molecular formula C14H13N3O2 B563411 N-Nitroso Akardite II CAS No. 1076199-26-2

N-Nitroso Akardite II

Cat. No.: B563411
CAS No.: 1076199-26-2
M. Wt: 255.277
InChI Key: ZUXQWYQSFLIGFM-UHFFFAOYSA-N
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Description

N-Nitroso Akardite II is a specialized organic compound that serves as a critical research material in the study and development of energetic formulations and complex organic molecules. Its primary research value lies in its dual role as a key synthetic intermediate and a daughter stabilizer in nitrocellulose-based propellants . In propellant stability research, this compound is recognized as a reaction product formed from initial stabilizers like Akardite II (1,3-Dimethyl-1,3-diphenylurea) during the aging process of propellants . It functions as an effective stabilizer by reacting with nitrogen oxides (NO 2 , NO 3 ) released from the slow, autocatalytic decomposition of nitrocellulose, thereby preventing the degradation of the propellant matrix and contributing to its safe storage life . This mechanism is crucial for research aimed at predicting and extending the service life of ammunition . Furthermore, in the field of organic synthesis, this compound acts as a versatile building block due to its unique structure and reactivity . Researchers utilize this compound as a precursor for the synthesis of a wide range of complex organic compounds, enabling the development of novel molecules with potential applications in pharmaceutical and agrochemical research . Its use facilitates various chemical transformations critical to constructing advanced molecular architectures.

Properties

IUPAC Name

1-methyl-1-nitroso-3,3-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16(15-19)14(18)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXQWYQSFLIGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652663
Record name N-Methyl-N-nitroso-N',N'-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-26-2
Record name N-Methyl-N-nitroso-N',N'-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Formation Mechanism of N-Nitroso Akardite II in Propellants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Akardite II is a significant degradation product formed within nitrocellulose-based propellants, arising from the reaction of the stabilizer Akardite II (N-methyl-N',N'-diphenylurea) with nitrogen oxides (NOx) released during the propellant's lifecycle. The formation of this N-nitroso compound is a critical indicator of propellant aging and has implications for its stability, performance, and safety, primarily due to the carcinogenic nature of many N-nitrosamines. This technical guide provides a comprehensive overview of the formation mechanism of this compound, detailing the underlying chemical reactions, kinetics, and experimental methodologies used for its study. This document is intended to serve as a resource for professionals involved in the research, development, and quality control of energetic materials.

Introduction

Nitrocellulose-based propellants are inherently unstable and undergo autocatalytic decomposition over time, a process accelerated by heat and humidity. This decomposition releases various nitrogen oxides (NOx), including nitric oxide (NO), nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄). To counteract this degradation and extend the shelf life of propellants, stabilizers are incorporated into the formulation. Akardite II (N-methyl-N',N'-diphenylurea) is a commonly used stabilizer that functions by scavenging these reactive NOx species.[1][2]

The primary stabilization reaction involves the nitrosation of the Akardite II molecule, leading to the formation of this compound (N-NO-AK-II) and other nitrated derivatives. While this process is essential for maintaining propellant stability, the accumulation of N-nitroso compounds is a concern due to their potential carcinogenicity.[3][4] Understanding the precise mechanism and kinetics of this compound formation is therefore crucial for predicting propellant lifetime, ensuring safe storage, and developing alternative, less hazardous stabilizers.

Formation Mechanism of this compound

The formation of this compound is a complex process involving a series of chemical reactions between Akardite II and various nitrogen oxides. The primary pathway is believed to be the electrophilic attack of a nitrosating agent on the secondary amine nitrogen atom of the Akardite II molecule.

Generation of Nitrosating Agents

The initial step in the formation of this compound is the generation of reactive nitrosating agents from the decomposition of nitrocellulose. The primary decomposition reaction involves the homolytic cleavage of the O-NO₂ bond, producing nitrogen dioxide (NO₂).[1]

Reaction: R-O-NO₂ → R-O• + •NO₂

Nitrogen dioxide can then participate in a series of equilibria to form other nitrosating agents, such as dinitrogen trioxide (N₂O₃) and nitrous acid (HNO₂), particularly in the presence of trace amounts of water.[5]

Equilibria: 2NO₂ ⇌ N₂O₄ NO + NO₂ ⇌ N₂O₃ 2NO₂ + H₂O → HNO₃ + HNO₂

Among these, nitrous acid (HNO₂) is considered a key nitrosating agent in the context of propellant aging.[3]

N-Nitrosation of Akardite II

The most favored pathway for the N-nitrosation of amine-containing stabilizers like diphenylamine (a close analog of Akardite II) is the reaction with nitrous acid (HNO₂).[3] The proposed mechanism involves the protonation of nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which then attacks the lone pair of electrons on the secondary amine nitrogen of Akardite II.

Step 1: Formation of the Nitrosonium Ion HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺

Step 2: Electrophilic Attack and Formation of this compound The nitrosonium ion then reacts with Akardite II to form a protonated intermediate, which subsequently loses a proton to yield this compound.

A simplified representation of the overall reaction is: Akardite II + HNO₂ → this compound + H₂O

The following diagram illustrates the proposed signaling pathway for this reaction.

Formation_Mechanism NC Nitrocellulose Decomposition NOx Nitrogen Oxides (NO, NO2) NC->NOx releases HNO2 Nitrous Acid (HNO2) NOx->HNO2 H2O Water (Trace) H2O->HNO2 NO_ion Nitrosonium Ion (NO+) HNO2->NO_ion H_ion H+ H_ion->NO_ion Intermediate Protonated Intermediate NO_ion->Intermediate AkarditeII Akardite II AkarditeII->Intermediate reacts with NNAkarditeII This compound Intermediate->NNAkarditeII deprotonation

Figure 1. Proposed reaction pathway for the formation of this compound.

Quantitative Data on Formation and Depletion

The rate of formation of this compound is directly related to the rate of depletion of Akardite II. Several studies have investigated the consumption of stabilizers in propellants under accelerated aging conditions.

StabilizerPropellant TypeTemperature (°C)Initial Concentration (mass-%)Concentration after 35 years (mass-%)Reference
Akardite IIJA-2 (L5460)450.70.2[2]

Table 1: Long-term depletion of Akardite II in JA-2 propellant.

ReactionRate Constant (g·µmol⁻¹·s⁻¹)Reference
DPA + HNO₂5.3 x 10⁻⁴[3]
DPA + NO1.02 x 10⁻³⁵[3]
DPA + N₂O₃1.61 x 10⁴[3]

Table 2: Calculated rate constants for the N-nitrosation of Diphenylamine.

Although N₂O₃ exhibits a significantly higher rate constant, its concentration in aged propellants is generally much lower than that of HNO₂, making the latter the more probable primary nitrosating agent.

Experimental Protocols

The study of this compound formation and Akardite II depletion in propellants involves a combination of accelerated aging and advanced analytical techniques.

Accelerated Aging

Accelerated aging studies are performed to simulate the long-term chemical changes in propellants over a shorter period. This is typically achieved by storing propellant samples at elevated temperatures.

Protocol:

  • Sample Preparation: Homogenize the propellant lot to be tested. For large-grain propellants, disintegrate them into smaller chips (e.g., 0.1 mm thick) to ensure uniform aging.[1]

  • Aging Conditions: Place known quantities of the propellant samples in sealed, temperature-controlled chambers. Common aging temperatures range from 60°C to 90°C.[6]

  • Time Intervals: Withdraw samples at predetermined time intervals for analysis. The duration of the aging study can range from hours to several months, depending on the temperature and the desired level of degradation.

The following diagram outlines a typical experimental workflow for accelerated aging studies.

Accelerated_Aging_Workflow Start Propellant Sample Prep Sample Preparation (e.g., disintegration) Start->Prep Aging Accelerated Aging (Elevated Temperature) Prep->Aging Sampling Periodic Sampling Aging->Sampling Analysis Chemical Analysis (e.g., HPLC) Sampling->Analysis Data Data Analysis (Kinetics, Lifetime Prediction) Analysis->Data End Results Data->End

Figure 2. Experimental workflow for accelerated aging of propellants.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Akardite II and its degradation products, including this compound.

HPLC Protocol for Stabilizer Analysis:

  • Sample Extraction:

    • Dissolve a precisely weighed amount of the aged propellant sample (e.g., 1 g) in a suitable solvent, such as acetone or dichloromethane (e.g., 100 ml).[1]

    • Allow the nitrocellulose to precipitate, and filter or centrifuge the solution to obtain a clear extract containing the stabilizer and its derivatives.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.

    • Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm) is used for quantification.[7]

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Quantification:

    • Prepare calibration standards of Akardite II and, if available, this compound of known concentrations.

    • Inject the standards and the sample extracts into the HPLC system.

    • Determine the concentrations of the analytes in the samples by comparing their peak areas to the calibration curve.

For the identification of unknown degradation products, HPLC can be coupled with mass spectrometry (HPLC-MS). This technique provides molecular weight and fragmentation information, which is crucial for structure elucidation.[8] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are also used to characterize the isolated degradation products.[3]

Conclusion

The formation of this compound is an inevitable consequence of the stabilization mechanism in Akardite II-containing propellants. The reaction is primarily driven by the interaction of the stabilizer with nitrous acid, a product of nitrocellulose decomposition. Understanding the kinetics and pathways of this formation is essential for the accurate prediction of propellant service life and for ensuring the safety of stored munitions. The experimental protocols outlined in this guide, particularly accelerated aging coupled with HPLC analysis, provide a robust framework for monitoring stabilizer depletion and the formation of N-nitroso compounds. Future research should focus on obtaining more precise kinetic data for the nitrosation of Akardite II and on the development of advanced in-situ monitoring techniques to provide real-time data on propellant stability.

References

An In-depth Technical Guide to the Decomposition Pathways and Byproducts of N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Akardite II, chemically known as N-Methyl-N-nitroso-N',N'-diphenylurea, is a significant compound primarily encountered as a derivative of Akardite II (N-Methyl-N',N'-diphenylurea), a stabilizer used in nitrocellulose-based propellants. The formation and subsequent decomposition of this compound are of critical interest due to the potential generation of hazardous and carcinogenic byproducts. This technical guide provides a comprehensive overview of the decomposition pathways of this compound under various conditions, details its byproducts, and outlines relevant experimental methodologies.

Core Concepts of this compound Decomposition

The stability of this compound is influenced by several factors, including heat, light, and the presence of acidic or basic conditions. The decomposition process is complex and can proceed through multiple pathways, leading to a variety of byproducts. As a member of the N-nitrosourea class of compounds, its reactivity is largely dictated by the N-nitroso group.

Decomposition in Propellant Systems

In its primary application context, this compound is formed in situ in propellants when Akardite II reacts with nitrogen oxides (NOx) generated from the decomposition of nitrocellulose. The subsequent degradation of this compound is a key aspect of propellant aging and stability assessment.

The primary decomposition products identified in studies of Akardite II in propellants include:

  • 2-Nitro-Akardite II (2-NO2-AK-II) [1]

  • 4-Nitro-Akardite II (4-NO2-AK-II) [1]

  • N-Nitroso-2-nitro-Akardite II (N-NO-2-NO2-AK-II) [1]

  • N-Nitroso-4-nitro-Akardite II (N-NO-4-NO2-AK-II) [1]

These products arise from the further reaction of this compound with nitrogen oxides, leading to nitration on the phenyl rings.

Major Decomposition Pathways

The decomposition of this compound can be broadly categorized into thermal, photolytic, and chemically-induced (acidic or basic) pathways.

Thermal Decomposition

The expected byproducts from the thermal decomposition of this compound, based on the general behavior of N-nitrosoureas, could include:

  • Nitrogen monoxide (NO)

  • Nitrogen dioxide (NO2)

  • Diphenylamine

  • Methyl isocyanate

  • Products of secondary reactions of these initial fragments.

Photolytic Decomposition

N-nitroso compounds are generally susceptible to degradation by light. The photolysis of N-nitrosamines has been shown to proceed via cleavage of the N-N bond.[4] For this compound, exposure to ultraviolet (UV) radiation is expected to induce decomposition. The primary photochemical process would likely be the homolytic cleavage of the N-NO bond, generating a diphenylurea-based radical and a nitric oxide radical.

A generalized photolytic decomposition pathway is proposed below.

Photolytic_Decomposition This compound This compound Radical_Intermediate Diphenylurea Radical + NO• This compound->Radical_Intermediate UV Light (hν) Byproducts Secondary Byproducts Radical_Intermediate->Byproducts Further Reactions

Caption: Proposed photolytic decomposition pathway of this compound.

Acid-Catalyzed Decomposition

In acidic environments, N-nitrosoureas can undergo decomposition. The rate-controlling step in the denitrosation of some N-nitroso compounds in acidic media is the protonation of the substrate.[5] For this compound, protonation would likely occur at the oxygen of the nitroso group or the carbonyl oxygen, followed by cleavage of the N-N bond to release nitrous acid and the corresponding urea.

Acid_Catalyzed_Decomposition NN_Akardite_II This compound Protonated_Intermediate Protonated Intermediate NN_Akardite_II->Protonated_Intermediate H+ Products Akardite II + Nitrous Acid (HNO2) Protonated_Intermediate->Products Decomposition

Caption: Generalized acid-catalyzed decomposition of this compound.

Base-Catalyzed Decomposition (Hydrolysis)

Alkaline conditions can also promote the decomposition of N-nitrosoureas. The base-induced hydrolysis of N-methyl-N-nitrosourea is initiated by deprotonation at the carbamoyl group.[6] A similar mechanism can be postulated for this compound, leading to the formation of a diazotate-like intermediate which then decomposes. Alkaline hydrolysis of N-nitroso-N-methylurea is known to produce a highly toxic and explosive gas.[2][3]

Summary of Byproducts

The decomposition of this compound can lead to a range of byproducts, the nature of which depends on the decomposition pathway.

Decomposition PathwayMajor Byproducts
In Propellants 2-Nitro-Akardite II, 4-Nitro-Akardite II, N-Nitroso-2-nitro-Akardite II, N-Nitroso-4-nitro-Akardite II[1]
Thermal Nitrogen Oxides (NOx), Diphenylamine, Methyl isocyanate
Photolytic Diphenylurea radical, Nitric oxide (NO•), Secondary reaction products
Acid-Catalyzed Akardite II, Nitrous Acid (HNO2)
Base-Catalyzed Diazotate intermediates, Diphenylamine, Methylamine, Carbonate

Experimental Protocols

Detailed experimental protocols for the study of this compound decomposition are not widely published. However, based on the analysis of related compounds, the following methodologies are applicable.

Synthesis of this compound

A general procedure for the synthesis of N-nitrosoureas involves the nitrosation of the corresponding urea with a nitrosating agent, such as sodium nitrite, in an acidic medium.

Protocol for Nitrosation of Akardite II (General)

  • Dissolution: Dissolve Akardite II in a suitable organic solvent.

  • Acidification: Cool the solution in an ice bath and add a cooled solution of a strong acid (e.g., hydrochloric acid).

  • Nitrosation: Add a solution of sodium nitrite dropwise to the cooled, acidified solution of Akardite II while maintaining a low temperature (0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, neutralize the mixture and extract the this compound with an organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Synthesis_Workflow Start Akardite II Dissolution Dissolve in Organic Solvent Start->Dissolution Acidification Cool and Add Acid Dissolution->Acidification Nitrosation Add Sodium Nitrite Solution Acidification->Nitrosation Monitoring Monitor Reaction (TLC/HPLC) Nitrosation->Monitoring Workup Neutralize and Extract Monitoring->Workup Purification Purify Product Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Analysis of Decomposition Products

The identification and quantification of the decomposition byproducts of this compound require sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of Akardite II and its derivatives.[1]

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

  • Detection: A UV detector is suitable for detecting the aromatic rings in the analytes. A diode array detector (DAD) can provide spectral information to aid in peak identification.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification of decomposition products by providing molecular weight and fragmentation data. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile byproducts, though thermal decomposition in the GC inlet must be considered.

Conclusion

The decomposition of this compound is a multifaceted process that is highly dependent on environmental conditions. In the context of propellant stability, its degradation leads to a series of nitrated and nitroso-nitrated derivatives of Akardite II. Understanding these decomposition pathways and the resulting byproducts is crucial for assessing the safety, stability, and potential environmental and health impacts of materials containing Akardite II. Further research is warranted to obtain quantitative kinetic data for the various decomposition pathways and to fully characterize all potential byproducts under a range of conditions.

References

Spectroscopic Characterization of N-Nitroso Akardite II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Akardite II, also known as 1-methyl-1-nitroso-3,3-diphenylurea, is a compound of interest in various chemical research domains. Its chemical formula is C₁₄H₁₃N₃O₂ and it has a molecular weight of 255.27 g/mol .[1][2] A thorough spectroscopic characterization is fundamental to understanding its molecular structure, purity, and behavior. This technical guide outlines the expected spectroscopic features of this compound based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), drawing parallels from related N-nitroso compounds and diphenylurea derivatives. While direct experimental data for this compound is not widely published, this document provides a predictive framework and detailed experimental protocols to enable its comprehensive analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds reported in the literature.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 7.2 - 7.5Multiplet10HAromatic protons (2 x C₆H₅)The exact shifts will depend on the solvent and the electronic effects of the urea and nitroso groups.
~ 3.0 - 3.5Singlet3HN-CH₃The presence of the nitroso group may cause a downfield shift compared to a standard N-methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~ 160 - 170C=O (Urea)The carbonyl carbon is typically deshielded.
~ 140 - 145Aromatic C (quaternary)The carbons attached to the nitrogen atoms of the urea.
~ 120 - 130Aromatic CHAromatic carbons in the phenyl rings.
~ 30 - 40N-CH₃The methyl carbon attached to the nitrosated nitrogen.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 3050 - 3150MediumAromatic C-H stretchCharacteristic of the phenyl groups.
~ 2900 - 3000WeakAliphatic C-H stretchCorresponding to the N-CH₃ group.
~ 1650 - 1700StrongC=O stretch (Urea)A strong, sharp peak is expected for the carbonyl group.
~ 1450 - 1500StrongN=O stretchA characteristic absorption for the nitroso group.[4]
~ 1200 - 1300MediumC-N stretchMultiple bands may be present.
~ 1000 - 1100MediumN-N stretchAssociated with the N-nitroso moiety.[4]
~ 690 - 770StrongAromatic C-H bendOut-of-plane bending for monosubstituted benzene rings.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
255[M]⁺Molecular ion peak.
225[M - NO]⁺Loss of the nitroso group is a common fragmentation pathway for N-nitroso compounds.[6]
197[M - NO - CO]⁺Subsequent loss of carbon monoxide from the urea moiety.
168[(C₆H₅)₂N]⁺Fragment corresponding to the diphenylamine cation.
77[C₆H₅]⁺Phenyl group fragment.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum to TMS.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C and longer relaxation times.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the spectrum in positive ion mode.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization and the synthesis of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Information IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nitrosation_Pathway AkarditeII Akardite II (N-Methyl-N',N'-diphenylurea) NNitrosoAkarditeII This compound AkarditeII->NNitrosoAkarditeII Nitrosation NitrosatingAgent Nitrosating Agent (e.g., NaNO₂/H⁺) NitrosatingAgent->NNitrosoAkarditeII

Caption: Proposed nitrosation reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Thermal Stability of N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Akardite II (N-Methyl-N-nitroso-N',N'-diphenylurea) is a derivative of Akardite II, a well-established stabilizer in nitrocellulose-based propellants. Akardite II functions by scavenging nitrogen oxides (NOx), which are products of the autocatalytic decomposition of nitrate esters, thereby enhancing the chemical stability and extending the service life of the propellant. During this stabilization process, Akardite II is converted into various derivatives, including N-nitroso compounds like this compound. Understanding the thermal stability of these derivatives is crucial for assessing the long-term safety and performance of stabilized propellants, as their decomposition can influence the overall stability of the energetic material.

From a pharmaceutical perspective, N-nitroso compounds are a class of molecules often associated with genotoxicity. Therefore, a thorough understanding of their thermal behavior is also critical in the context of drug development and safety assessment, particularly if such structures are potential impurities or metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name N-Methyl-N-nitroso-N',N'-diphenylurea-
Synonyms 1-methyl-1-nitroso-3,3-diphenylurea-
CAS Number 1076199-26-2[1]
Molecular Formula C₁₄H₁₃N₃O₂[1]
Molecular Weight 255.27 g/mol [1]
Appearance Yellow Oil[2]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[2]

Inferred Thermal Stability Analysis

The thermal behavior of pure this compound has not been explicitly detailed in the available literature. However, by examining the thermal decomposition of structurally similar compounds, such as N-nitroso-N-alkylureas and the parent compound Akardite II, a likely thermal profile can be inferred.

N-nitroso compounds are known to be thermally labile. The N-NO bond is relatively weak and prone to homolytic cleavage upon heating. For N-nitroso ureas, thermal decomposition often proceeds via the release of nitric oxide (NO) and the formation of a urea-derived radical.

Based on studies of other N-nitroso compounds, the thermal decomposition of this compound is expected to be an exothermic process. The onset of decomposition is likely to occur at a lower temperature than its parent compound, Akardite II. For instance, N-nitroso-pendimethalin has been shown to begin thermal decomposition around 120°C, whereas the parent compound is stable up to approximately 200°C. A similar trend is anticipated for this compound.

Table 2 provides a predictive summary of the key thermal decomposition parameters for this compound, benchmarked against available data for Akardite II.

ParameterAkardite II (Experimental Data)This compound (Predicted)
Melting Point (°C) ~170-175Not Applicable (Oil)
Onset Decomposition Temperature (°C) (DSC) > 200120 - 150
Peak Exothermic Temperature (°C) (DSC) Not specified150 - 180
Mass Loss (TGA) Gradual decomposition above melting pointSignificant mass loss corresponding to the loss of the nitroso group and further fragmentation.
Kinetic Parameters (Ea, kJ/mol) Not specified for pure compoundLower activation energy for decomposition compared to Akardite II.

The proposed thermal decomposition of this compound likely initiates with the cleavage of the N-NO bond, leading to the formation of a nitric oxide radical and a urea-centered radical. This initial step is followed by a series of complex reactions, including rearrangement and fragmentation.

G cluster_0 Initial Decomposition cluster_1 Further Reactions A This compound B Urea Radical + NO• A->B Heat (Δ) C Rearrangement & Fragmentation Products B->C D Volatile Gases (e.g., CO₂, NOx) C->D

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

While specific experimental conditions for the thermal analysis of pure this compound are not available, standard methodologies for characterizing the thermal stability of chemical compounds are well-established. The following are detailed, generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Objective: To determine the temperatures of thermal transitions (e.g., melting, decomposition) and the associated heat flow.

Methodology:

  • A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Key parameters such as onset temperature, peak temperature, and enthalpy of transition (ΔH) are determined.

G A Sample Preparation (1-5 mg in Al pan) B Place Sample & Reference in DSC Cell A->B C Purge with Inert Gas (e.g., N₂) B->C D Heat at Constant Rate (e.g., 10°C/min) C->D E Record Differential Heat Flow vs. Temperature D->E F Analyze DSC Curve for Thermal Events E->F G Determine Onset, Peak T, and ΔH F->G

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • The pan is placed on the TGA's microbalance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step.

G A Sample Preparation (5-10 mg in TGA pan) B Place Pan on Microbalance A->B C Purge with Controlled Atmosphere B->C D Heat at Constant Rate (e.g., 10°C/min) C->D E Record Mass vs. Temperature D->E F Analyze TGA/DTG Curves for Mass Loss Events E->F G Quantify % Mass Loss at Each Step F->G

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

While a dedicated and detailed thermal stability analysis of pure this compound is not currently available in the public domain, this guide provides a comprehensive overview based on the known behavior of its parent compound, Akardite II, and other structurally related N-nitroso ureas. It is predicted that this compound is a thermally labile compound with a lower onset of decomposition compared to Akardite II, likely decomposing exothermically in the range of 120-180°C. The proposed decomposition pathway involves the initial cleavage of the N-NO bond. The provided experimental protocols for DSC and TGA offer a standardized approach for researchers to conduct their own thermal stability assessments of this and similar compounds. Further experimental investigation is necessary to definitively determine the precise thermal characteristics and decomposition kinetics of pure this compound.

References

The Role of N-Nitroso Akardite II in Propellant Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nitrocellulose-based propellants are inherently unstable and undergo slow decomposition over time, a process known as aging. This degradation is autocatalytic, meaning its products accelerate further decomposition, compromising the safety, reliability, and service life of energetic materials. To counteract this, stabilizers are incorporated into propellant formulations. Akardite II (N-methyl-N',N'-diphenylurea) is a widely used stabilizer that functions through a multi-stage reaction cascade. A critical intermediate in this process is N-Nitroso Akardite II. This guide provides a detailed examination of the formation and function of this compound, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing the chemical pathways and experimental workflows involved.

The Autocatalytic Aging of Nitrocellulose Propellants

The primary energetic components in many propellants are nitrate esters, such as nitrocellulose (NC) and nitroglycerine (NG). These molecules are prone to decomposition, which primarily involves the cleavage of the RO–NO₂ bond. This initial decomposition releases nitrogen oxides (NOx, primarily NO and NO₂) and various acidic species.[1][2]

These degradation products, particularly nitrogen dioxide (NO₂), are highly reactive and catalyze the breakdown of further nitrate ester molecules.[2] This creates a feedback loop, known as autocatalysis, where the rate of decomposition accelerates over time, leading to gas generation, heat production, and degradation of the propellant's structural and performance characteristics. If left unchecked, this process can lead to catastrophic self-ignition.[3]

Stabilizers are chemical agents added to the propellant formulation to interrupt this autocatalytic cycle. Their primary role is to scavenge the NOx and acidic byproducts, thereby slowing the overall rate of propellant aging.[1]

Akardite II Stabilization and the Formation of this compound

Akardite II (AK-II) is an effective stabilizer belonging to the aromatic urea derivatives class. Its stabilization mechanism is initiated by its reaction with the nitrogen oxides produced during propellant decomposition. The first and most crucial step in this process is the nitrosation of the Akardite II molecule to form this compound (N-NO-AK-II).[1]

This reaction effectively removes highly reactive nitrosating agents from the system, preventing them from participating in the autocatalytic degradation of the nitrate esters. The formation of N-NO-AK-II marks the consumption of the primary stabilizer and the generation of a key secondary stabilizer.

The Function of this compound as a Secondary Stabilizer

Crucially, this compound is not an inert byproduct. It continues to play an active role in the stabilization process. Research has shown that N-NO-AK-II and other "daughter products" of the primary stabilizer can themselves react with and neutralize nitrogen oxides.[1]

The stabilization cascade proceeds as follows:

  • Primary Stabilization: Akardite II reacts with NOx to form this compound.

  • Secondary Stabilization: this compound can subsequently react with NOx. This can involve denitrosation (releasing the -NO group) or, more commonly, nitration of its aromatic phenyl rings.[1]

  • Tertiary Products: This leads to the formation of various nitro-derivatives, such as 2-nitro-Akardite II, 4-nitro-Akardite II, and N-nitroso-nitro-Akardite II. These compounds also possess some, albeit generally lesser, stabilizing capabilities.[1]

This sequential reaction pathway significantly enhances the effectiveness and longevity of Akardite II as a stabilizer. The initial molecule gives rise to a series of daughter products that continue to protect the propellant, extending its safe and reliable service life. However, it is important to note that the formation of N-nitroso compounds, including N-NO-AK-II, is a health concern as many compounds in this class are considered carcinogenic.[1][4]

Quantitative Data on Stabilizer Depletion

The rate of stabilizer consumption is a critical parameter for predicting the remaining safe life of a propellant. Long-term aging studies provide invaluable data on this process. A notable study tracked the depletion of Akardite II in a JA-2 double-base propellant over a period of 35 years at various isothermal temperatures.[5]

Storage Temperature (°C)Storage Duration (Years)Initial Akardite II (mass-%)Final Akardite II (mass-%)
Unaged0~0.7~0.7
30~35~0.7>0.4 (approx.)
35~35~0.7~0.4 (approx.)
40~35~0.7~0.3 (approx.)
45~35~0.7~0.2

Data summarized from a 35-year aging study on JA-2 propellant.[5]

As the data clearly shows, the rate of Akardite II depletion is highly dependent on temperature. At 45°C, the concentration is reduced to approximately 0.2 mass-%, a level often considered a minimum threshold for stability in NATO standards.[5][6] This highlights the importance of temperature-controlled storage for extending propellant life.

Experimental Protocols

The study of propellant aging and stabilizer depletion relies on a combination of controlled aging protocols and advanced analytical techniques.

Accelerated Aging

To simulate the effects of long-term storage (years to decades) in a practical timeframe (days to months), propellants are subjected to accelerated aging.[7][8]

  • Principle: The Arrhenius relation posits that the rate of chemical reactions increases exponentially with temperature. By storing propellant samples at elevated, constant temperatures, the natural aging process can be significantly sped up.[7]

  • Methodology:

    • Propellant samples are placed in temperature-controlled ovens at several selected temperatures (e.g., 60°C, 70°C, 75°C, 90°C).[8][9]

    • Samples are withdrawn at predetermined time intervals.

    • The relationship between aging at high temperatures for a short duration and aging at ambient temperatures for a long duration is established through kinetic models. For example, aging at 71°C for 35 days can correspond to approximately 10 years of storage at 25°C.[6]

    • Aged samples are then analyzed for changes in chemical composition and physical properties.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical method used for the qualitative and quantitative determination of stabilizers and their daughter products in propellants.[3][5][10]

  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a solvent).

  • Methodology:

    • Extraction: The stabilizer and its derivatives are first extracted from the propellant matrix. This is typically done by dissolving a known mass of the propellant sample in a suitable solvent like dichloromethane or acetonitrile.

    • Separation: An aliquot of the extract is injected into the HPLC system. A C18 reversed-phase column is commonly used, with a mobile phase often consisting of a mixture of acetonitrile and water.

    • Detection: A UV detector is used to monitor the column effluent. Aromatic compounds like Akardite II and its derivatives absorb UV light at specific wavelengths, allowing for their detection.

    • Quantification: The concentration of each compound is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentration.[9]

Thermal Analysis

Techniques like Heat Flow Calorimetry (HFC) are used to measure the heat generated by the propellant as it decomposes. This provides a direct measure of the propellant's stability and can be used to predict its lifetime.[3][10] HFC is considered a comprehensive method because it measures the total heat effect of all ongoing chemical processes.[10][11]

Visualizations

Signaling Pathways and Logical Relationships

G cluster_propellant Propellant System cluster_stabilizer Stabilization Cascade NC Nitrate Esters (e.g., Nitrocellulose) NOx Nitrogen Oxides (NOx) + Acids NC->NOx Spontaneous Decomposition Auto Autocatalytic Decomposition NOx->Auto AK2 Akardite II (Primary Stabilizer) NOx->AK2 Scavenged by NNO_AK2 This compound (Secondary Stabilizer) NOx->NNO_AK2 Scavenged by Auto->NC Accelerates Decomposition AK2->NNO_AK2 Nitrosation Nitro_AK2 Nitrated Products (Tertiary Products) NNO_AK2->Nitro_AK2 Nitration & Further Reactions

Caption: Propellant degradation pathway and the multi-stage stabilization cascade involving Akardite II.

Experimental Workflow

G start Propellant Sample (with Akardite II) aging Accelerated Aging Isothermal storage at T₁, T₂, T₃... start->aging sampling Sample Collection At time intervals t₁, t₂, t₃... aging->sampling extraction Solvent Extraction of Stabilizers sampling->extraction analysis HPLC Analysis (UV Detection) extraction->analysis quant Quantification of Akardite II and its Daughter Products (this compound, etc.) analysis->quant

Caption: General experimental workflow for studying stabilizer depletion in propellants.

References

Navigating the Solubility Landscape of N-Nitroso Akardite II in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitroso Akardite II in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document presents the existing qualitative and semi-quantitative information. Furthermore, it offers detailed, standardized experimental protocols to enable researchers to determine quantitative solubility in their laboratories. N-Nitrosodiphenylamine, a structurally related compound, is included as a proxy to provide additional context on the potential solubility characteristics.

Solubility Profile of this compound and Related Compounds

The following tables summarize the known solubility of this compound and N-Nitrosodiphenylamine in a range of organic solvents. It is important to note that much of the available data is qualitative.

Table 1: Solubility of this compound

SolventChemical FormulaSolubility Description
DichloromethaneCH₂Cl₂Soluble[1][2][3]
Ethyl AcetateC₄H₈O₂Soluble[1][2]
MethanolCH₃OHSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble

Table 2: Solubility of N-Nitrosodiphenylamine (Proxy Compound)

SolventChemical FormulaSolubility DescriptionReported Values
Acetone(CH₃)₂COMiscible[4]-
BenzeneC₆H₆Miscible[4]-
EthanolC₂H₅OHMiscible[4]-
Ethylene DichlorideC₂H₄Cl₂Miscible[4]-
ChloroformCHCl₃Slightly Soluble[5]-
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[6]-
MethanolCH₃OHSoluble[6]-
4-Nitrosodiphenylamine (Isomer) in DMSO(CH₃)₂SOSparingly Soluble1 - 10 mg/mL[7][8]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended. These protocols are based on widely accepted scientific principles for determining the solubility of a solid compound in an organic solvent.

Method 1: Gravimetric Analysis (Isothermal Saturation Method)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[9][10][11]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a specified temperature. After separating the undissolved solid, a known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved solute is determined.[9][12]

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Saturation: Add an excess amount of this compound to a volumetric flask containing the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

  • Drying: Gently evaporate the solvent under a stream of nitrogen or in an oven at a temperature that will not cause decomposition of the solute. Dry the residue to a constant weight.[12]

  • Weighing: Accurately weigh the dish or vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtrate in mL) * 100

Method 2: UV-Vis Spectrophotometry

This indirect method is suitable if this compound has a characteristic UV-Vis absorbance spectrum in the chosen solvent. It determines the concentration of the solute in a saturated solution based on the Beer-Lambert law.[13][14]

Principle: A saturated solution of the compound is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration of the saturated solution is then determined by measuring its absorbance and back-calculating using the calibration curve.

Materials:

  • All materials listed for the Gravimetric Method

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

Procedure:

Part A: Preparation of Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the selected solvent.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c).

Part B: Analysis of Saturated Solution

  • Prepare a saturated solution of this compound as described in steps 1-3 of the Gravimetric Method.

  • Filter the saturated solution to remove any undissolved solid.

  • Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration where the absorbance will fall within the linear range of the calibration curve. Record the dilution factor.

  • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the solubility of this compound using the described experimental protocols.

Solubility_Workflow Workflow for Solubility Determination of this compound start Start: Determine Solubility preparation Prepare Saturated Solution (Excess Solute + Solvent) start->preparation equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) preparation->equilibration separation Separate Undissolved Solid (Settling & Filtration) equilibration->separation method_choice Choose Analytical Method separation->method_choice gravimetric_path Gravimetric Method method_choice->gravimetric_path Direct Mass Measurement uv_vis_path UV-Vis Method method_choice->uv_vis_path Compound is UV-Active evaporation Evaporate Known Volume of Filtrate to Dryness gravimetric_path->evaporation weighing Weigh Dried Residue evaporation->weighing calculate_grav Calculate Solubility (g/100 mL) weighing->calculate_grav end_node End: Quantitative Solubility Data calculate_grav->end_node calibration Prepare Calibration Curve (Standards of Known Concentration) uv_vis_path->calibration dilution Dilute Saturated Filtrate to Linear Range uv_vis_path->dilution calibration->dilution absorbance Measure Absorbance at λmax dilution->absorbance calculate_uv Calculate Concentration (Apply Dilution Factor) absorbance->calculate_uv calculate_uv->end_node

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

The Historical Development and Application of Akardite Derivatives as Stabilizers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of energetic materials, particularly nitrocellulose-based propellants, is a critical factor in their safety, reliability, and shelf-life. The inherent instability of nitrate esters leads to autocatalytic decomposition, a process that can be mitigated by the addition of chemical stabilizers. Among the various classes of stabilizers developed, Akardite and its derivatives, which are substituted diphenylureas, have played a significant role. This technical guide provides an in-depth exploration of the historical development, synthesis, mechanism of action, and performance of Akardite derivatives as stabilizers.

Historical Overview

The use of stabilizers in propellants dates back to the late 19th century, with diphenylamine (DPA) being one of the earliest and most widely used compounds. The development of urea derivatives as stabilizers, including the Akardite family, represented an advancement in the field, offering different performance characteristics.

  • Akardite I (1,1-Diphenylurea): As the parent compound of this series, Akardite I laid the groundwork for the development of its N-substituted derivatives.

  • Akardite II (N-Methyl-N',N'-diphenylurea): This derivative became a widely recognized and utilized stabilizer in nitrocellulose propellants.[1] Its introduction offered an alternative to DPA and centralites.

  • Akardite III (1-Ethyl-1,3-diphenylurea): Further modification of the urea structure led to the development of Akardite III, expanding the range of diphenylurea-based stabilizers.[1]

Chemical Structures

The core structure of the Akardite family is based on diphenylurea, with variations in the substitution on the nitrogen atoms.

CompoundChemical NameMolecular FormulaStructure
Akardite I 1,1-DiphenylureaC₁₃H₁₂N₂O
Akardite II N-Methyl-N',N'-diphenylureaC₁₄H₁₄N₂O
Akardite III 1-Ethyl-1,3-diphenylureaC₁₅H₁₆N₂O

Mechanism of Action: Scavenging Nitrogen Oxides (NOx)

The primary function of Akardite derivatives as stabilizers is to interrupt the autocatalytic decomposition cycle of nitrate esters.[1] This decomposition is initiated by the cleavage of the O-NO₂ bond, which releases nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO). These NOx species catalyze further decomposition, leading to a runaway reaction if left unchecked.

Akardite derivatives, being electron-rich aromatic compounds, act as scavengers for these acidic NOx species. The stabilization mechanism involves a series of electrophilic substitution reactions, primarily nitrosation and nitration, on the phenyl rings and the urea nitrogen atoms.[2]

Signaling Pathway of Akardite II Stabilization

The following diagram illustrates the proposed reaction pathway for the stabilization of nitrocellulose by Akardite II.

Akardite II Stabilization Pathway Nitrocellulose_Decomposition Nitrocellulose Decomposition NOx NOx (NO, NO₂) Nitrocellulose_Decomposition->NOx releases Akardite_II Akardite II NOx->Akardite_II reacts with N_Nitroso_Akardite_II N-Nitroso-Akardite II Akardite_II->N_Nitroso_Akardite_II Nitrosation Nitro_Akardite_II Nitro-Akardite II (mono-, di-, etc.) Akardite_II->Nitro_Akardite_II Nitration Stabilized_Propellant Stabilized Propellant N_Nitroso_Akardite_II->Stabilized_Propellant contributes to Nitro_Akardite_II->Stabilized_Propellant contributes to

Caption: Akardite II stabilization pathway.

This initial reaction with NOx forms so-called "daughter products," such as N-nitroso and various nitro-derivatives of Akardite.[2] These daughter products can also possess stabilizing properties, continuing to scavenge NOx until the stabilizer is significantly depleted.[1] However, the formation of N-nitroso derivatives is a health concern due to their potential carcinogenicity, a drawback shared with other amine-based stabilizers like diphenylamine.[1]

Synthesis of Akardite Derivatives

The synthesis of Akardite derivatives typically involves the reaction of an appropriate amine with a carbonyl source.

Phosgene-Free Synthesis of Akardite II

A notable development in the synthesis of Akardite II is the move away from the highly toxic phosgene. A two-step, phosgene-free route has been developed:[3]

  • Carbamate Formation: Symmetrical organic carbonates react with diphenylamine in the presence of a catalyst (e.g., 3-methyl-1-butylimidazolium chloride) to form the corresponding carbamate. The removal of the alcohol side-product drives the equilibrium towards the carbamate.[3]

  • Amination: The resulting diphenyl carbamate is then treated with monomethylamine to yield N-methyl-N',N'-diphenylurea (Akardite II).[3]

Phosgene_Free_Akardite_II_Synthesis Organic_Carbonate Symmetrical Organic Carbonate Carbamate Diphenyl Carbamate Organic_Carbonate->Carbamate Diphenylamine Diphenylamine Diphenylamine->Carbamate Akardite_II Akardite II Carbamate->Akardite_II Monomethylamine Monomethylamine Monomethylamine->Akardite_II

Caption: Phosgene-free synthesis of Akardite II.

General Synthesis of Substituted Ureas

The synthesis of other Akardite derivatives, such as Akardite I and III, generally follows established methods for producing N-substituted ureas. One common approach involves the reaction of primary amides with an isocyanate intermediate generated in situ.[4]

Quantitative Performance Data

The effectiveness of a stabilizer is determined by its ability to prolong the safe life of a propellant. This is often assessed through accelerated aging studies and measuring parameters like stabilizer consumption and heat generation.

The following table summarizes comparative data for Akardite II and other common stabilizers. Data for Akardite I and III is less readily available in the reviewed literature.

StabilizerPropellant TypeTest MethodKey FindingsReference
Akardite II Triple BaseHPLC & HFCLess affected by artificial aging compared to DPA and MNA.[5]
Ethyl Centralite (EC) Triple BaseHPLC & HFCLess affected by artificial aging compared to DPA and MNA.[5]
Diphenylamine (DPA) Triple BaseHPLC & HFCMore affected by artificial aging compared to EC and Akardite II.[5]
N-Methyl-p-Nitroaniline (MNA) Triple BaseHPLC & HFCMore affected by artificial aging compared to EC and Akardite II.[5]
Akardite II JA-2 (L5460)Mass Loss & HPLCInitial concentration of 0.7 mass-%; decreased to 0.2 mass-% after 35 years at 45°C.[6]

Experimental Protocols

The evaluation of stabilizer performance relies on standardized and well-documented experimental procedures.

High-Performance Liquid Chromatography (HPLC) for Stabilizer Content

HPLC is a primary technique for quantifying the concentration of the stabilizer and its daughter products over time.

  • Objective: To determine the rate of stabilizer depletion in a propellant sample under controlled aging conditions.

  • Methodology:

    • Sample Preparation: A known mass of the propellant is extracted with a suitable solvent (e.g., dichloromethane/cyclohexane mixture or acetonitrile).

    • Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water.

    • Detection: A UV-Vis detector is used to quantify the separated components based on their absorbance at a specific wavelength.

    • Quantification: The concentration of the stabilizer and its derivatives is determined by comparing their peak areas to those of known standards.

Heat Flow Calorimetry (HFC) for Stability Assessment

HFC measures the heat generated by the decomposition of a propellant sample, providing a direct measure of its stability.

  • Objective: To determine the thermal stability of a propellant and predict its safe lifetime.

  • Methodology:

    • Sample Preparation: A precisely weighed propellant sample is sealed in a sample vial.

    • Isothermal Testing: The sample is placed in a highly sensitive calorimeter and held at a constant elevated temperature (e.g., 80°C or 90°C).

    • Heat Flow Measurement: The heat flow from the sample is continuously measured over an extended period.

    • Data Analysis: The rate of heat generation is plotted against time. A stable propellant will exhibit a low and relatively constant heat flow. An increase in heat flow indicates the onset of autocatalytic decomposition.

    • Lifetime Prediction: The data can be used in kinetic models, such as those described in STANAG 4582, to predict the safe storage life of the propellant at ambient temperatures.[7]

Conclusion

Akardite derivatives have established themselves as an important class of stabilizers for nitrocellulose-based energetic materials. Their mechanism of action, centered on the scavenging of decomposition-catalyzing nitrogen oxides, has been well-documented. While Akardite II has been the most extensively studied and utilized, the broader family of diphenylurea derivatives offers a range of options for propellant formulation. The development of phosgene-free synthesis routes for Akardite II is a significant step towards safer and more environmentally friendly manufacturing processes. Future research may focus on further elucidating the stabilizing properties of other Akardite derivatives and developing novel urea-based stabilizers with enhanced performance and reduced toxicity of their degradation products.

References

Methodological & Application

Application Note: Quantification of N-Nitroso Akardite II in Aged Propellants by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Nitroso Akardite II in aged propellant samples. Akardite II is a common stabilizer in nitrocellulose-based propellants, and its degradation can lead to the formation of N-nitroso derivatives, which are of concern due to their potential carcinogenic properties.[1][2][3] Monitoring the concentration of this compound is crucial for assessing the safety, stability, and remaining service life of aged propellants.[4] The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for researchers, scientists, and professionals in drug development and material science.

Introduction

Nitrocellulose-based propellants undergo slow decomposition over time, even under normal storage conditions, releasing nitrogen oxides.[5] Stabilizers like Akardite II are added to these formulations to scavenge these acidic byproducts and prolong the propellant's shelf life.[3][4] However, the reaction between Akardite II and nitrogen oxides can lead to the formation of this compound (N-Methyl-N-nitroso-N',N'-diphenyl-urea). The accumulation of N-nitroso compounds is a critical indicator of propellant aging and a potential safety hazard.

This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound from aged propellant samples using HPLC with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatographic Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (deionized, 18 MΩ·cm).

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm PTFE syringe filters.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1.

Table 1: HPLC Method Parameters

ParameterValue
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 25 minutes

Note: The detection wavelength of 235 nm is proposed based on the typical UV absorbance of N-nitroso compounds.[6] It is recommended to verify the UV maximum of an this compound standard for optimal sensitivity.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation
  • Propellant Grinding: Carefully grind the aged propellant sample to a fine powder using a non-sparking grinder.

  • Extraction: Accurately weigh approximately 1 gram of the powdered propellant into a 50 mL screw-cap centrifuge tube. Add 20 mL of methanol to the tube.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid propellant matrix.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean amber HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation in the user's laboratory.

Table 2: Expected Quantitative Performance

ParameterExpected Value
Retention Time (this compound) ~ 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound in aged propellants is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Aged Propellant sp2 Grind to Fine Powder sp1->sp2 sp3 Solvent Extraction (Methanol) sp2->sp3 sp4 Sonication sp3->sp4 sp5 Centrifugation sp4->sp5 sp6 Filtration (0.45 µm) sp5->sp6 ha1 Inject Sample sp6->ha1 ha2 Chromatographic Separation (C18 Column) ha1->ha2 ha3 UV Detection (235 nm) ha2->ha3 da1 Peak Integration ha3->da1 da2 Quantification using Calibration Curve da1->da2 da3 Report Results (µg/g) da2->da3

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Akardite II and its N-Nitroso Derivative

The following diagram illustrates the chemical transformation of Akardite II to this compound in the presence of nitrogen oxides.

chemical_relationship akardite Akardite II (Stabilizer) n_nitroso_akardite This compound (Degradation Product) akardite->n_nitroso_akardite Nitrosation Reaction nox Nitrogen Oxides (NOx) (from Propellant Aging) nox->n_nitroso_akardite

Caption: Formation of this compound from Akardite II.

Conclusion

The HPLC method presented in this application note provides a reliable and sensitive means for the quantification of this compound in aged propellant samples. The detailed protocol for sample preparation and chromatographic analysis, along with the expected performance data, will be a valuable resource for laboratories involved in the quality control and stability testing of energetic materials. Adherence to this method will enable the accurate assessment of propellant degradation and contribute to ensuring the safety and reliability of munitions.

References

Phosgene-Free Synthesis of Akardite II and its N-Nitroso Derivative: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akardite II, chemically known as N-methyl-N',N'-diphenylurea, is a crucial stabilizer in propellant formulations. Traditionally, its synthesis has relied on the use of phosgene, a highly toxic and hazardous chemical. Growing concerns over safety and environmental impact have spurred the development of phosgene-free synthetic routes. This application note details a robust, two-step, phosgene-free protocol for the synthesis of Akardite II. Furthermore, it describes a subsequent N-nitrosation procedure to yield its N-nitroso derivative, a compound of interest for further chemical and biological studies. This guide provides detailed experimental protocols, quantitative data, and visual workflows to facilitate the adoption of these safer and more sustainable synthetic methods in the laboratory.

Data Presentation

The following tables summarize the quantitative data for the phosgene-free synthesis of Akardite II and a representative protocol for its N-nitrosation.

Table 1: Phosgene-Free Synthesis of Akardite II via Carbamate Intermediate

StepReactantsCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
1aDiphenylamine, Dimethyl Carbonate[BMIM]Cl-1307O-Methyl-N,N-diphenyl carbamate80[1][2]
1bDiphenylamine, Diethyl Carbonate[BMIM]Cl-1307O-Ethyl-N,N-diphenyl carbamate57[1][2]
1cDiphenylamine, Diphenyl Carbonate[BMIM]Cl-1307O-Phenyl-N,N-diphenyl carbamate9[1][2]
2aO-Methyl-N,N-diphenyl carbamate, Methylamine-Toluene10010Akardite II4[1][2]
2bO-Ethyl-N,N-diphenyl carbamate, Methylamine-Toluene10010Akardite II4[1][2]
2cO-Phenyl-N,N-diphenyl carbamate, Methylamine-Toluene10010Akardite II81[1][2]

[BMIM]Cl: 3-methyl-1-butylimidazolium chloride

Table 2: Representative N-Nitrosation of Akardite II

ReactantsReagentsSolventTemperature (°C)Time (h)ProductYield (%) (Typical)
Akardite IISodium Nitrite, Acetic AcidDichloromethane0 - 52N-Nitroso Akardite II~90

Note: The yield for the N-nitrosation is a typical value for this type of reaction and may vary.

Experimental Protocols

Phosgene-Free Synthesis of Akardite II

This protocol is adapted from the work of Geest et al. (2022) and is presented in two steps.[1][2]

Step 1: Synthesis of O-Phenyl-N,N-diphenyl carbamate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylamine (1.0 eq), diphenyl carbonate (1.2 eq), and 3-methyl-1-butylimidazolium chloride ([BMIM]Cl) (0.1 eq).

  • Reaction: Heat the reaction mixture to 130 °C and stir for 7 hours. The reaction is carried out neat (without solvent).

  • Work-up and Purification: After cooling to room temperature, the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure O-phenyl-N,N-diphenyl carbamate.

Step 2: Synthesis of Akardite II (N-methyl-N',N'-diphenylurea)

  • Reactant Preparation: Dissolve the O-phenyl-N,N-diphenyl carbamate (1.0 eq) obtained from Step 1 in toluene in a pressure-rated reaction vessel.

  • Reaction: Add a solution of methylamine (1.2 eq) in a suitable solvent (e.g., THF or water) to the reaction vessel. Seal the vessel and heat the mixture to 100 °C for 10 hours with vigorous stirring.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, Akardite II, often precipitates out of the solution. The solid can be collected by filtration and washed with cold toluene. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound

This is a representative protocol for the N-nitrosation of ureas.

  • Reactant Preparation: Dissolve Akardite II (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reaction: Slowly add a solution of sodium nitrite (1.5 eq) in water to the cooled solution of Akardite II. While maintaining the temperature at 0-5 °C, add glacial acetic acid (2.0 eq) dropwise with vigorous stirring. Continue to stir the reaction mixture at this temperature for 2 hours.

  • Work-up and Purification: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography if necessary.

Visualizations

Phosgene_Free_Akardite_II_Synthesis cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Amination diphenylamine Diphenylamine reaction1 130 °C, 7h diphenylamine->reaction1 diphenylcarbonate Diphenyl Carbonate diphenylcarbonate->reaction1 catalyst1 [BMIM]Cl (catalyst) catalyst1->reaction1 carbamate O-Phenyl-N,N-diphenyl carbamate reaction1->carbamate reaction2 100 °C, 10h Toluene carbamate->reaction2 methylamine Methylamine methylamine->reaction2 akardite_II Akardite II reaction2->akardite_II

Caption: Phosgene-Free Synthesis of Akardite II.

Nitrosation_of_Akardite_II cluster_nitrosation N-Nitrosation akardite_II_start Akardite II reaction 0-5 °C, 2h Dichloromethane akardite_II_start->reaction sodium_nitrite Sodium Nitrite sodium_nitrite->reaction acetic_acid Acetic Acid acetic_acid->reaction nitroso_akardite_II This compound reaction->nitroso_akardite_II

Caption: Synthesis of this compound.

References

Application Notes & Protocols: Standard Operating Procedure for Accelerated Aging Tests with N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document outlines the standard operating procedure (SOP) for conducting accelerated aging studies on pharmaceutical products containing N-Nitroso Akardite II or its precursors. The primary objective is to evaluate the stability of the drug product under elevated temperature and humidity conditions to predict its shelf life and identify potential degradation pathways and products.

Scope

This SOP applies to the stability testing of solid dosage pharmaceutical products where this compound (1-methyl-1-nitroso-3,3-diphenylurea) is a known or potential impurity or a component of the formulation. The procedure is based on the principles outlined in ICH Q1A (R2) for stability testing and ASTM F1980 for accelerated aging.[1]

Safety Precautions

N-Nitroso compounds are often classified as potential carcinogens. All handling of this compound and related materials must be performed in a designated laboratory area with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures with the potential to generate aerosols or dust should be conducted within a certified chemical fume hood.

Materials and Apparatus

Materials
  • Reference standard for this compound (CAS 1076199-26-2)[2][3]

  • High-purity solvents (e.g., Dichloromethane, Methanol, Acetonitrile)[3]

  • Reagents for analytical derivatization (if required)

  • Pharmaceutical product samples for testing

Apparatus
  • Climatic chambers capable of maintaining temperature and relative humidity (RH) within ±2°C and ±5% RH of the setpoint.

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system for quantitative analysis.[4][5]

  • Analytical balance

  • Volumetric glassware

  • pH meter

Experimental Protocols

Sample Preparation
  • Document the initial characteristics of the pharmaceutical product, including appearance, assay, and impurity profile.

  • Package the product samples in their proposed commercial packaging.

  • Prepare a sufficient number of samples to be tested at all specified time points and conditions.

Accelerated Aging Conditions

The following conditions are based on ICH guidelines for accelerated stability testing:[6]

  • Condition 1: 40°C ± 2°C / 75% RH ± 5% RH

  • Condition 2 (Optional/Justified): 50°C ± 2°C / 75% RH ± 5% RH (for a more aggressive study)

A real-time aging study at 25°C ± 2°C / 60% RH ± 5% RH must be conducted in parallel to validate the accelerated aging data.[7][8]

Test Duration and Time Points
  • Duration: 6 months for accelerated studies.

  • Time Points: Samples should be pulled from the climatic chambers and tested at 0, 1, 2, 3, and 6 months.

Analytical Methodology (LC-MS/MS)
  • Standard Preparation: Prepare a stock solution of the this compound reference standard and create a series of calibration standards.

  • Sample Extraction: Develop and validate a method to extract this compound and its potential degradation products from the pharmaceutical product matrix.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound and its expected degradation products.

Data Presentation

The quantitative data from the accelerated aging study should be summarized in the following tables. The data presented here is illustrative.

Table 1: this compound Concentration (µg/g) Over Time at 40°C / 75% RH

Time Point (Months)Batch 1Batch 2Batch 3MeanStd. Dev.
01.051.081.061.060.015
11.151.191.171.170.020
21.281.321.301.300.020
31.451.501.481.480.025
61.801.881.851.840.040

Table 2: Formation of Primary Degradant (N-Methyl-N',N'-diphenylurea) (µg/g) at 40°C / 75% RH

Time Point (Months)Batch 1Batch 2Batch 3MeanStd. Dev.
0< LOQ< LOQ< LOQ--
10.120.140.130.130.010
20.250.280.260.260.015
30.400.450.420.420.025
60.750.820.790.790.035

(LOQ = Limit of Quantitation)

Visualizations

Experimental Workflow

Accelerated_Aging_Workflow start Start: Product Samples prep Sample Preparation & Initial Analysis (T=0) start->prep storage Place in Climatic Chambers (40°C/75% RH & 25°C/60% RH) prep->storage pull1 Pull Samples at Time Points (1, 2, 3, 6 mo) storage->pull1 analysis LC-MS/MS Analysis: - this compound Assay - Degradation Product Profiling pull1->analysis analysis->pull1 Next Time Point data Data Analysis & Reporting analysis->data end End: Shelf-Life Estimation data->end

Caption: Experimental workflow for accelerated aging studies.

Postulated Degradation Pathway

Degradation_Pathway precursor Akardite II (N-Methyl-N',N'-diphenylurea) nitroso_akardite This compound precursor->nitroso_akardite Nitrosation nitrosating Nitrosating Agent (e.g., Nitrite) nitrosating->nitroso_akardite hydrolysis Hydrolysis / Thermolysis (Accelerated Conditions) nitroso_akardite->hydrolysis degradant1 N-Methyl-N',N'-diphenylurea hydrolysis->degradant1 degradant2 Nitrous Acid hydrolysis->degradant2

Caption: Postulated formation and degradation of this compound.

Acceptance Criteria

  • This compound: The concentration of this compound should not exceed the acceptable intake (AI) limit established by regulatory agencies for nitrosamine impurities (e.g., typically in the range of ng/day, which must be calculated based on the maximum daily dose of the drug product).

  • Degradation Products: Any specified degradation product should not exceed 0.2% of the total drug substance. Total impurities should not exceed 1.0%.

  • Physical Properties: No significant change in the physical appearance, dissolution profile, or other critical quality attributes of the drug product should be observed.

References

Application Note: Analysis of N-Nitroso Akardite II by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern in the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3] The formation of N-nitrosamines can occur during the synthesis of active pharmaceutical ingredients (APIs) or as by-products in finished drug products.[3][4][5] Regulatory bodies like the FDA and EMA have established strict limits for the presence of these impurities in pharmaceutical products, necessitating sensitive and reliable analytical methods for their detection and quantification.[5][6][7] Akardite II is a stabilizer commonly used in propellants and contains diphenylamine. Under certain conditions, diphenylamine can react with nitrosating agents to form N-Nitroso Akardite II, which is structurally related to N-nitrosodiphenylamine (NDPhA).

This application note describes a general method for the analysis of this compound in drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established protocols for the analysis of various N-nitrosamines.[4][7][8]

Principle of the Method

The analytical method involves the extraction of this compound from the sample matrix using a suitable organic solvent, followed by separation and detection using a GC-MS system. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often the preferred technique.[4][7] Quantification is typically achieved using an internal standard and a calibration curve prepared with certified reference standards.

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC or GC grade

  • Reference Standards: this compound (or a suitable surrogate like N-nitrosodiphenylamine), Internal Standard (e.g., N-Nitroso-d5-diphenylamine or another appropriate deuterated nitrosamine)

  • Reagents: 1 M Sodium Hydroxide (NaOH) solution

  • Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, GC vials with caps, 0.2 µm syringe filters.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and the internal standard by dissolving an accurately weighed amount in methanol.[4]

  • Intermediate Standard Mix (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in dichloromethane.[4]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate standard mix with dichloromethane to achieve a concentration range relevant to the expected levels of the impurity (e.g., 1-120 ppb).[9]

Sample Preparation

The choice of sample preparation method depends on the solubility of the sample matrix.

Method A: For Samples Soluble in Organic Solvents [4]

  • Weigh 100-500 mg of the sample (drug substance or ground tablets) into a centrifuge tube.

  • Add a known volume (e.g., 5 mL) of dichloromethane.

  • Add the internal standard solution.

  • Vortex for 20 minutes to ensure complete dissolution or extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into a GC vial for analysis.

Method B: For Water-Soluble Samples (Liquid-Liquid Extraction) [4]

  • Weigh 100-500 mg of the sample into a centrifuge tube.

  • Dissolve the sample in a known volume (e.g., 8 mL) of 1 M sodium hydroxide solution.

  • Add the internal standard solution.

  • Add a known volume (e.g., 2 mL) of dichloromethane.

  • Vortex for at least 5 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a GC vial for analysis.

GC-MS Instrumental Conditions

The following are typical GC-MS parameters that can be adapted for the analysis of this compound. Optimization of these parameters may be required for specific instruments and sample matrices.

Parameter Typical Value
Gas Chromatograph Agilent 8890 GC or equivalent
Column Capillary column such as Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1-2 µL
Inlet Temperature 250 °C
Oven Program Initial temperature: 50 °C (hold for 1 min), ramp at 20 °C/min to 250 °C (hold for 3 min).[10]
Carrier Gas Helium at a constant flow rate
Mass Spectrometer Agilent 7010B GC/MS/MS or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temp. 250 °C
Acquisition Mode Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for GC-MS/MS. Specific precursor and product ions for this compound and the internal standard should be determined by direct infusion or by analyzing a concentrated standard. For N-nitrosodiphenylamine, a characteristic m/z is 168.[11]

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Calibration Curve Data for this compound

Concentration (ppb)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
1DataDataData
5DataDataData
10DataDataData
20DataDataData
50DataDataData
100DataDataData

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)e.g., 1 ppb
Limit of Quantitation (LOQ)e.g., 3 ppb
Accuracy (% Recovery)70-130%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample add_solvent Add Solvent & Internal Standard sample->add_solvent extract Vortex/Shake add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter gc_injection Inject into GC-MS filter->gc_injection std_stock Prepare Stock Solutions std_working Prepare Working Standards std_stock->std_working std_cal Prepare Calibration Curve std_working->std_cal std_cal->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship node_sample Sample Preparation Extraction of this compound from matrix node_separation GC Separation Separation of analyte from matrix components node_sample->node_separation Inject Extract node_detection MS Detection Identification and fragmentation of the analyte node_separation->node_detection Eluted Analyte node_quantification Quantification Determination of concentration using calibration curve node_detection->node_quantification Ion Signal

References

Application Note and Protocol: Monitoring Stabilizer Depletion in N-Nitroso Akardite II Containing Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocellulose-based propellants undergo slow decomposition even under normal storage conditions, releasing nitrogen oxides (NOx).[1] These NOx species can act as catalysts, accelerating the degradation of the propellant, which can compromise its performance and safety.[2] To mitigate this, stabilizers are incorporated into propellant formulations. Akardite II (N-methyl-N',N'-diphenylurea) is a commonly used stabilizer that functions by scavenging these reactive nitrogen oxides.[3]

During the stabilization process, Akardite II is consumed and converted into various daughter products, including N-Nitroso Akardite II. The formation of N-nitroso compounds is a critical indicator of stabilizer depletion and the age of the propellant.[4] Monitoring the concentration of both the parent stabilizer and its key degradation products is crucial for assessing the remaining shelf-life and ensuring the safety and reliability of the propellant.[5] This application note provides a detailed protocol for the quantitative monitoring of Akardite II and this compound in propellants using High-Performance Liquid Chromatography (HPLC).

Degradation Pathway of Akardite II

The primary mechanism of stabilization by Akardite II involves its reaction with nitrogen oxides. This leads to the formation of this compound as a primary daughter product. Further reactions can lead to the formation of nitrated derivatives. The simplified degradation pathway is illustrated below.

G cluster_propellant Propellant Matrix cluster_stabilization Stabilization Pathway Propellant Nitrocellulose Propellant NOx Nitrogen Oxides (NOx) Propellant->NOx Decomposition Akardite_II Akardite II NOx->Akardite_II N_Nitroso_Akardite_II This compound Akardite_II->N_Nitroso_Akardite_II + NOx Nitrated_Derivatives Nitrated Derivatives N_Nitroso_Akardite_II->Nitrated_Derivatives + NOx

Caption: Simplified degradation pathway of Akardite II in propellants.

Experimental Protocol: HPLC Analysis

This protocol outlines the steps for the quantitative determination of Akardite II and this compound in propellant samples.

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Dichloromethane (ACS grade)

  • Akardite II standard (analytical grade)

  • This compound standard (analytical grade)

  • Propellant sample containing Akardite II

  • Syringe filters (0.45 µm, PTFE)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (15:35:50 v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 25 °C[6]
Detection UV at 254 nm[6]
Sample Preparation
  • Accurately weigh approximately 0.5 g of the propellant sample into a 50 mL volumetric flask.

  • Add 20 mL of dichloromethane to dissolve the sample. Sonicate for 15 minutes to ensure complete dissolution.

  • Add 20 mL of acetonitrile to the flask and mix thoroughly.

  • Allow the nitrocellulose to precipitate.

  • Bring the flask to volume with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Standard Preparation
  • Prepare individual stock solutions of Akardite II and this compound in acetonitrile at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the analytes in the propellant samples. A typical range would be 1-50 µg/mL.

Analysis and Quantification
  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks for Akardite II and this compound based on their retention times compared to the standards.

  • Generate a calibration curve for each analyte by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of Akardite II and this compound in the propellant samples using the calibration curves.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table for clear comparison of stabilizer depletion over time or under different aging conditions.

Sample IDAging Time (Years)Akardite II (% w/w)This compound (% w/w)
Propellant A (New)00.70[7]< 0.01
Propellant A (Aged)100.450.15
Propellant A (Aged)200.280.25
Propellant A (Aged)350.20[7]0.32

Note: The data for this compound are representative values for illustrative purposes, as specific time-course data for this compound was not available in the provided search results.

Experimental Workflow

The overall experimental workflow for monitoring stabilizer depletion is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Propellant_Sample Weigh Propellant Sample Dissolve Dissolve in Dichloromethane Propellant_Sample->Dissolve Precipitate Precipitate Nitrocellulose with Acetonitrile Dissolve->Precipitate Filter Filter Precipitate->Filter HPLC_Injection Inject into HPLC Filter->HPLC_Injection Standard_Prep Prepare Calibration Standards Standard_Prep->HPLC_Injection Data_Acquisition Data Acquisition (UV 254 nm) HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of stabilizer depletion.

Conclusion

The protocol described provides a reliable and accurate method for monitoring the depletion of Akardite II and the formation of its primary degradation product, this compound, in nitrocellulose-based propellants. Regular monitoring of these compounds using HPLC is essential for the surveillance of propellant stability, ensuring safe storage, and predicting the end of its service life. This methodology is critical for quality control in propellant manufacturing and for military and aerospace applications where propellant reliability is paramount.

References

Application Notes and Protocols for N-Nitroso Akardite II as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Akardite II (N-NAK II), chemically known as N-Methyl-N-nitroso-N',N'-diphenyl-urea, is a critical analytical reference standard for researchers, scientists, and professionals involved in the development and quality control of propellant formulations. As a primary degradation product of Akardite II, a common stabilizer in energetic materials, N-NAK II serves as a key marker in stability and aging studies of single, double, and triple-base propellants. Accurate quantification of N-NAK II is essential for predicting the safe service life of munitions and ensuring their reliability.

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), two common analytical techniques for the analysis of propellant stabilizers and their derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name N-Methyl-N-nitroso-N',N'-diphenyl-urea
Synonyms This compound, N-NAK II
CAS Number 1076199-26-2[1][2][3][4][5]
Molecular Formula C₁₄H₁₃N₃O₂[1][2][3][4][5]
Molecular Weight 255.27 g/mol [1][2][3][4][5]
Appearance Yellow Oil[6]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[6]
Storage Store at < -15°C, protect from light.[1][3]

Application: Stability Assessment of Propellants

The primary application of this compound as a reference standard is in the stability assessment of nitrocellulose-based propellants. Akardite II is added to propellants to scavenge nitrogen oxides (NOx) produced during the decomposition of nitrocellulose, thereby preventing autocatalytic degradation. Over time and under various environmental conditions, Akardite II degrades, forming this compound and other daughter products. The concentration of this compound can be correlated with the age and stability of the propellant.

The following diagram illustrates the degradation pathway of Akardite II in propellants.

G Degradation Pathway of Akardite II A Akardite II (Stabilizer) C This compound (Degradation Product) A->C reacts with D Other Degradation Products A->D further degradation B Nitrocellulose Decomposition (NOx) B->C

Degradation of Akardite II to this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a stability-indicating HPLC method for the quantitative determination of this compound in propellant samples. This method is designed to separate this compound from the parent stabilizer, Akardite II, and other potential degradation products.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Akardite II reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Propellant sample for analysis

2. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Preparation of Propellant Sample

  • Accurately weigh approximately 1 gram of the propellant sample into a suitable flask.

  • Add 50 mL of acetonitrile and extract the stabilizers by shaking for at least 1 hour.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature 25°C

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound working standards against their corresponding concentrations.

  • Determine the concentration of this compound in the propellant sample extract by comparing its peak area to the calibration curve.

  • Calculate the percentage of this compound in the original propellant sample.

6. System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

The following diagram outlines the experimental workflow for the HPLC analysis.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh N-NAK II Reference Standard B Prepare Stock & Working Standard Solutions A->B F Inject Standards & Sample B->F C Weigh Propellant Sample D Extract with Acetonitrile C->D E Filter Extract D->E E->F G Perform Chromatographic Separation F->G H Detect at 254 nm G->H I Generate Calibration Curve H->I J Determine N-NAK II Concentration in Sample I->J K Calculate % N-NAK II in Propellant J->K

Workflow for the HPLC analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This HPTLC protocol offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound in propellant samples.

1. Instrumentation and Materials

  • HPTLC system with an automatic TLC sampler, developing chamber, and densitometric scanner

  • HPTLC plates pre-coated with silica gel 60 F254

  • This compound reference standard

  • Toluene (HPTLC grade)

  • Acetone (HPTLC grade)

  • Propellant sample for analysis

2. Preparation of Standard and Sample Solutions

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetone.

  • Sample Solution: Prepare the propellant sample extract as described in the HPLC protocol (Section 3).

3. HPTLC Development

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase Toluene:Acetone (9:1, v/v)
Application Volume 5 µL (as bands)
Development Distance 8 cm
Chamber Saturation 20 minutes with mobile phase vapor
Drying Air dry the plate after development

4. Detection and Quantification

  • Detection: Scan the developed and dried plate under UV light at 254 nm.

  • Quantification: Perform densitometric scanning of the plates. The amount of this compound is determined by comparing the peak area of the sample to that of the standard. The approximate Rf value for this compound is expected to be around 0.5.

5. Data Presentation

The results of the quantitative analysis can be summarized in the following table format.

Sample IDRetention Time (HPLC) / Rf (HPTLC)Peak AreaConcentration (µg/mL)% w/w in Propellant
Standard 1
Standard 2
Standard 3
Propellant Sample 1
Propellant Sample 2

The following diagram illustrates the logical relationship in the HPTLC analysis.

G HPTLC Analysis Logic A Prepare Standard & Sample Solutions in Acetone B Apply Solutions to HPTLC Plate A->B C Develop Plate in Toluene:Acetone (9:1) B->C D Dry Plate C->D E Scan Plate at 254 nm D->E F Identify N-NAK II by Rf Value E->F G Quantify by Densitometry E->G

Logical flow of the HPTLC analysis process.

Safety Precautions

N-nitroso compounds are often classified as probable human carcinogens. Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemicals.

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By following these detailed protocols and safety guidelines, researchers and analysts can effectively and safely utilize this compound as a reference standard for the critical task of assessing propellant stability.

References

High-performance thin-layer chromatography (HPTLC) for separating Akardite derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the HPTLC Separation of Akardite Derivatives

Abstract

This document provides detailed application notes and protocols for the separation and quantification of Akardite (N,N'-diphenylurea) and its potential derivatives using High-Performance Thin-Layer Chromatography (HPTLC). Akardite and its analogues are significant compounds used as stabilizers in various industrial applications, and their analysis is crucial for quality control and stability studies. Furthermore, diphenylurea derivatives have garnered interest in biomedical research for their roles in modulating key cellular signaling pathways. These notes are intended for researchers, scientists, and drug development professionals.

Introduction to HPTLC for Akardite Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages for the analysis of Akardite and its derivatives, including high sample throughput, low solvent consumption, and the ability to perform parallel analysis of samples and standards on a single plate.[1] This application note details a robust HPTLC method adapted from established protocols for structurally similar compounds, such as Centralite (1,3-diethyl-1,3-diphenylurea), which is also a urea-based stabilizer.[2]

Akardite derivatives are of interest not only for their stabilizing properties but also for their biological activities. Diphenylurea compounds have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as those in the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR signaling pathways. They also target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis. A thorough understanding of the analytical chemistry of these compounds is therefore essential for both industrial and pharmaceutical applications.

Experimental Protocols

Materials and Reagents
  • HPTLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (20 x 10 cm)

  • Solvents: Toluene (HPLC grade), Acetone (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade)

  • Reference Standards: Akardite (N,N'-diphenylurea), and any available derivatives (e.g., nitro-Akardite).

  • Sample Preparation: Samples containing Akardite should be dissolved in a suitable solvent like dichloromethane or methanol to a final concentration of approximately 1 mg/mL.

HPTLC Instrumentation
  • Sample Applicator (e.g., CAMAG Linomat 5)

  • Developing Chamber (e.g., CAMAG Twin Trough Chamber)

  • TLC Plate Heater

  • TLC Scanner/Densitometer (e.g., CAMAG TLC Scanner 4)

  • Documentation System (e.g., CAMAG TLC Visualizer)

Chromatographic Conditions
  • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄

  • Mobile Phase: Toluene:Acetone (9:1, v/v)

  • Chamber Saturation: 20 minutes with the mobile phase in a twin-trough chamber.

  • Sample Application:

    • Application volume: 2-5 µL

    • Bandwidth: 8 mm

    • Application position: 10 mm from the bottom edge of the plate

  • Development: Develop the plate up to a distance of 80 mm from the application line.

  • Drying: Dry the plate for 5 minutes at 100-105°C after development.

  • Densitometric Analysis:

    • Detection: UV absorbance at 254 nm

    • Slit dimensions: 6.00 x 0.45 mm

    • Scanning speed: 20 mm/s

Data Presentation and Quantitative Analysis

Quantitative analysis of Akardite and its derivatives can be performed by creating a calibration curve with the reference standards. The peak areas of the separated bands are plotted against the corresponding concentrations.

Table 1: Chromatographic Data for Akardite and Related Compounds
CompoundStructureExpected Rf Value*
Akardite I (N,N'-diphenylurea)C₁₃H₁₂N₂O~ 0.55 - 0.65
Akardite II (N-methyl-N,N'-diphenylurea)C₁₄H₁₄N₂O~ 0.60 - 0.70
Centralite I (1,3-diethyl-1,3-diphenylurea)C₁₇H₂₀N₂O0.68[2]
Centralite II (1,3-dimethyl-1,3-diphenylurea)C₁₅H₁₆N₂O0.62[2]
Nitro-Akardite (example)C₁₃H₁₁N₃O₃Lower than Akardite I

Note: Expected Rf values for Akardite I and II are estimated based on the values of structurally similar Centralite I and II in the specified mobile phase. Actual values should be determined experimentally. Nitro-derivatives are expected to be more polar and thus have lower Rf values.

Table 2: Method Validation Parameters (Illustrative)
ParameterSpecification
Linearity Range100 - 800 ng/spot
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~10 ng/spot
Limit of Quantification (LOQ)~30 ng/spot
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Visualizations

HPTLC Analysis Workflow

The following diagram illustrates the workflow for the HPTLC analysis of Akardite derivatives.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Sample Sample containing Akardite Dissolve Dissolve in Dichloromethane/Methanol (1 mg/mL) Sample->Dissolve Standard Akardite Reference Standard Standard->Dissolve Application Apply to HPTLC Plate (Silica Gel 60 F254) Dissolve->Application Development Develop in Toluene:Acetone (9:1) (80 mm) Application->Development Drying Dry Plate (5 min at 105°C) Development->Drying Scanning Densitometric Scanning (UV at 254 nm) Drying->Scanning Quantification Quantification using Calibration Curve Scanning->Quantification Results Report Results (Rf values, Concentration) Quantification->Results

Caption: HPTLC workflow for Akardite analysis.

Signaling Pathways Modulated by Diphenylurea Derivatives

Diphenylurea derivatives have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation and survival. The diagram below provides a simplified overview of these interactions.

Signaling_Pathways cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DPU Akardite/Diphenylurea Derivatives DPU->RTK DPU->RAF DPU->PI3K

Caption: Inhibition of cancer signaling pathways by diphenylurea derivatives.

Discussion

The HPTLC method presented here provides a reliable and efficient means for the separation and quantification of Akardite and its derivatives. The use of a toluene and acetone mobile phase on a silica gel stationary phase allows for good separation of these moderately polar compounds. Detection at 254 nm is suitable due to the aromatic nature of the analytes. For the analysis of unknown samples, it is recommended to run reference standards of Akardite and any known derivatives on the same plate to ensure accurate identification based on Rf values.

The biological significance of diphenylurea derivatives as inhibitors of critical signaling pathways highlights the importance of robust analytical methods for their study. The ability to accurately quantify these compounds is essential for structure-activity relationship (SAR) studies and for understanding their pharmacokinetic and pharmacodynamic properties in drug development.

Conclusion

This application note provides a comprehensive guide for the HPTLC analysis of Akardite derivatives. The detailed protocols, data presentation tables, and visual workflows and pathway diagrams are designed to assist researchers in implementing this method for quality control, stability testing, and biomedical research. The adaptability of this HPTLC method makes it a valuable tool for a wide range of applications involving diphenylurea-based compounds.

References

Application Note & Protocol: Studying the Reaction Kinetics of N-Nitroso Akardite II with NOx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Akardite II is a derivative of Akardite II, a stabilizer commonly used in propellants to scavenge nitrogen oxides (NOx) and enhance chemical stability. The formation of N-nitroso compounds is a critical aspect of the stabilization mechanism, and understanding their subsequent reactions with NOx is essential for predicting the long-term stability and performance of energetic materials. This application note provides a detailed experimental setup and protocol for investigating the reaction kinetics of this compound with NOx.

The study of these reaction kinetics is crucial for several reasons:

  • Predictive Modeling: Kinetic parameters are essential inputs for models that predict the safe service life of materials.

  • Mechanism Elucidation: Understanding the reaction rates under various conditions helps to elucidate the complex chemical pathways involved in stabilizer depletion and the formation of secondary products.

  • Material Development: Insights from kinetic studies can guide the development of more effective and longer-lasting stabilizer molecules.

This document outlines two primary experimental approaches: a gas-solid phase reaction mimicking real-world conditions in solid propellants and a gas-liquid phase reaction for more controlled kinetic measurements.

Experimental Approaches

Two principal experimental setups are proposed to study the reaction kinetics of this compound with NOx:

  • Gas-Solid Phase Reaction: This setup is designed to simulate the interaction of gaseous NOx with solid this compound, which is representative of its state in a solid propellant matrix. A packed-bed reactor with in-situ Fourier Transform Infrared (FTIR) spectroscopy is the recommended apparatus.

  • Gas-Liquid Phase Reaction: To obtain more precise kinetic data, this compound can be dissolved in a suitable solvent and reacted with a controlled flow of NOx in a stopped-flow reactor. This setup allows for better control over reactant concentrations and temperature.

Safety Precautions

Extreme caution must be exercised when handling N-Nitroso compounds and NOx gases due to their hazardous nature.

  • This compound: N-nitroso compounds are potential carcinogens and should be handled in a certified chemical fume hood.[1] Personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection, is mandatory.[1]

  • NOx Gases: Nitrogen oxides (NO, NO2) are toxic and corrosive.[2][3] All experiments involving NOx must be conducted in a well-ventilated area, preferably within a dedicated gas handling enclosure or fume hood.[2] Gas cylinders must be securely fastened, and appropriate pressure regulators and flow controllers should be used. A continuous NOx gas detection system should be in place to monitor for leaks.[2] An emergency response plan should be established before commencing any experiments.[2][3]

Experimental Protocols

Gas-Solid Phase Reaction Kinetics using a Packed-Bed Reactor with In-situ FTIR

This protocol describes the study of the reaction between gaseous NOx and solid this compound.

4.1.1. Materials and Reagents

  • This compound (solid, high purity)

  • Inert support material (e.g., silica gel, alumina)

  • Certified gas mixture of NOx in an inert carrier gas (e.g., N2 or Ar)

  • High-purity inert gas for purging (N2 or Ar)

4.1.2. Equipment

  • Packed-bed reactor system with temperature control

  • In-situ FTIR spectrometer with a diffuse reflectance or transmission cell

  • Mass flow controllers for precise gas blending and flow rate control

  • Chemiluminescence NOx analyzer[4][5][6][7]

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis of volatile products

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry detector for analysis of solid residues[8][9]

4.1.3. Experimental Procedure

  • Sample Preparation:

    • Prepare a homogeneous mixture of this compound with an inert support material. The loading of the reactant on the support should be optimized to ensure good gas-solid contact and prevent mass transfer limitations.

    • Carefully pack the mixture into the reactor bed to a defined length and density.

  • System Setup and Purging:

    • Assemble the packed-bed reactor within the in-situ FTIR cell.

    • Connect the gas lines with mass flow controllers and the outlet to the NOx analyzer and a vent.

    • Purge the entire system with an inert gas at the desired reaction temperature to remove any adsorbed water and oxygen.

  • Reaction Initiation and Monitoring:

    • Once the system is stable, introduce the NOx gas mixture at a controlled flow rate and concentration into the reactor.

    • Simultaneously, begin acquiring in-situ FTIR spectra of the solid bed at regular time intervals to monitor the disappearance of this compound and the appearance of new vibrational bands corresponding to reaction products.

    • Continuously monitor the concentration of NOx at the reactor outlet using the chemiluminescence analyzer.

  • Data Collection:

    • Record the temperature, pressure, gas flow rates, and concentrations of reactants and products as a function of time.

    • At the end of the experiment, cool the reactor under an inert atmosphere.

    • Carefully remove the solid sample for further analysis.

  • Analysis of Products:

    • Analyze the collected gas-phase products using GC-MS to identify any volatile organic compounds.

    • Extract the solid residue with a suitable solvent (e.g., acetonitrile) and analyze the extract using HPLC to quantify unreacted this compound and identify non-volatile products.[8][9]

Gas-Liquid Phase Reaction Kinetics using a Stopped-Flow Reactor

This protocol is designed for precise measurement of reaction rates in a homogenous liquid phase.

4.2.1. Materials and Reagents

  • This compound (solid, high purity)

  • Anhydrous, inert solvent (e.g., acetonitrile, dichloromethane)[10]

  • Certified gas mixture of NOx in an inert carrier gas

  • High-purity inert gas for sparging

4.2.2. Equipment

  • Stopped-flow spectrophotometer with a gas-tight mixing chamber[11]

  • Syringe pumps for precise liquid delivery

  • Mass flow controllers for gas handling

  • UV-Vis spectrophotometer or a rapid-scanning FTIR spectrometer as the detector

  • Chemiluminescence NOx analyzer[4][5][6][7]

  • HPLC system for product analysis[8][9]

4.2.3. Experimental Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration.

    • Prepare a saturated solution of the NOx gas mixture in the same solvent by bubbling the gas through the solvent at a controlled temperature and pressure. The concentration of dissolved NOx should be determined by a suitable analytical method.

  • System Setup:

    • Load the this compound solution and the NOx-saturated solvent into separate syringes of the stopped-flow apparatus.

    • Ensure the system is free of air and moisture.

  • Reaction Initiation and Monitoring:

    • Rapidly inject equal volumes of the two solutions into the mixing chamber of the stopped-flow instrument.

    • The reaction is initiated upon mixing, and the flow is stopped abruptly.

    • Monitor the change in absorbance or transmittance at a wavelength characteristic of this compound or a reaction product as a function of time.

  • Data Collection:

    • Record the spectroscopic data at very short time intervals (milliseconds).

    • Repeat the experiment at different initial concentrations of reactants and at various temperatures to determine the rate law and activation parameters.

  • Product Analysis:

    • Collect the reacted solution and analyze it by HPLC to identify and quantify the reaction products.[8][9]

Data Presentation

Experimental ConditionRate Constant (k)Reaction Order (w.r.t. This compound)Reaction Order (w.r.t. NOx)Activation Energy (Ea) (kJ/mol)
Gas-Solid Phase
Temperature 1 (e.g., 50°C)ValueValueValueValue[12]
Temperature 2 (e.g., 70°C)ValueValueValueValue[12]
Gas-Liquid Phase
Solvent 1 (e.g., ACN)ValueValueValueValue[12]
Solvent 2 (e.g., DCM)ValueValueValueValue[12]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gas-solid phase reaction kinetics study.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_setup 2. System Setup cluster_reaction 3. Reaction & Monitoring cluster_analysis 4. Analysis prep_sample Prepare this compound /Inert Support Mixture pack_reactor Pack Reactor Bed prep_sample->pack_reactor assemble_reactor Assemble Reactor in In-situ FTIR pack_reactor->assemble_reactor connect_gas Connect Gas Lines & Analyzers assemble_reactor->connect_gas purge_system Purge with Inert Gas connect_gas->purge_system introduce_nox Introduce NOx Gas Mixture purge_system->introduce_nox monitor_ftir Monitor Solid Phase (In-situ FTIR) introduce_nox->monitor_ftir monitor_nox Monitor Gas Phase (NOx Analyzer) introduce_nox->monitor_nox analyze_solid Analyze Solid Residue (HPLC) monitor_ftir->analyze_solid analyze_gas Analyze Gas Products (GC-MS) monitor_nox->analyze_gas kinetic_modeling Kinetic Modeling & Parameter Estimation analyze_gas->kinetic_modeling analyze_solid->kinetic_modeling

Caption: Workflow for Gas-Solid Reaction Kinetics Study.

Reaction Scheme

The following diagram illustrates the proposed high-level reaction scheme.

ReactionScheme reactant1 This compound intermediate Reaction Intermediate(s) reactant1->intermediate reactant2 NOx reactant2->intermediate product1 Nitro Derivatives intermediate->product1 k1 product2 Other Gaseous Products intermediate->product2 k2

Caption: Proposed Reaction Scheme.

References

Application Notes: Incorporation of Akardite II as a Stabilizer in Military-Grade Propellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "N-Nitroso Akardite II" is not recognized in publicly available chemical literature or databases. The following application notes and protocols are provided for the well-established propellant stabilizer, Akardite II (1,3-diethyl-1,3-diphenylurea) , which is presumed to be the compound of interest. The handling and formulation of energetic materials should only be performed by trained professionals in a suitably equipped laboratory, adhering to all relevant safety regulations.

Introduction

Akardite II is a substituted diphenylurea widely used as a stabilizer in solid propellant formulations, particularly those based on nitrocellulose and nitroglycerin (double-base propellants). Its primary function is to scavenge acidic and autocatalytic species, such as nitrogen oxides (NOx), that are generated during the slow decomposition of nitrate esters. By neutralizing these species, Akardite II prevents the acceleration of propellant degradation, thereby ensuring chemical stability, extending service life, and maintaining predictable ballistic performance.

Physicochemical & Performance Data

The following table summarizes the key properties of Akardite II and its typical impact on propellant characteristics when incorporated at appropriate concentrations.

ParameterValueSignificance in Propellant Formulation
Chemical Name 1,3-diethyl-1,3-diphenylureaStandard chemical identifier.
Synonyms Akardit II, Coustou's ethyl centraliteAlternative names in literature and procurement.
Molecular Formula C₁₇H₂₀N₂ODefines the elemental composition.
Molar Mass 268.36 g/mol Used for stoichiometric calculations in formulation and degradation analysis.
Appearance White to off-white crystalline solidQuality control parameter for purity and consistency.
Melting Point 71-73 °CCritical for processing parameters, particularly during solvent-based or melt-casting of propellant grains.
Typical Concentration 0.5 - 2.0% by weightEffective range for stabilization without negatively impacting the propellant's energy content or mechanical properties.
Stabilization Efficacy HighEfficiently scavenges NOx radicals, significantly improving the chemical stability and safe storage life of the propellant.
Impact on Burn Rate Minimal to negligibleDoes not significantly alter the primary ballistic properties of the propellant at typical concentrations.
Compatibility Good with nitrate esters and binder systemsEssential for preventing undesirable reactions within the propellant matrix during manufacturing and long-term storage.

Mechanism of Action: Radical Scavenging

The primary role of Akardite II is to interrupt the autocatalytic decomposition cycle of nitrate esters. The ester linkages in compounds like nitrocellulose can slowly hydrolyze or thermally degrade, releasing nitrogen dioxide (NO₂). These NO₂ molecules can then react with other ester groups, accelerating the degradation process. Akardite II, being a substituted urea, contains nucleophilic nitrogen atoms that readily react with these electrophilic nitrogen oxides. This reaction neutralizes the damaging species, converting them into stable nitroso and nitro derivatives of Akardite II, thus halting the chain reaction.

Propellant Propellant Matrix (e.g., Nitrocellulose) Degradation Slow Thermal/ Hydrolytic Degradation Propellant->Degradation Heat, Time NOx Reactive Nitrogen Oxides (NOx) Degradation->NOx Autocatalysis Autocatalytic Decomposition Cycle NOx->Autocatalysis Accelerates Degradation Akardite Akardite II (Stabilizer) NOx->Akardite Scavenging Reaction Autocatalysis->Propellant Neutralized Stable Nitroso/ Nitro Derivatives Akardite->Neutralized Neutralization

Caption: Stabilization pathway of Akardite II in propellants.

Experimental Protocol: Incorporation into a Double-Base Propellant Slurry

This protocol outlines a standard laboratory procedure for incorporating Akardite II into a solvent-based double-base propellant formulation.

4.1. Materials and Equipment

  • Nitrocellulose (NC)

  • Nitroglycerin (NG)

  • Akardite II (powdered)

  • Solvent system (e.g., Acetone/Ethanol mixture)

  • Non-sparking planetary mixer with temperature control

  • Drying oven with controlled atmosphere

  • Standard laboratory glassware and safety equipment (PPE, blast shields)

4.2. Procedure

  • Solvent and Binder Preparation: In a temperature-controlled mixing vessel, prepare the solvent system. Slowly add the fibrous nitrocellulose to the solvent under constant, low-shear agitation until a homogenous colloidal solution is formed.

  • Plasticizer Incorporation: Carefully and slowly add the nitroglycerin to the NC-solvent slurry. Maintain a low temperature (typically < 25 °C) throughout this step to ensure safety and prevent premature reactions.

  • Stabilizer Addition: Once the plasticizer is fully incorporated, add the pre-weighed Akardite II powder to the slurry. Continue mixing at a controlled speed and temperature until the Akardite II is completely dissolved and evenly dispersed throughout the matrix.

  • Homogenization: Allow the mixture to homogenize for a specified period (e.g., 60-90 minutes) to ensure uniform distribution of all components.

  • Casting and Solvent Removal: The resulting propellant dough is then cast into the desired geometry (e.g., grains, sheets). The cast propellant is transferred to a drying oven where the solvent is gradually removed under a controlled temperature and inert atmosphere.

  • Curing and Finishing: After solvent removal, the propellant is cured at a slightly elevated temperature to achieve its final mechanical properties.

A Prepare Solvent System in Mixing Vessel B Add Nitrocellulose (Low-Shear Agitation) A->B C Form Homogenous NC-Solvent Slurry B->C D Slowly Add Nitroglycerin (Temperature Control < 25°C) C->D E Add Pre-Weighed Akardite II (Complete Dissolution) D->E F Homogenize Mixture (e.g., 60-90 min) E->F G Cast Propellant Dough into Desired Geometry F->G H Solvent Removal (Drying Oven) G->H I Cure Propellant to Final Properties H->I

Caption: Experimental workflow for incorporating Akardite II.

Safety Considerations

  • Handling Energetic Materials: All operations involving nitrocellulose, nitroglycerin, and the final propellant must be conducted behind appropriate shielding and with remote operation capabilities where possible.

  • Electrostatic Discharge (ESD): The processing area and equipment must be properly grounded to prevent ESD, which can be an ignition source.

  • Thermal Hazards: Strict temperature control is critical during mixing, as exothermic reactions can lead to runaway decomposition.

  • Chemical Compatibility: Ensure all materials in contact with the propellant slurry (e.g., seals, mixing blades) are compatible and will not initiate decomposition.

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves are mandatory at all times.

Troubleshooting & Optimization

Optimizing N-Nitroso Akardite II concentration for maximum propellant stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is for research and development purposes only. The synthesis, handling, and use of energetic materials and their components, including N-Nitroso Akardite II, require strict adherence to safety protocols and regulations. This document is intended for qualified researchers and professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in propellants?

A1: this compound (N-Methyl-N-nitroso-N′,N′-diphenyl-urea) is a derivative of Akardite II, a known stabilizer in nitrocellulose-based propellants.[1][2] Its primary role is to enhance the chemical stability and extend the service life of the propellant. It achieves this by scavenging acidic decomposition products, primarily nitrogen oxides (NOx), which are released during the natural aging of nitrate esters and can otherwise lead to autocatalytic, accelerated decomposition of the propellant.[3][4][5][6]

Q2: How does the stabilization mechanism of this compound differ from its precursor, Akardite II?

A2: Akardite II, like other stabilizers such as diphenylamine (DPA), reacts with NOx to form a series of N-nitroso and C-nitro derivatives.[3][4][7] In fact, N-nitrosodiphenylamine is the initial product formed when DPA stabilizes a propellant.[4][8] this compound is essentially a pre-nitrosated form. This may offer a different kinetic profile for stabilization, potentially acting more rapidly against initial decomposition products. However, the N-NO bond can also be thermally labile, and its daughter products may continue to provide a stabilizing effect.[1]

Q3: What are the initial concentration recommendations for this compound?

A3: The optimal concentration of any stabilizer is highly dependent on the specific propellant formulation, including the type of nitrocellulose, plasticizers, and expected storage conditions. Generally, stabilizers are added in small percentages, typically ranging from 0.5% to 3.5% by weight.[8] For this compound, it is recommended to start optimization studies with concentrations in the 1.0% to 2.0% range and adjust based on stability testing results.

Q4: Are there any known compatibility issues with this compound?

A4: While specific compatibility data for this compound is not widely published, general principles for urea-based stabilizers apply. Incompatibility can arise with certain plasticizers or other additives, potentially leading to exudation (migration to the surface) or reduced effectiveness. It is crucial to conduct thorough compatibility testing, such as Heat Flow Calorimetry (HFC) or Differential Scanning Calorimetry (DSC), with all propellant ingredients.

Q5: What are the safety concerns associated with this compound?

A5: N-nitroso compounds as a class are often associated with health risks, including carcinogenicity.[5][9] The parent compound of many stabilizers, diphenylamine, and its derivatives like N-nitrosodiphenylamine are noted for their toxicity.[4][6][9] Therefore, this compound should be handled with extreme caution, using appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Premature Propellant Decomposition (e.g., discoloration, gas evolution, shorter than expected shelf life) 1. Insufficient Stabilizer Concentration: The amount of this compound is too low to neutralize the NOx generated during aging. 2. Inhomogeneous Distribution: Poor mixing has led to localized areas with low stabilizer content. 3. Stabilizer Degradation: The stabilizer itself is degrading due to high processing temperatures or incompatibility with other ingredients.1. Increase Concentration: Incrementally increase the this compound concentration (e.g., in 0.25% steps) and repeat stability tests. 2. Improve Mixing Protocol: Verify and optimize the solvent and mixing process to ensure a homogeneous blend. 3. Process Temperature Review: Analyze the thermal stability of this compound via DSC/TGA to ensure it is stable at your processing temperatures.
Reduced Ballistic Performance (e.g., inconsistent burn rate, lower chamber pressure) 1. Excess Stabilizer: High concentrations of non-energetic additives like stabilizers can slightly reduce the overall energy content of the propellant. 2. Interaction with Ballistic Modifiers: The stabilizer or its daughter products may interfere with the function of burn rate modifiers.1. Optimize for Minimum Effective Dose: Use the lowest concentration of stabilizer that provides the required chemical stability (see Table 1). 2. Conduct Compatibility Studies: Test the formulation with and without the stabilizer to isolate its effect on ballistic performance.
Physical Instability (e.g., grain cracking, exudation of plasticizer/stabilizer) 1. Poor Solubility/Compatibility: this compound may have limited solubility in the propellant matrix, especially at lower temperatures. 2. Migration over Time: The stabilizer may slowly migrate to the surface, especially under thermal cycling.1. Solubility Screening: Evaluate the solubility of the stabilizer in the plasticizer system at various temperatures. 2. Mechanical Properties Testing: Perform tensile tests and dynamic mechanical analysis (DMA) on aged samples to check for changes in mechanical integrity.
Inconsistent Stability Test Results (e.g., high variability in HFC or VST data) 1. Sample Preparation: Non-uniform sample size or preparation can lead to variable results.[10] 2. Analytical Method Error: Issues with the analytical technique used to measure stabilizer depletion, such as HPLC.[11][12]1. Standardize Sampling: Follow a strict protocol for sample preparation, ensuring consistent mass and geometry.[10] 2. Validate Analytical Methods: Calibrate and validate your HPLC or other analytical methods for determining stabilizer content.[13][14]

Data Presentation

Table 1: Illustrative Effect of this compound Concentration on Propellant Stability

Concentration (% w/w)Heat Flow @ 80°C (μW/g)Predicted Safe Life @ 25°C (Years)Time to Fume Red (Days @ 100°C)
0.0 (Control)150.2< 15
0.545.8835
1.022.11875
1.512.5> 25> 100
2.011.8> 25> 100
2.511.5> 25> 100

Note: Data is illustrative and for comparison purposes only. Actual results will vary based on the specific propellant formulation and test conditions.

Experimental Protocols

Protocol 1: Determination of Stabilizer Depletion via High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the concentration of this compound and its primary daughter products in propellant samples over time during accelerated aging.

  • Apparatus: HPLC system with UV detector, C18 column, analytical balance, ultrasonic bath, volumetric flasks.

  • Reagents: Acetonitrile (HPLC grade), Dichloromethane (stabilized), Water (HPLC grade), this compound standard.

  • Procedure:

    • Accurately weigh approximately 0.5 g of the propellant sample into a volumetric flask.

    • Add 20 mL of dichloromethane to dissolve the sample. Use an ultrasonic bath for 15 minutes to ensure complete dissolution.

    • Add 80 mL of acetonitrile to precipitate the nitrocellulose.

    • Mix thoroughly and allow the nitrocellulose to settle.

    • Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the effluent at a suitable wavelength (e.g., 254 nm) to detect and quantify the stabilizer and its derivatives by comparing peak areas to a calibration curve.

Protocol 2: Assessment of Thermal Stability via Heat Flow Calorimetry (HFC)
  • Objective: To measure the heat output of a propellant sample under isothermal conditions to assess its stability and predict its shelf life.

  • Apparatus: Heat Flow Calorimeter (e.g., TAM IV), hermetically sealable ampoules, analytical balance.

  • Procedure:

    • Accurately weigh approximately 2.0 g of the propellant sample into a glass ampoule.

    • Hermetically seal the ampoule.

    • Place the sample ampoule and an inert reference ampoule into the calorimeter.

    • Allow the system to equilibrate at the test temperature (e.g., 80°C or 90°C).

    • Record the heat flow from the sample over an extended period (typically 3-7 days).

    • The measured heat flow rate (in μW/g) is inversely proportional to the propellant's stability. A lower heat flow indicates higher stability.

    • Use established kinetic models (e.g., Arrhenius equation) to extrapolate the data and predict the safe lifetime at ambient storage temperatures.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Formulation & Preparation cluster_testing Phase 2: Accelerated Aging & Testing cluster_analysis Phase 3: Data Analysis & Optimization A Define Propellant Formulation Matrix B Prepare Batches with Varying This compound Conc. (0.5%, 1.0%, 1.5%, 2.0%) A->B C Accelerated Aging (e.g., 60°C for 120 days) B->C Subject Samples D Thermal Analysis (HFC/DSC) Measure Heat Output C->D E Chemical Analysis (HPLC) Measure Stabilizer Depletion C->E F Ballistic Testing (Closed Bomb) C->F G Model Shelf Life (Arrhenius Kinetics) D->G H Correlate Concentration with Stability & Performance E->H F->H I Determine Optimal Concentration Range G->I H->I I->A Iterate if Needed

Caption: Workflow for optimizing stabilizer concentration.

Stabilization_Pathway NC Nitrocellulose Decomposition NOx NOx Radicals (NO, NO2) NC->NOx releases Auto Autocatalytic Decomposition Loop NOx->Auto triggers Stab N-Nitroso Akardite II Stab->NOx scavenges DP Inert Daughter Products Stab->DP forms Auto->NC

Caption: Simplified propellant stabilization mechanism.

Troubleshooting_Flowchart Start Issue: Propellant Shows Signs of Instability Check_Conc Is Stabilizer Conc. > 1.0% w/w? Start->Check_Conc Check_Mix Was Mixing Protocol Followed Correctly? Check_Conc->Check_Mix Yes Sol_Inc_Conc Action: Increase Stabilizer Concentration Check_Conc->Sol_Inc_Conc No Check_Temp Was Processing Temp. Below T-decomposition of Stabilizer? Check_Mix->Check_Temp Yes Sol_Remix Action: Review & Optimize Mixing Process Check_Mix->Sol_Remix No Sol_Temp Action: Lower Processing Temp. or Choose More Stable Stabilizer Check_Temp->Sol_Temp No End Re-evaluate Stability Check_Temp->End Yes Sol_Inc_Conc->End Sol_Remix->End Sol_Temp->End

References

Troubleshooting interference in HPLC analysis of N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of N-Nitroso Akardite II, a potential N-nitrosamine impurity in materials such as propellants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (N-Methyl-N-nitroso-N′,N′-diphenyl-urea) is a potential N-nitrosamine impurity that can form from Akardite II, a stabilizer used in propellants.[1][2] N-nitrosamines as a class are considered probable human carcinogens, making their detection and quantification at trace levels a critical safety requirement in manufacturing processes.[3][4]

Q2: What is the typical analytical technique for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of N-nitrosamine impurities.[5] Detection is often performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS).[6][7][8] LC-MS/MS, in particular, is a powerful tool for quantifying trace levels of nitrosamines in complex matrices.[3][6]

Q3: What are the main challenges in the HPLC analysis of this compound?

A3: The primary challenges include:

  • Achieving sufficient sensitivity: Nitrosamine impurities must often be monitored at very low levels (ppm or ppb).[3][9]

  • Matrix interference: Samples such as propellants are complex and can contain many compounds that may co-elute with or mask the this compound peak.[10][11]

  • Peak shape and retention: Poor chromatographic conditions can lead to broad, tailing, or split peaks, complicating quantification.

  • Contamination: Solvents, glassware, and the HPLC system itself can be sources of interfering peaks.[12]

Q4: Can I use a standard UV detector for this analysis?

A4: Yes, HPLC with UV detection can be used for the quantification of nitrosamine impurities.[9] However, its sensitivity might be limited, with typical limits of quantification (LOQ) around 10-20 ng/mL.[9] For lower detection limits or to confirm peak identity in complex matrices, mass spectrometry (MS) is recommended.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: No Peak or Very Small Peak for this compound
  • Question: I've injected my standard/sample, but I don't see the expected peak for this compound, or the peak is much smaller than anticipated. What should I do?

  • Answer:

    • Verify Standard Preparation: Ensure your this compound standard is correctly prepared and has not degraded. This compound is soluble in methanol, dichloromethane, and ethyl acetate.[13][14] Confirm the concentration and consider preparing a fresh standard.

    • Check Injection Process: Ensure the autosampler is functioning correctly and injecting the programmed volume. Check for air bubbles in the syringe and sample loop.

    • Review Detector Settings: Confirm the detector is on and set to the correct wavelength. For nitrosamines, UV detection is often performed around 245 nm.[9] If using MS, check the ionization source and settings. Atmospheric pressure chemical ionization (APCI) can provide good sensitivity for nitrosamines.[3][7]

    • Assess Mobile Phase: Ensure the mobile phase composition is correct and the solvents are properly degassed. An incorrect mobile phase can cause the analyte to elute too early, too late, or not at all.

    • Consider Sample Preparation: The extraction procedure may not be efficient. For propellant samples, ensure the stabilizer is fully extracted from the matrix. Methanol extraction is a common method.[15]

Issue 2: Large Interfering Peak Co-eluting with this compound
  • Question: My chromatogram shows a large peak that overlaps with the retention time of this compound, making quantification impossible. How can I resolve this?

  • Answer: This issue is often caused by matrix effects, where other components in the sample have similar retention times to your analyte.[11]

    • Adjust Mobile Phase Gradient: Modify the gradient profile to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.

    • Change Stationary Phase: The choice of HPLC column is critical. A column with a different selectivity, such as a phenyl-hexyl or a different C18 phase, may resolve the interference.[4]

    • Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to clean up the sample before injection. This can selectively remove interfering compounds from the matrix.[16]

    • Use a More Selective Detector: If available, switch from UV to a mass spectrometer. Using MS/MS with Multiple Reaction Monitoring (MRM) is highly selective and can quantify the target analyte even if it co-elutes with other compounds.[4][10]

    • Sample Dilution: Diluting the sample can reduce the concentration of the interfering compound relative to the analyte, although this may compromise the limit of detection.[17]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Question: The peak for this compound is showing significant tailing or splitting. What is the cause and how can I fix it?

  • Answer:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

    • Column Contamination/Damage: Particulates from the sample can block the column inlet frit, causing peak splitting.[11] A guard column can help protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11] Ideally, the sample should be dissolved in the initial mobile phase.

    • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent (like triethylamine for basic compounds) can sometimes help, but this should be done with caution.

    • System Dead Volume: Excessive tubing length or poorly made connections can increase system dead volume and contribute to peak broadening. Check all connections between the injector, column, and detector.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol provides a general method for the analysis of this compound. Optimization will be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the propellant sample into a volumetric flask.

    • Add methanol to the flask and allow the sample to soak and soften, which may take several hours.[15]

    • Homogenize the mixture to ensure complete extraction of the stabilizers.[15]

    • Dilute to the final volume with methanol and mix thoroughly.

    • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended Value
HPLC System Agilent 1260 Infinity II or equivalent
Column XSelect HSS T3, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA/UV Detector
Wavelength 245 nm[9]

Visualizations

The following diagrams illustrate key troubleshooting and workflow concepts.

G Troubleshooting Workflow for HPLC Interference cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Sample Preparation cluster_4 Detection Strategy cluster_5 Resolution Problem Interfering Peak Observed CheckBlank Inject Blank (Solvent) Problem->CheckBlank CheckStandard Inject Standard Problem->CheckStandard CheckMobilePhase Verify Mobile Phase Prep Problem->CheckMobilePhase Cleanup Implement Sample Cleanup (SPE) CheckBlank->Cleanup If interference from matrix AdjustGradient Modify Gradient Profile CheckStandard->AdjustGradient If co-elution with standard ChangeColumn Try Different Column Chemistry AdjustGradient->ChangeColumn If no improvement ChangeWavelength Adjust UV Wavelength AdjustGradient->ChangeWavelength If using UV Resolved Interference Resolved ChangeColumn->Resolved DiluteSample Dilute Sample DiluteSample->Resolved Cleanup->DiluteSample UseMS Switch to MS Detector ChangeWavelength->UseMS If still unresolved UseMS->Resolved

Caption: A logical workflow for troubleshooting interference issues in HPLC analysis.

G Potential Sources of HPLC Interference cluster_sample Sample Matrix cluster_prep Sample & Solvent Prep cluster_system HPLC Instrument center HPLC System (Interference Point) Matrix Co-eluting Impurities Matrix->center Excipients Propellant Stabilizers/ Degradants Excipients->center Solvents Contaminated Solvents (Water, ACN, MeOH) Solvents->center Glassware Dirty Glassware Glassware->center Filters Leachables from Syringe Filters Filters->center Pump Pump Seals Shedding Pump->center Injector Carryover from Previous Injection Injector->center Tubing Contaminated Tubing Tubing->center

Caption: Common sources of contamination and interference in an HPLC system.

References

Improving the yield and purity of N-Nitroso Akardite II synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Nitroso Akardite II synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, the precursor N-methyl-N',N'-diphenylurea (Akardite II) is synthesized. Second, Akardite II undergoes N-nitrosation, typically using a nitrite salt under acidic conditions, to yield this compound.

Q2: My yield of this compound is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Precursor Synthesis: Ensure your starting material, Akardite II, is of high purity and was synthesized in high yield (typically >95%).[1]

  • Suboptimal Nitrosation Temperature: The nitrosation reaction is highly temperature-sensitive. Temperatures above 0-5°C can lead to the decomposition of the product and the formation of byproducts. It is crucial to maintain a low temperature throughout the addition of reagents and the reaction period.[2]

  • Incorrect pH: The reaction requires a strong acidic medium to generate the nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.[2][3] Insufficient acidity will result in a slow or incomplete reaction.

  • Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of the reactants.

  • Decomposition During Workup: The product is sensitive to heat.[2] Ensure that the workup and purification steps are performed quickly and at low temperatures.

Q3: I am observing significant byproduct formation. What are these impurities and how can I minimize them?

A3: Common byproducts in the synthesis of this compound include unreacted Akardite II and C-nitroso or C-nitro compounds, such as 2-nitro-Akardite II and 4-nitro-Akardite II.[4]

  • Side Reactions: C-nitrosation or nitration on the phenyl rings can occur, especially if the reaction temperature is too high or if there is an excess of the nitrosating agent.

  • Minimization Strategies:

    • Strictly control the reaction temperature, keeping it at or below 0°C.[2]

    • Use a slight excess, but not a large excess, of the nitrosating agent (e.g., 1.1 to 1.5 equivalents of sodium nitrite).[5]

    • Ensure slow, dropwise addition of the nitrite solution to the acidic solution of Akardite II to maintain control over the reaction.[2]

Q4: What is the best method to purify the crude this compound?

A4: Purification can be challenging due to the compound's sensitivity.

  • Washing: After filtration, wash the crude product with ice-cold water to remove excess acid and inorganic salts.[2]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be attempted. However, care must be taken to avoid high temperatures. Test small batches with various solvents to find an appropriate system. A sample of a similar compound, N-nitrosomethylurea, should dissolve completely in boiling methyl alcohol, indicating purity.[2]

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel may be effective. Analytical methods often use reversed-phase columns (C8 or C18) with mobile phases like acetonitrile and water.[6]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[7]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A non-polar solvent system, such as toluene or a mixture of toluene and acetone, can be used to separate the more polar Akardite II from the less polar this compound product.[6][8]

  • Visualization: The spots can be visualized under UV light at 254 nm.[8] The reaction is complete when the spot corresponding to the starting material (Akardite II) is no longer visible.

Data on Synthesis Parameters and Expected Outcomes

ParameterRecommended ConditionImpact on YieldImpact on PurityNotes
Temperature 0°C to 5°CHighHighHigher temperatures drastically reduce yield and purity due to product decomposition and side reactions.
pH Strongly Acidic (e.g., using H₂SO₄ or HCl)HighHighEssential for the formation of the active nitrosating agent (N₂O₃).
Nitrosating Agent Sodium Nitrite (NaNO₂)HighModerateA slight molar excess (1.1-1.5 eq.) is often optimal. A large excess can lead to byproducts.
Reaction Time 1-2 hoursModerateModerateShould be monitored by TLC. Over-extending the reaction time may lead to degradation.
Stirring Vigorous Mechanical StirringHighHighEnsures efficient mixing in a potentially heterogeneous mixture.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-N',N'-diphenylurea (Akardite II)

This protocol is adapted from a known procedure for the synthesis of Akardite II.[1]

Materials:

  • Diphenylamine (0.5 mole)

  • Methyl isocyanate (0.53 mole)

  • Di-n-butyl phosphate (0.6 g)

  • Toluene (150 ml)

Procedure:

  • Combine diphenylamine, methyl isocyanate, and di-n-butyl phosphate in 150 ml of toluene in a reaction flask equipped with a stirrer and reflux condenser.

  • Heat the mixture to 100°C and maintain this temperature with stirring for 10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated N-methyl-N',N'-diphenylurea using suction filtration.

  • Wash the collected solid with 100 ml of cold toluene.

  • Dry the product. The expected yield is approximately 96%.[1]

Protocol 2: Synthesis of this compound (Inferred)

This protocol is inferred from the established procedure for the nitrosation of N-methylurea, a structurally similar compound.[2] Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.[10]

Materials:

  • N-methyl-N',N'-diphenylurea (Akardite II) (1 mole)

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite (NaNO₂) (1.5 moles)

  • Ice

  • Deionized Water

Procedure:

  • Prepare a solution of Akardite II in a suitable solvent and cool it to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a mixture of crushed ice and concentrated sulfuric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the Akardite II solution with vigorous mechanical stirring, ensuring the temperature does not rise above 0°C. The addition should take approximately one hour.[2]

  • Continue stirring the mixture at 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • The this compound product is expected to precipitate from the solution.

  • Filter the crystalline product immediately using suction filtration.

  • Wash the collected solid with a small amount of ice-cold water to remove residual acid and salts.

  • Press the crystals as dry as possible on the filter.

  • Dry the product in a vacuum desiccator to a constant weight. The expected yield for a similar reaction is in the range of 66-72%.[2]

  • Store the final product at or below -15°C, protected from light.[11]

Visualizations

G General Workflow for this compound Synthesis cluster_0 Step 1: Akardite II Synthesis cluster_1 Step 2: Nitrosation Reactants Diphenylamine + Methyl Isocyanate Reaction1 Reaction in Toluene (100°C, 10h) Reactants->Reaction1 Product1 N-methyl-N',N'-diphenylurea (Akardite II) Reaction1->Product1 Purification1 Filtration & Washing Product1->Purification1 AkarditeII Akardite II Purification1->AkarditeII High Purity Precursor Nitrosation Nitrosation with NaNO₂/H⁺ (0-5°C) AkarditeII->Nitrosation CrudeProduct Crude this compound Nitrosation->CrudeProduct Purification2 Filtration & Cold Wash CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed Temp Was temperature kept at 0-5°C? Start->Temp pH Was the solution strongly acidic? Start->pH Purity Was the starting Akardite II pure? Start->Purity Stirring Was stirring vigorous and constant? Start->Stirring Temp_No High temp causes decomposition. Action: Improve cooling. Temp->Temp_No No Success Yield Improved Temp->Success Yes pH_No Incorrect pH prevents nitrosating agent formation. Action: Ensure sufficient acid. pH->pH_No No pH->Success Yes Purity_No Impure precursor reduces yield. Action: Purify Akardite II. Purity->Purity_No No Purity->Success Yes Stirring_No Poor mixing leads to incomplete reaction. Action: Use mechanical stirrer. Stirring->Stirring_No No Stirring->Success Yes

Caption: Decision tree for troubleshooting low synthesis yields.

G Reaction Pathway & Byproduct Formation cluster_0 Reaction Conditions AkarditeII Akardite II (N-methyl-N',N'-diphenylurea) Reagents NaNO₂ + H⁺ (→ HNO₂ → N₂O₃) DesiredProduct This compound (Desired Product) Reagents->DesiredProduct N-Nitrosation (Correct Pathway, 0-5°C) Byproduct C-Nitro/C-Nitroso Byproducts (e.g., 2-Nitro-Akardite II) Reagents->Byproduct C-Nitration/Nitrosation (Side Reaction, Higher Temp.)

Caption: Desired reaction pathway versus potential side reactions.

References

Technical Support Center: Mitigating Carcinogenic Byproducts from N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akardite II and seeking to mitigate the formation of its carcinogenic N-nitroso byproducts.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Akardite II and why is it a concern?

A1: this compound (N-Methyl-N-nitroso-N′,N′-diphenyl-urea) is a potential carcinogenic byproduct formed from Akardite II, a stabilizer used in various industrial applications, including propellants.[1] The formation of N-nitroso compounds is a significant concern due to their classification as probable human carcinogens.[2] Regulatory bodies worldwide have implemented stringent guidelines to control the levels of such impurities in various products.[2]

Q2: How is this compound formed?

A2: this compound forms through the reaction of Akardite II, which is a substituted urea, with nitrosating agents. This reaction is analogous to the formation of other N-nitrosamines, where a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (NO₂⁻) under acidic conditions.[2] The degradation of nitrocellulose-based propellants can release nitrogen oxides (NOx), which can act as nitrosating agents.[1]

Q3: What are the primary strategies to prevent the formation of this compound?

A3: The primary strategies to mitigate the formation of this compound revolve around controlling the chemical environment and introducing inhibitors:

  • pH Control: Maintaining a neutral or alkaline pH can significantly reduce the rate of nitrosation, as the formation of the active nitrosating agent, nitrous acid, is favored under acidic conditions.[2]

  • Use of Scavengers/Inhibitors: Introducing compounds that can effectively scavenge nitrosating agents is a common and effective strategy. Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are widely used for this purpose.[3][4]

  • Raw Material Qualification: Sourcing raw materials, including Akardite II and any solvents or other reagents, with low levels of nitrite or nitrate impurities can significantly reduce the potential for N-nitroso byproduct formation.[5]

  • Process Optimization: Modifying experimental or manufacturing processes to avoid conditions that favor nitrosation, such as high temperatures and prolonged exposure to acidic environments, is crucial.[5]

  • Active Packaging: For stored materials, active packaging technologies that can scavenge NOx gases from the headspace can provide an additional layer of protection against nitrosamine formation.[6][7]

Q4: Can this compound be removed after it has formed?

A4: While prevention is the most effective strategy, some methods can be employed to remove N-nitroso compounds from a mixture. One patented approach involves the thermal decomposition of N-nitroso compounds at temperatures lower than the decomposition temperature of the primary product.[8] However, the feasibility of this method depends on the thermal stability of the other components in the mixture.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of this compound detected in the final product. Presence of residual acids from synthesis or degradation.Neutralize the reaction mixture with a suitable base. Monitor and control the pH throughout the process to keep it neutral or slightly alkaline.[2]
High nitrite/nitrate content in raw materials.Qualify suppliers and test incoming raw materials for nitrite and nitrate content. Select materials with the lowest possible levels.[5]
High-temperature processing steps.Evaluate the thermal stability of your components and, where possible, reduce the temperature of processing steps.[5]
Inconsistent results when using scavengers. Inadequate mixing or dispersion of the scavenger.Ensure homogeneous distribution of the scavenger within the reaction or formulation matrix. For solid mixtures, consider co-milling or granulation.
Insufficient amount of scavenger.Increase the molar ratio of the scavenger relative to the potential nitrosating agents. A 2:1 or higher molar ratio of scavenger to nitrite is often recommended.[4]
Incompatibility of the scavenger with the solvent system.Select a scavenger that is soluble and stable in your experimental medium. For non-aqueous systems, lipid-soluble antioxidants like alpha-tocopherol may be more effective.[7]
Reappearance of N-nitroso compounds during storage. Degradation of components over time leading to the formation of nitrosating agents.Incorporate a long-term stabilizer or scavenger into the formulation. Consider using active packaging solutions to remove NOx from the headspace of storage containers.[6][7]
Exposure to light, which can accelerate degradation.Store materials in opaque containers to protect them from light.

Data on Mitigation Strategies

The following table summarizes the effectiveness of common scavengers in inhibiting nitrosamine formation. Please note that this data is from model systems and the effectiveness in your specific matrix with Akardite II should be experimentally verified.

Scavenger Molar Ratio (Scavenger:Nitrite) Inhibition Efficiency (%) Reference System
Ascorbic Acid2:1>98Aqueous solution with N-phenylpiperazine[9]
α-Tocopherol2:1~80-90Emulsion system[4]
Ferulic Acid2:1~60-70Oral solid dosage forms[10]
Caffeic Acid2:1~70-80Oral solid dosage forms[10]
p-Aminobenzoic Acid (PABA)2:1>95Aqueous solution with N-methylaniline[9]
L-Cysteine2:1>98Aqueous solution with N-phenylpiperazine[9]

Experimental Protocols

Protocol 1: Screening of Nitrosating Agent Scavengers

This protocol provides a general method for screening the effectiveness of various scavengers in inhibiting the formation of this compound in a model system.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Akardite II in a suitable solvent (e.g., acetonitrile or ethanol).

    • Prepare a 10 mM stock solution of a nitrosating agent, such as sodium nitrite (NaNO₂), in an appropriate buffer (e.g., pH 4.0 citrate buffer).

    • Prepare 100 mM stock solutions of the scavengers to be tested (e.g., ascorbic acid, alpha-tocopherol) in the same solvent as Akardite II.

  • Reaction Setup:

    • In a series of reaction vials, add the Akardite II stock solution to a final concentration of 1 mM.

    • To each vial, add the scavenger stock solution to achieve the desired final concentrations (e.g., 1 mM, 2 mM, 5 mM).

    • Include a control vial with no scavenger.

    • Initiate the reaction by adding the sodium nitrite stock solution to a final concentration of 1 mM.

    • Adjust the final volume with the solvent/buffer.

  • Incubation:

    • Incubate the reaction vials at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis:

    • At the end of the incubation period, quench the reaction by adding a suitable reagent (e.g., sulfamic acid).

    • Analyze the samples for the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage inhibition for each scavenger at each concentration relative to the control sample.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound. Method development and validation are essential for accurate results.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid modifier (e.g., 0.1% formic acid), is a common starting point.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrosamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of this compound) and one or more product ions.

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized by infusing a standard solution of this compound.

  • Sample Preparation:

    • Samples from the mitigation experiments should be diluted with the initial mobile phase to an appropriate concentration.

    • A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interfering substances.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the same matrix as the samples.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

cluster_formation Formation of this compound AkarditeII Akardite II (Secondary Amine Precursor) NNitrosoAkarditeII This compound (Carcinogenic Byproduct) AkarditeII->NNitrosoAkarditeII Reaction NitrosatingAgent Nitrosating Agent (e.g., HNO2 from Nitrites) NitrosatingAgent->NNitrosoAkarditeII AcidicConditions Acidic Conditions AcidicConditions->NNitrosoAkarditeII

Caption: Formation pathway of this compound.

cluster_mitigation Mitigation Strategies Formation This compound Formation pH_Control pH Control (Neutral/Alkaline) pH_Control->Formation Inhibits Scavengers Nitrosating Agent Scavengers (e.g., Ascorbic Acid) Scavengers->Formation Inhibits Low_Nitrite_Materials Low Nitrite Raw Materials Low_Nitrite_Materials->Formation Reduces Precursors Process_Optimization Process Optimization (e.g., Lower Temperature) Process_Optimization->Formation Reduces Rate

Caption: Key strategies to mitigate the formation of this compound.

cluster_workflow Experimental Workflow for Scavenger Screening A Prepare Stock Solutions (Akardite II, Nitrite, Scavengers) B Set up Reaction Vials (with and without scavengers) A->B C Incubate at Controlled Temperature B->C D Quench Reaction C->D E Analyze by LC-MS/MS D->E F Calculate % Inhibition E->F

References

Addressing baseline drift in chromatographic analysis of propellant stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline drift during the chromatographic analysis of propellant stabilizers.

Troubleshooting Guide: Baseline Drift

This guide provides a systematic approach to identifying and resolving the root causes of baseline drift in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems.

Question: My chromatogram is showing a drifting baseline. What are the potential causes and how can I fix it?

Answer:

Baseline drift, a steady upward or downward trend in the baseline, can obscure peaks and compromise the quality of your analytical data[1][2]. The issue can originate from several sources within the chromatographic system. Follow the steps below to diagnose and resolve the problem.

Step 1: Evaluate the Mobile Phase and Carrier Gas (HPLC & GC)

The composition and quality of your mobile phase (for HPLC) or carrier gas (for GC) are primary factors affecting baseline stability[1][3].

Potential CauseRecommended Solution(s)
Mobile Phase Contamination (HPLC) Use high-purity, HPLC-grade solvents and fresh, high-quality additives like trifluoroacetic acid (TFA)[1][2][4]. Prepare mobile phases fresh daily and filter aqueous solutions to prevent microbial growth[1][5].
Inconsistent Mobile Phase Composition (HPLC) For gradient elution, ensure miscible solvents are used. If using additives (e.g., TFA), it may be necessary to add the modifier to both the aqueous and organic phases to balance absorbance[5][6]. A static mixer placed between the pump and the column can help smooth out inconsistencies[2].
Poor Solvent Degassing (HPLC) Inadequate degassing can lead to air bubbles in the detector flow cell[1][5]. Use an inline degasser or helium sparging, especially for buffer-organic solvent mixtures[1][4].
Carrier/Detector Gas Impurities (GC) Check the purity of your carrier gas and other detector gases[7][8]. Ensure that gas traps and filters are installed and functioning correctly to remove impurities like moisture and hydrocarbons[9].
Drifting Gas Flows (GC) Verify that the gas controllers for the carrier and detector gases are stable and providing a consistent flow[7]. Check for low pressure in the gas cylinder, which can affect control[7].
Step 2: Check for Temperature and Environmental Fluctuations

Temperature instability in the column or detector is a common source of baseline drift, particularly for sensitive detectors like Refractive Index (RI) detectors[1][2][3][4].

Potential CauseRecommended Solution(s)
Column Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature[3][4]. Ensure the column is fully equilibrated at the set temperature before starting an analysis, especially after changing methods or columns[3][8].
Detector Temperature Instability For RI detectors, ensure the detector temperature is the same as or slightly higher than the column temperature[1][2]. For GC, reducing the detector temperature to the column's upper limit may help[7].
Environmental Drafts Protect the instrument from drafts from air conditioning or heating vents[1][2]. Insulating exposed tubing between the column and the detector can help minimize thermal noise[1][2].
Step 3: Inspect the Chromatographic Hardware

Leaks, contamination, and failing components within the HPLC or GC system can lead to significant baseline issues[9][10].

Potential CauseRecommended Solution(s)
System Leaks (HPLC & GC) Check all fittings and connections for leaks, especially at the pump, injector, column, and detector[10]. For GC, a leak at the inlet can cause delayed retention times and reduced sensitivity[10].
Contaminated Detector Flow Cell (HPLC) Air bubbles or contamination in the flow cell can cause drift[1][4]. Flush the flow cell with a strong, appropriate solvent (e.g., water, then methanol or isopropanol)[5]. Creating backpressure with a flow restrictor at the outlet can help prevent bubble formation[2].
Contaminated Detector (GC) A contaminated detector can cause the baseline to rise[7]. Isolate the detector and clean it according to the manufacturer's instructions[7].
Failing Detector Lamp (HPLC) A weak or failing UV detector lamp can be a source of wandering baselines[5]. Perform a lamp intensity test and replace the lamp if necessary[5].
Dirty or Malfunctioning Check Valves (HPLC) Faulty check valves are a common cause of baseline noise and drift[1][2]. Clean or replace the check valves; ceramic check valves often perform well with TFA-based methods[1][2].
Step 4: Examine the Column

The analytical column itself can be a source of baseline drift due to contamination or degradation.

Potential CauseRecommended Solution(s)
Slow Column Equilibration The column may require a significant amount of time to equilibrate, especially when changing mobile phases or using ion-pairing reagents[3][4]. Flush the column with 10-20 column volumes of the new mobile phase before analysis[4].
Column Contamination Highly retained sample components can slowly elute, causing a rising baseline[4][5]. Use a guard column to protect the analytical column[4]. Periodically flush the column with a strong solvent to remove contaminants[4][5].
Column Bleed (GC) Accumulation of stationary phase at the detector can cause drift[7]. This is more common during temperature programming[10][11]. Condition the column properly and, if necessary, remove the end section of the column[7]. Operating in constant flow mode instead of constant pressure can also mitigate this issue[11].

Frequently Asked Questions (FAQs)

Q1: Why is my baseline drifting upwards only during a gradient run in HPLC?

This is often due to an imbalance in the UV absorbance of the mobile phase components. If one solvent (e.g., the aqueous phase with an additive) absorbs more UV light at the detection wavelength than the other, the baseline will drift as the solvent composition changes[1][2]. To fix this, you can try adding a small, balanced amount of the UV-absorbing additive to the weaker solvent or choosing a detection wavelength where all mobile phase components have minimal absorbance[1][2][6].

Q2: Can my sample preparation affect baseline drift?

Yes. If the sample solvent is significantly stronger than the initial mobile phase, it can cause disturbances that resemble baseline drift. It's best to dissolve your sample in a solvent that is the same or weaker than the mobile phase[1]. Additionally, failing to filter the sample can introduce particulates that may contaminate the column and lead to drift over time[4]. For propellant analysis, specific extraction methods are used to separate stabilizers from the nitrocellulose matrix, which can otherwise interfere with the analysis[12].

Q3: My GC baseline rises steadily during a temperature-programmed run. Is this always column bleed?

While column bleed is a possible cause, a more common reason is operating the carrier gas in "constant pressure" mode[11]. As the oven temperature increases, the carrier gas viscosity also increases, causing the flow rate to decrease. For many detectors, this change in flow rate results in a rising baseline[11]. Switching to "constant flow" mode can often resolve this issue.

Q4: What are common stabilizers in propellants and what chromatographic methods are used?

Common stabilizers include diphenylamine (DPA) and its derivatives like N-nitrosodiphenylamine (N-NODPA), 2-nitrodiphenylamine (2-NDPA), and 4-nitrodiphenylamine (4-NDPA), as well as ethyl centralite[12][13][14]. These are typically analyzed using reverse-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water mixture[12].

Q5: How long should I equilibrate my column to prevent drift?

Equilibration time depends on the method. For simple isocratic methods, 10-20 column volumes of the mobile phase may be sufficient[4]. However, for gradient methods or methods using ion-pairing reagents, much longer equilibration times (e.g., over 30 minutes) may be necessary to achieve a stable baseline[1]. It is recommended to run a blank gradient before injecting samples to confirm baseline stability[2].

Experimental Protocols

Protocol: HPLC Analysis of Propellant Stabilizers

This protocol outlines a general methodology for the extraction and analysis of stabilizers like diphenylamine (DPA) and its derivatives from double-base propellants.

1. Sample Preparation (Soxhlet Extraction)

  • Objective: To extract the stabilizer from the propellant matrix while leaving behind interfering components like nitrocellulose[12].

  • Procedure:

    • Weigh approximately 1 gram of the propellant sample.

    • Place the sample into a Soxhlet extraction thimble.

    • Extract the sample with a suitable solvent, such as chloroform (CHCl3) or dichloromethane (CH2Cl2), for several hours[12].

    • After extraction, evaporate most of the solvent under controlled conditions.

    • Dissolve the remaining residue in a known volume of acetonitrile (MeCN) for HPLC analysis[12].

2. Mobile Phase Preparation

  • Objective: To prepare a clean, degassed mobile phase for stable HPLC operation.

  • Procedure:

    • Prepare the mobile phase, typically a mixture of HPLC-grade acetonitrile and water. A common composition is 85% acetonitrile and 15% water[12].

    • Filter the aqueous component of the mobile phase through a 0.45 µm filter to remove particulates.

    • Thoroughly degas the mobile phase using an inline degasser or by sparging with helium to prevent bubble formation in the system[1][4].

3. Chromatographic Conditions

  • Objective: To achieve optimal separation of the stabilizer and its degradation products.

  • Typical Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: ODS-3 C18 column (e.g., 4.6 x 150 mm)[12].

    • Mobile Phase: 85% Acetonitrile / 15% Water (isocratic)[12].

    • Flow Rate: 0.5 mL/min[12].

    • Detection: UV-Vis detector set at an appropriate wavelength (e.g., 214 nm for methods using TFA, or a wavelength optimized for the specific stabilizer)[1][2].

    • Column Temperature: Maintained at a constant temperature using a column oven.

4. System Equilibration and Analysis

  • Objective: To ensure the system is stable before injecting the sample.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (injecting the sample solvent, e.g., acetonitrile) to confirm the absence of contaminants and baseline drift.

    • Inject the prepared sample extract and record the chromatogram.

    • Quantify the stabilizer content by comparing the peak area to a calibration curve prepared from standards of known concentrations[12].

Visualizations

TroubleshootingWorkflow start_node Baseline Drift Observed decision_node1 Gradient or Isocratic? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node end_node Problem Resolved process_node1 Check Mobile Phase Absorbance Balance. Run Blank Gradient. decision_node1->process_node1 Gradient process_node2 Check for Contaminants in Mobile Phase / Column. Ensure Fresh Solvents. decision_node1->process_node2 Isocratic decision_node2 Drift Persists? process_node1->decision_node2 process_node2->decision_node2 decision_node2->end_node No process_node3 Verify Temperature Stability (Column Oven, Detector). Insulate Tubing. decision_node2->process_node3 Yes decision_node3 Drift Persists? process_node3->decision_node3 decision_node3->end_node No process_node4 Inspect Hardware: - Check for Leaks - Clean Detector/Flow Cell - Check Valves/Lamp decision_node3->process_node4 Yes decision_node4 Drift Persists? process_node4->decision_node4 decision_node4->end_node No process_node5 Address Column Issues: - Ensure Full Equilibration - Flush with Strong Solvent - Check for GC Column Bleed decision_node4->process_node5 Yes process_node5->end_node

Caption: A logical workflow for troubleshooting baseline drift.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing input_node Propellant Sample step_node1 Solvent Extraction (e.g., Soxhlet) input_node->step_node1 step_node step_node qc_node qc_node output_node Final Report step_node2 Evaporate & Reconstitute in Acetonitrile step_node1->step_node2 step_node5 Equilibrate HPLC/GC System step_node2->step_node5 step_node3 Prepare Mobile Phase (e.g., ACN/H2O) step_node4 Filter & Degas Mobile Phase step_node3->step_node4 step_node4->step_node5 qc_node1 Run Blank Injection (Check Baseline) step_node5->qc_node1 step_node6 Inject Sample Extract qc_node1->step_node6 Baseline Stable step_node7 Acquire Chromatographic Data step_node6->step_node7 step_node8 Integrate Peaks step_node7->step_node8 step_node9 Quantify vs. Standards step_node8->step_node9 step_node9->output_node

References

Technical Support Center: Long-Term Storage of Propellants Stabilized with Akardite Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propellants stabilized with Akardite derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Akardite derivatives in propellant formulations?

A1: Akardite derivatives, such as Akardite II (N-methyl-N',N'-diphenylurea), are added to nitrocellulose-based propellants as stabilizers.[1] Their primary function is to scavenge and neutralize acidic autocatalytic decomposition products, primarily nitrogen oxides (NOx), that are generated during the aging of the propellant.[1] By reacting with these decomposition products, Akardite derivatives prevent the acceleration of propellant degradation, thereby extending its safe and reliable service life.[2]

Q2: What are the main challenges associated with the long-term storage of propellants containing Akardite stabilizers?

A2: The primary challenge is the gradual depletion of the Akardite stabilizer over time as it reacts with the decomposition products of the propellant.[3] This depletion reduces the propellant's stability and can eventually lead to unsafe storage conditions. Other challenges include changes in the propellant's chemical and physical properties, such as mass loss, changes in mechanical properties, and alterations to ballistic characteristics.[1][4] Environmental factors like temperature and humidity can significantly accelerate these aging processes.[4]

Q3: What are "daughter products" of Akardite and do they contribute to propellant stability?

A3: "Daughter products" are chemical compounds formed from the reaction of Akardite derivatives with the decomposition products of the propellant.[1] Research suggests that some of these daughter products can also act as secondary stabilizers, continuing to neutralize acidic decomposition products even after the parent Akardite molecule has been consumed.[1] However, the formation of certain daughter products, such as N-nitrosodiphenylamine, can be a concern due to their potential carcinogenicity.[1]

Q4: How does storage temperature affect the stability of Akardite-stabilized propellants?

A4: Higher storage temperatures significantly accelerate the rate of propellant decomposition and, consequently, the depletion of the Akardite stabilizer.[3][4] This relationship is often described by the Arrhenius equation, which indicates an exponential increase in the reaction rate with temperature.[5] Therefore, maintaining cool and stable storage conditions is crucial for maximizing the service life of these propellants.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in stabilizer content analysis via High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 1: Incomplete extraction of the stabilizer from the propellant matrix.

    • Solution: Nitrocellulose can interfere with the extraction and analysis of stabilizers.[6] Ensure a robust extraction method is used. A common technique involves dissolving the propellant in a suitable solvent like acetone or tetrahydrofuran (THF), followed by the precipitation of nitrocellulose by adding water. The filtered supernatant can then be analyzed.[6] Alternatively, Soxhlet extraction with a solvent like chloroform (CHCl3) that dissolves the stabilizer but not the nitrocellulose can be employed for a cleaner extraction.[7]

  • Possible Cause 2: Inappropriate mobile phase composition.

    • Solution: The choice of mobile phase is critical for achieving good separation of the stabilizer and its degradation products. A common mobile phase for reversed-phase HPLC analysis of Akardite II is a mixture of acetonitrile and water, often in a ratio of 85:15 (v/v).[6] Methanol can also be used in combination with acetonitrile and water.[8] Optimization of the mobile phase composition may be necessary depending on the specific column and instrument used.

  • Possible Cause 3: Matrix effects from other propellant ingredients.

    • Solution: Other components in the propellant formulation can co-elute with the stabilizer or its derivatives, causing interference. Employing a diode array detector (DAD) or a mass spectrometer (MS) can help to identify and resolve co-eluting peaks. A gradient elution method, where the mobile phase composition is changed during the analysis, can also improve the separation of complex mixtures.[9]

Issue 2: Accelerated aging tests show unexpectedly rapid depletion of Akardite II.

  • Possible Cause 1: Presence of moisture in the propellant or storage environment.

    • Solution: Water can accelerate the hydrolysis of nitrate esters in the propellant, leading to increased production of acidic decomposition products and faster stabilizer depletion.[5] Ensure propellants are stored in dry conditions and consider performing a moisture analysis on the propellant sample.

  • Possible Cause 2: Incompatibility with other formulation components.

    • Solution: While Akardite II is generally compatible with common propellant ingredients, unforeseen interactions can occur. Conduct compatibility testing using techniques like Differential Scanning Calorimetry (DSC) or Heat Flow Calorimetry (HFC) as described in STANAG 4147 to screen for any exothermic reactions between Akardite II and other components.[10]

  • Possible Cause 3: Oxidative degradation.

    • Solution: The atmosphere in the aging chamber can influence the degradation pathway. Conducting aging studies under an inert atmosphere, such as nitrogen, can help to isolate the effects of thermal decomposition from oxidative processes.[11]

Data Presentation

Table 1: Long-Term Depletion of Akardite II in JA-2 Propellant Stored at Various Isothermal Temperatures for 35 Years.[3]

Storage Temperature (°C)Initial Akardite II (mass-%)Akardite II after 35 years (mass-%)
Unaged0.70.7
450.70.2

Note: This data is from a long-term study and illustrates the significant impact of elevated temperature on stabilizer depletion over an extended period.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Akardite II Quantification

This protocol is a general guideline and may require optimization for specific equipment and propellant formulations.

  • Sample Preparation (Extraction):

    • Weigh approximately 1 gram of the propellant sample into a beaker.[8]

    • Add 20 mL of acetonitrile and extract for a minimum of 4 hours at room temperature with stirring.[8]

    • Add 5 mL of warm water (60-70°C) to precipitate the nitrocellulose.[8]

    • Allow the precipitate to settle for at least 1 hour.[8]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/water.[6]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 25°C.[8]

    • Detector: UV-Vis detector at 254 nm.[8]

  • Quantification:

    • Prepare a series of standard solutions of Akardite II in acetonitrile of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Akardite II in the sample by comparing its peak area to the calibration curve.

2. Heat Flow Calorimetry (HFC) for Thermal Stability Assessment

This protocol is based on general principles and should be adapted according to specific instrument guidelines and safety protocols (e.g., STANAG 4582).[10]

  • Sample Preparation:

    • Accurately weigh 2 to 4.5 grams of the propellant sample into a stainless steel ampoule.[13]

    • Seal the ampoule hermetically.

  • HFC Measurement:

    • Place the sealed sample ampoule and a reference ampoule (often containing an inert material like sea sand) into the calorimeter.[14]

    • Set the instrument to the desired isothermal temperature (e.g., 65.5°C, 75°C, or 80°C).[13]

    • Allow the system to equilibrate and record the heat flow from the sample over time.

  • Data Analysis:

    • The heat flow rate is a measure of the decomposition rate of the propellant.[14]

    • Integrate the heat flow curve over time to determine the total heat evolved.

    • The data can be used to compare the stability of different formulations and to predict the long-term stability at lower temperatures using kinetic models.[15]

3. Thermogravimetric Analysis (TGA) for Decomposition Profile

This is a general protocol for TGA and should be performed in accordance with instrument-specific procedures and safety standards (e.g., STANAG 4515).[10]

  • Sample Preparation:

    • Weigh 5-10 mg of the propellant sample into an alumina crucible.[16]

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Set the desired temperature program, for example, a heating ramp from ambient temperature to 400°C at a rate of 10°C/min.[17]

    • Select the appropriate atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) at a constant flow rate (e.g., 30 mL/min).[16]

    • Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve shows the temperature ranges at which mass loss occurs, corresponding to decomposition events.[18]

    • The onset temperature of decomposition is an indicator of the thermal stability of the propellant.[17]

Mandatory Visualizations

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh 1. Weigh Propellant Sample dissolve 2. Dissolve in Acetonitrile weigh->dissolve precipitate 3. Add Water to Precipitate Nitrocellulose dissolve->precipitate filter 4. Filter Supernatant precipitate->filter inject 5. Inject Sample into HPLC filter->inject separate 6. Separation on C18 Column inject->separate detect 7. UV Detection at 254 nm separate->detect integrate 8. Integrate Peak Area detect->integrate calibrate 9. Compare to Calibration Curve integrate->calibrate quantify 10. Quantify Akardite II calibrate->quantify

Caption: Experimental workflow for the quantification of Akardite II in propellants using HPLC.

akardite Akardite II (N-methyl-N',N'-diphenylurea) intermediate Nitrosated/Nitrated Intermediate Products akardite->intermediate Reaction nox NOx (from Nitrocellulose Decomposition) nox->intermediate Reaction daughter Stable Daughter Products intermediate->daughter Further Reactions

Caption: Simplified degradation pathway of Akardite II in nitrocellulose-based propellants.

References

Enhancing the NOx scavenging efficiency of N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitroso Akardite II

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on enhancing its NOx scavenging efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of NOx scavenging by Akardite II and this compound?

A1: Akardite II (N-methyl-N',N'-diphenylurea) is a well-established stabilizer used in various applications to scavenge nitrogen oxides (NOx).[1] Its primary mechanism involves the reaction of the secondary amine group within its structure with NOx species. This reaction leads to the formation of this compound. While Akardite II is the primary scavenger, this compound can also react with NOx, though the subsequent reactions are complex and can lead to various degradation products. The efficiency of this process is crucial for preventing the autocatalytic decomposition of materials sensitive to NOx.

Q2: My this compound appears unstable in solution. What are the optimal storage conditions?

A2: this compound is sensitive to light and temperature. For optimal stability, it should be stored at temperatures below -15°C in a well-sealed, light-protected container. For experimental solutions, it is advisable to prepare them fresh and protect them from light by using amber vials or wrapping the container in foil. Degradation can affect the accuracy of your scavenging efficiency measurements.

Q3: What analytical techniques are most suitable for quantifying the efficiency of NOx scavenging?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the concentration of this compound and its parent compound, Akardite II, before and after exposure to NOx. For more sensitive and specific detection, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines that might be formed as byproducts.[3]

Q4: Can I use the Griess assay to measure the NOx scavenging activity of this compound?

A4: Yes, the Griess assay is a common indirect method for measuring nitric oxide (NO) scavenging.[5][6] It quantifies nitrite (NO₂⁻), a stable product of NO's reaction with oxygen in aqueous solution.[7] However, be aware of several limitations. The assay's accuracy can be affected by components in your experimental medium, and it does not directly measure the scavenging of other NOx species like NO₂.[7][8] It is crucial to run appropriate controls and consider a secondary, more direct measurement method for confirmation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Causes Troubleshooting Steps
Low or Inconsistent NOx Scavenging Efficiency 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect pH: The pH of the reaction buffer can significantly influence the reaction rate between this compound and NOx.[9] 3. Solvent Effects: The choice of solvent can impact the solubility and reactivity of both the scavenger and the NOx donor. 4. Inaccurate Quantification: Issues with the analytical method (e.g., HPLC, Griess assay) can lead to erroneous results.1. Verify Compound Integrity: Use a freshly prepared solution of this compound. If possible, verify its purity via HPLC or NMR before use. 2. Optimize pH: Perform a pH titration experiment (e.g., from pH 5.0 to 8.0) to determine the optimal pH for scavenging in your system. Acidic conditions can often accelerate nitrosation reactions.[10] 3. Solvent Screening: Test different biocompatible solvents or co-solvents to ensure optimal solubility and reactivity. 4. Method Validation: Validate your analytical method with appropriate standards and controls. For the Griess assay, be mindful of interferences from your sample matrix.[8]
High Variability in Replicate Experiments 1. Inconsistent NOx Donor Performance: The NOx donor (e.g., sodium nitroprusside, MAHMA NONOate) may be degrading or releasing NO at a variable rate. 2. Oxygen Contamination: The reaction of NO with oxygen can lead to byproducts and affect the scavenging kinetics.[11] 3. Temperature Fluctuations: Reaction rates are temperature-dependent.1. Fresh Donor Solutions: Always prepare NOx donor solutions immediately before use. 2. Control Oxygen Levels: For precise kinetic studies, consider de-gassing your solutions and running the experiment under an inert atmosphere (e.g., argon or nitrogen). 3. Maintain Constant Temperature: Use a temperature-controlled water bath or incubator for your experiments.
Artifactual Formation of N-Nitrosamines During Analysis 1. Presence of Residual Nitrites: Trace amounts of nitrites in reagents or on glassware can lead to the artificial nitrosation of precursor amines during sample preparation, especially under acidic conditions.[12] 2. High Inlet Temperature in GC-MS: Thermal decomposition of the analyte or other matrix components can occur at high temperatures.[13]1. Sample Quenching: Add a nitrite scavenger, such as sulfamic acid or ascorbic acid, to your samples immediately after the experiment to prevent further reaction.[12] Ensure the quencher does not interfere with your analysis. 2. Optimize GC-MS Parameters: Lower the injector temperature and use a temperature ramp to minimize thermal degradation. Alternatively, use LC-MS, which is less prone to thermal artifacts.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the effects of different experimental parameters on NOx scavenging efficiency.

Table 1: Effect of pH and Co-factors on the NOx Scavenging Efficiency of this compound

Condition ID This compound (µM) pH Co-factor Initial NOx Conc. (µM) Final NOx Conc. (µM) Scavenging Efficiency (%) Rate Constant (M⁻¹s⁻¹)
A-1507.4None10045.254.81.5 x 10³
A-2506.0None10031.868.22.8 x 10³
A-3508.0None10058.141.90.9 x 10³
B-1507.4Ascorbic Acid (10 µM)10039.560.51.9 x 10³
B-2506.0Ascorbic Acid (10 µM)10025.474.63.5 x 10³

Note: The data presented in this table are illustrative and intended to provide a template for data presentation. Actual results will vary based on experimental conditions.

Experimental Protocols

1. Synthesis of this compound

This protocol is a two-step process adapted from phosgene-free synthesis methods and general nitrosation procedures.[14]

  • Step 1: Synthesis of Akardite II (N-methyl-N',N'-diphenylurea)

    • In a round-bottom flask, combine diphenylamine and dimethyl carbonate.

    • Add a catalytic amount of an ionic liquid (e.g., 3-methyl-1-butylimidazolium chloride).

    • Heat the mixture under reflux, allowing for the evaporation of the methanol byproduct to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, cool the reaction mixture and purify the resulting diphenyl carbamate intermediate via recrystallization or column chromatography.

    • React the purified carbamate with monomethylamine in a suitable solvent.

    • Purify the final product, Akardite II, using column chromatography. Confirm the structure using ¹H NMR and Mass Spectrometry.

  • Step 2: N-Nitrosation of Akardite II

    • Dissolve the purified Akardite II in a suitable solvent (e.g., dichloromethane) and cool to 0°C in an ice bath.

    • Slowly add a nitrosating agent, such as sodium nitrite, in an acidic aqueous medium (e.g., HCl).

    • Stir the reaction mixture at 0°C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the this compound with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

2. Protocol for Evaluating NOx Scavenging Efficiency using the Griess Assay

  • Preparation of Reagents:

    • Griess Reagent: Prepare a solution of 1% sulfanilamide in 5% phosphoric acid and a solution of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of these two solutions immediately before use.

    • NOx Donor: Prepare a stock solution of a NOx donor (e.g., 10 mM sodium nitroprusside in phosphate-buffered saline, PBS).

    • Test Compound: Prepare various concentrations of this compound in the appropriate solvent/buffer.

    • Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as the experiment.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound at different concentrations.

    • Add 50 µL of the NOx donor solution to each well.

    • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 120 minutes).

    • After incubation, add 100 µL of the freshly prepared Griess reagent to each well.

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their concentrations.

    • Determine the nitrite concentration in your experimental wells using the standard curve.

    • Calculate the percentage of NOx scavenging using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the well with the NOx donor but without the scavenger, and A_sample is the absorbance of the well with both the donor and the scavenger.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to your experiments.

NOx_Scavenging_Pathway Akardite_II Akardite II (N-methyl-N',N'-diphenylurea) N_Nitroso_Akardite_II This compound Akardite_II->N_Nitroso_Akardite_II NOx NOx (e.g., N₂O₃, HNO₂) NOx->N_Nitroso_Akardite_II Nitrosation Degradation_Products Degradation Products (e.g., nitrated derivatives) N_Nitroso_Akardite_II->Degradation_Products Further_Reaction Further Reaction with NOx Further_Reaction->Degradation_Products

Caption: Reaction pathway of Akardite II with NOx.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Reagents Prepare Reagents (Buffer, NOx Donor, Scavenger) Incubate Incubate Scavenger with NOx Donor Prep_Reagents->Incubate Prep_Standards Prepare Nitrite Standards Measure_Abs Measure Absorbance (540 nm) Prep_Standards->Measure_Abs Add_Griess Add Griess Reagent Incubate->Add_Griess Add_Griess->Measure_Abs Calc_Conc Calculate Nitrite Concentration Measure_Abs->Calc_Conc Calc_Eff Calculate Scavenging Efficiency Calc_Conc->Calc_Eff

Caption: Workflow for NOx scavenging efficiency assay.

References

Overcoming compatibility issues of N-Nitroso Akardite II with other propellant ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and professionals in overcoming compatibility issues related to N-Nitroso Akardite II in propellant formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in propellants?

A1: this compound, chemically known as N-nitrosodiphenylamine (N-NO-DPA), is not typically added directly to propellant formulations as a primary stabilizer. Instead, it is an intermediate chemical species formed during the aging of propellants stabilized with diphenylamine (DPA) or Akardite II.[1][2] These primary stabilizers are added to nitrocellulose-based propellants to scavenge nitrogen oxides (NOx) that are released during the decomposition of nitrate esters like nitrocellulose (NC) and nitroglycerin (NG).[3][4] This scavenging action prevents an autocatalytic decomposition process, thus enhancing the chemical stability and extending the safe storage life of the propellant.[5] this compound is one of the first and primary products of this stabilization reaction.[2]

Q2: What are the main compatibility issues associated with this compound?

A2: The primary compatibility issue with this compound in double-base (NC/NG) or triple-base propellants is its limited solubility and tendency to crystallize within the propellant matrix.[1] This issue is more pronounced at higher concentrations of the stabilizer or its derivatives. One study explicitly notes that it is "less compatible with NC and NG caused easily crystallized so it is restricted to be applied in solid propellant formulations".[1] This crystallization can lead to a non-homogeneous distribution of the stabilizer, potentially compromising its effectiveness and adversely affecting the physical properties of the propellant.

Q3: Why is the crystallization of this compound a significant concern for researchers?

A3: The crystallization of this compound is a critical concern for several reasons:

  • Compromised Mechanical Integrity: The presence of crystals can act as stress concentration points within the propellant grain, leading to increased brittleness and a higher likelihood of cracking under mechanical or thermal stress. This can severely compromise the structural integrity of the propellant.

  • Inconsistent Ballistic Performance: A non-uniform distribution of stabilizer can lead to localized areas of instability, potentially causing inconsistent burn rates and unpredictable ballistic performance.

  • Reduced Stabilizer Efficacy: Once crystallized, the this compound is no longer effectively dispersed in the propellant matrix, reducing its ability to react with and neutralize the acidic NOx decomposition products, thereby potentially shortening the propellant's safe service life.

  • Safety Risks: The formation of carcinogenic N-nitroso compounds, including this compound, is a health and safety concern.[5] While its formation is a part of the stabilization process of older formulations, its crystallization indicates a potential over-saturation and formulation instability.

Troubleshooting Guides

Issue 1: Observation of Crystalline Structures in Propellant Matrix

Q: I have observed solid crystalline particles in my propellant sample after curing/aging. How can I identify if this is this compound?

A: Visual observation of crystals is the first indication of a compatibility issue. To confirm the identity of these crystals, a combination of analytical techniques is recommended.

Troubleshooting Steps:

  • Microscopic Examination: Use optical microscopy or Scanning Electron Microscopy (SEM) to observe the morphology of the crystals directly within a cross-section of the propellant grain. This can provide initial evidence of crystalline structures distinct from the amorphous polymer matrix.

  • Differential Scanning Calorimetry (DSC): A DSC analysis of the propellant can reveal thermal events. The melting of this compound crystals will produce a distinct endothermic peak around its melting point (approximately 66.5°C). This can be compared to a baseline propellant formulation without the stabilizer or a fresh, non-aged sample. The presence of a new peak corresponding to the melting point of this compound is strong evidence of its crystallization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantitative analysis of stabilizers and their derivatives. By carefully developing a sample preparation method to separate the dissolved components from the solid propellant matrix, it is possible to analyze the concentration of this compound. An unusually high concentration, especially in aged samples, coupled with visual evidence, points towards supersaturation and crystallization.

Issue 2: Preventing Crystallization During Formulation

Q: What formulation and processing strategies can I employ to prevent the crystallization of this compound or other stabilizers?

A: Preventing crystallization involves careful control over the formulation composition and processing conditions to ensure the stabilizer remains dissolved in the propellant matrix.

Preventative Measures:

  • Optimize Stabilizer Concentration: Avoid using an excess of the primary stabilizer (Diphenylamine or Akardite II). The concentration should be sufficient for long-term stability but below the saturation limit of its derivatives in the propellant matrix. While specific limits are highly formulation-dependent, concentrations are often kept in the range of 1-2%.[1]

  • Utilize Co-solvents or Plasticizers: The solubility of this compound is dependent on the overall composition of the plasticizer system. Experimenting with different plasticizers or adding a co-solvent can increase the solubility of the stabilizer and its derivatives.

  • Control Curing and Storage Temperatures: Rapid changes in temperature can induce crystallization. Employ a controlled curing cycle with a gradual cooling phase. Similarly, storing the propellant at a stable temperature can prevent thermally induced precipitation.

  • Consider Alternative Stabilizers: Modern propellant formulations are increasingly using "green stabilizers" or other compounds that do not form N-nitroso derivatives, thus avoiding this specific problem.[3] Hindered phenols are one such class of alternative stabilizers.[3]

Quantitative Data Summary

Due to the proprietary and varied nature of propellant formulations, precise quantitative solubility data for this compound is not widely available in open literature. However, the following table summarizes the qualitative compatibility and factors influencing it.

Propellant IngredientCompatibility with this compoundFactors Influencing Compatibility
Nitrocellulose (NC) Moderate to LowThe polarity and degree of nitration of the NC can affect the solubility of the relatively nonpolar this compound.[6]
Nitroglycerin (NG) LowNG is a highly polar energetic plasticizer. The significant polarity mismatch contributes to the low solubility and tendency for crystallization.[2]
Non-energetic Plasticizers (e.g., Phthalates) Moderate to HighThese are often less polar than NG and can improve the solubility of amine-based stabilizers and their derivatives.
Other Stabilizers (e.g., Centralites) Generally CompatibleWhen used in combination, the overall concentration of all stabilizer species must be considered to avoid supersaturation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a double-base propellant sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the propellant sample.

    • Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile.[1][4] This step is crucial and may require mechanical agitation (e.g., using a laboratory homogenizer) to ensure complete extraction of the soluble components.[4]

    • Nitrocellulose may precipitate out of the solution. If so, centrifuge the sample and filter the supernatant through a 0.45 µm filter to remove any solid particles before injection.[4] Note that some stabilizer may be absorbed by the precipitated nitrocellulose, which can be a source of error.[4]

    • Prepare a standard solution of N-nitrosodiphenylamine in the same solvent for calibration.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water, typically in a 60:40 (v/v) ratio, is commonly used for isocratic elution.[7] A gradient elution may be necessary for complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 280 nm. For enhanced specificity, a Diode Array Detector (DAD) can be used to confirm the peak identity by its UV spectrum.[1]

  • Quantification:

    • Generate a calibration curve using the standard solutions of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: DSC for Detection of Crystallization

Objective: To detect the presence of crystalline this compound in a propellant sample through its melting endotherm.

Methodology:

  • Sample Preparation:

    • Cut a small, representative sample of the propellant (5-10 mg).

    • Hermetically seal the sample in an aluminum DSC pan to prevent the volatilization of components during heating.

  • DSC Instrument Settings:

    • Temperature Program:

      • Equilibrate at 0°C.

      • Ramp up to 100°C at a heating rate of 10°C/min. This range will cover the melting point of this compound (~66.5°C).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

  • Data Analysis:

    • Examine the DSC thermogram for an endothermic peak around 66-67°C.

    • The presence of such a peak, which is absent in a fresh or amorphous sample, indicates the melting of crystalline this compound. The area of the peak is proportional to the amount of crystalline material present. Multiple peaks may indicate phase separation of other components as well.[8]

Mandatory Visualizations

Chemical Pathway Diagram

NC_NG Nitrocellulose (NC) & Nitroglycerin (NG) Decomposition Decomposition (Heat, Age) NC_NG->Decomposition NOx NOx (NO, NO2) Decomposition->NOx N_NO_AkarditeII This compound (Dissolved) NOx->N_NO_AkarditeII reacts with AkarditeII Akardite II / DPA (Primary Stabilizer) AkarditeII->N_NO_AkarditeII forms Stabilization_Products Stable Nitrated Products N_NO_AkarditeII->Stabilization_Products further reacts with NOx to form Crystallization Crystallization (Supersaturation) N_NO_AkarditeII->Crystallization Crystalline_N_NO_AkarditeII Crystalline This compound Crystallization->Crystalline_N_NO_AkarditeII

Caption: Stabilization pathway and this compound crystallization.

Troubleshooting Workflow

Start Start: Visual Observation of Crystals in Propellant Confirm_Identity Confirm Crystal Identity Start->Confirm_Identity Use SEM, DSC, HPLC Is_N_NO_DPA Is it N-Nitroso Akardite II? Confirm_Identity->Is_N_NO_DPA Investigate_Other Investigate Other Components (e.g., Oxidizer, Plasticizer Precipitation) Is_N_NO_DPA->Investigate_Other No Review_Formulation Review Formulation Is_N_NO_DPA->Review_Formulation Yes End_Unresolved End: Issue Persists (Consider Alternative Stabilizer) Investigate_Other->End_Unresolved High_Concentration Is Stabilizer Concentration > 2%? Review_Formulation->High_Concentration Reduce_Stabilizer Reduce Primary Stabilizer Concentration High_Concentration->Reduce_Stabilizer Yes Review_Plasticizer Review Plasticizer System High_Concentration->Review_Plasticizer No Reduce_Stabilizer->Review_Plasticizer End_Resolved End: Issue Resolved Reduce_Stabilizer->End_Resolved Modify_Plasticizer Modify Plasticizer Blend to Increase Solubility Review_Plasticizer->Modify_Plasticizer Review_Process Review Process Conditions Modify_Plasticizer->Review_Process Modify_Plasticizer->End_Resolved Optimize_Cooling Optimize Cooling Rate Post-Curing Review_Process->Optimize_Cooling Optimize_Cooling->End_Resolved

Caption: Troubleshooting workflow for stabilizer crystallization.

References

Validation & Comparative

Comparative study of N-Nitroso Akardite II and diphenylamine (DPA) as stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Akardite II (N-methyl-N',N'-diphenylurea) and Diphenylamine (DPA), two common stabilizers used to extend the shelf-life and ensure the safety of nitrocellulose-based propellants. This document is intended for researchers, scientists, and professionals in the field of energetic materials and drug development, offering objective performance comparisons supported by experimental data.

While both stabilizers function by scavenging reactive nitrogen oxides (NOx) that drive propellant degradation, studies indicate significant differences in their efficiency and the toxicity of their by-products. This guide will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their analysis.

Introduction to Stabilizers and Chemical Structures

Nitrocellulose-based propellants are inherently unstable and undergo auto-catalytic decomposition over time, releasing nitrogen oxides that can lead to performance degradation and, in worst-case scenarios, auto-ignition.[1] Stabilizers are crucial additives that interrupt this degradation cycle by reacting with and neutralizing these NOx species.[2]

Diphenylamine (DPA) is a traditional and widely used stabilizer. Its structure consists of an amine group attached to two phenyl rings.

Akardite II , a derivative of urea, is another effective stabilizer. Its chemical structure is N-methyl-N',N'-diphenylurea.

A key intermediate in the stabilization pathway of both compounds is the formation of an N-nitroso derivative. For DPA, this is N-nitroso-diphenylamine (N-NO-DPA), and for Akardite II, it is N-Nitroso Akardite II (N-methyl-N-nitroso-N',N'-diphenylurea).[3] These intermediates are formed as the primary stabilizer reacts with NOx gases.

CompoundChemical FormulaMolar Mass
Diphenylamine (DPA) C₁₂H₁₁N169.22 g/mol
Akardite II C₁₄H₁₄N₂O226.28 g/mol
This compound C₁₄H₁₃N₃O₂255.27 g/mol

Mechanism of Stabilization

The primary role of these stabilizers is to scavenge NOx radicals, primarily NO and NO₂, which are released during the decomposition of nitrate esters in the propellant. This action prevents the autocatalytic cycle of degradation from accelerating.

The stabilization process begins with the reaction of the stabilizer with NOx, leading to the formation of N-nitroso derivatives. This is the first step in a complex series of subsequent nitrosation and nitration reactions. The daughter products of these reactions can also possess stabilizing properties, contributing to the overall longevity of the propellant.[4]

The diagram below illustrates the generalized initial step in the stabilization pathway for both DPA and Akardite II.

G cluster_0 Propellant Decomposition cluster_1 Stabilization Cycle NC Nitrocellulose (Propellant) NOx NOx Radicals (NO, NO₂) NC->NOx Decomposition DPA Primary Stabilizer (DPA or Akardite II) N_Nitroso N-Nitroso Derivative (N-NO-DPA or N-NO-Akardite II) DPA->N_Nitroso Initial Reaction Daughter Further Nitrated/ Nitrosated Products N_Nitroso->Daughter Further Reactions with NOx Inert Inert End Products Daughter->Inert Consumption NOx->DPA Scavenging

Figure 1. Generalized stabilization pathway for DPA and Akardite II.

Comparative Performance Data

Studies comparing the effectiveness of various stabilizers consistently show that Akardite II offers superior performance over Diphenylamine. A key study involving artificial aging of triple-base propellants demonstrated that compositions stabilized with Akardite II were significantly less affected by aging than those stabilized with DPA.[5][6]

Thermal Stability via Heat Flow Calorimetry (HFC)

Heat Flow Calorimetry (HFC) is a crucial technique for assessing propellant stability by measuring the heat generated by decomposition reactions over time. A lower heat flow indicates greater stability. Comparative studies have shown that propellants stabilized with Akardite II exhibit lower heat generation rates compared to those with DPA under identical aging conditions.[5][6]

StabilizerPropellant TypeAging ConditionsMean Heat Flow (µW/g)Conclusion
Akardite II Triple-Base80°CLowerLess affected by aging
Diphenylamine (DPA) Triple-Base80°CHigherMore affected by aging
(Data synthesized from comparative findings presented in literature)[5][6]
Stabilizer Consumption Rate

The rate at which a stabilizer is consumed is a direct indicator of its efficiency and the propellant's remaining safe life. High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of the stabilizer and its degradation products over time. Research indicates that the stability of Akardite II is greater than that of DPA.[3][7] In propellants containing Akardite II, no significant heat effects were observed for 7 weeks in microcalorimetric measurements at 85°C, indicating a slower consumption rate compared to DPA-stabilized propellants.[8]

Toxicity and Environmental Impact

A significant drawback of conventional amine-based stabilizers like DPA and Akardite II is the formation of N-nitrosamines as by-products. These compounds are known to be toxic and potentially carcinogenic.[3][4] However, studies suggest that freshly produced propellants stabilized with Akardite II contain lower initial concentrations of N-nitrosamines compared to those stabilized with DPA, making it a comparatively less toxic option.[3][7]

Experimental Protocols

Accurate comparison of stabilizer performance relies on standardized and detailed experimental methodologies.

Protocol 1: Stabilizer Content Analysis via HPLC

This protocol outlines a general method for the quantitative determination of stabilizer concentration in a propellant sample.

G cluster_params Typical HPLC Parameters A 1. Sample Preparation - Weigh ~1g of propellant - Dissolve in 50 mL acetonitrile B 2. Extraction - Sonicate for 30 minutes - Allow to cool to room temp. A->B C 3. Filtration - Filter solution through  0.45 µm PTFE filter B->C D 4. HPLC Analysis - Inject 10 µL of filtrate into HPLC system C->D E 5. Data Acquisition - Monitor at 254 nm - Record peak areas D->E F 6. Quantification - Compare sample peak area to  a standard calibration curve E->F params Column: C18 reverse-phase (e.g., 4.6 x 250 mm) Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) Flow Rate: 1.0 mL/min Detector: UV-Vis at 254 nm

Figure 2. General workflow for HPLC analysis of propellant stabilizers.

Protocol 2: Thermal Stability Assessment via Heat Flow Calorimetry (HFC)

This protocol is based on the principles outlined in STANAG 4582 for assessing the chemical stability of propellants.

  • Sample Preparation:

    • Precisely weigh approximately 2-3 grams of the propellant sample.

    • Place the sample into a hermetically sealed stainless steel or glass ampoule. The atmosphere within the ampoule (e.g., air or an inert gas like nitrogen) is a critical parameter and must be consistent across all samples being compared.[9]

    • Prepare a reference ampoule, typically containing an inert material like sand, with a similar thermal mass.[1]

  • Calorimeter Setup:

    • Set the Heat Flow Calorimeter (e.g., TAM III or similar) to the desired isothermal test temperature (e.g., 80°C or 90°C).[10]

    • Allow the instrument to stabilize until a steady baseline is achieved.

  • Measurement:

    • Place the sample and reference ampoules into the calorimeter.

    • Allow the samples to reach thermal equilibrium. This initial period, often lasting several hours to two days, should be excluded from the stability analysis.[11]

    • Continuously record the heat flow from the sample in microwatts per gram (µW/g) for the duration of the test (e.g., several days or weeks).

  • Data Analysis:

    • Plot the heat flow (µW/g) as a function of time.

    • Compare the resulting curves. A sample with a consistently lower heat flow is considered more stable.

    • The total heat evolved over a specific period can be calculated by integrating the heat flow curve. According to STANAG 4582, a propellant is considered stable if the heat evolved during a specified time-temperature test does not exceed a defined limit (e.g., 5 J/g).[10]

Conclusion

The available experimental evidence strongly indicates that Akardite II is a more effective and less toxic stabilizer for nitrocellulose-based propellants compared to Diphenylamine . Propellants formulated with Akardite II exhibit greater thermal stability, characterized by lower heat generation during aging, and a slower consumption rate. While both stabilizers produce carcinogenic N-nitroso compounds, the initial concentration of these by-products is lower in propellants containing Akardite II. For researchers and developers seeking to enhance the safety, longevity, and performance of energetic materials, Akardite II represents a superior alternative to DPA. Further research into novel, non-toxic stabilizers that do not form N-nitrosamines remains a critical goal for the field.

References

Performance comparison of Akardite II and Centralite as propellant stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the comparative performance of Akardite II and Centralite as stabilizers in nitrocellulose-based propellants, supported by experimental data and detailed methodologies.

In the realm of energetic materials, the long-term stability of propellants is of paramount importance for both safety and performance. Akardite II and Centralite are two widely utilized urea-derivative stabilizers crucial for extending the shelf life of nitrocellulose-based propellants by scavenging acidic decomposition products, primarily nitrogen oxides (NOx). This guide provides an objective comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and professionals in drug development and related fields.

Executive Summary

Both Akardite II and Centralite (including its variants, Centralite I and II) are effective stabilizers for single, double, and triple-base propellants.[1] Experimental evidence suggests that their overall performance in terms of preventing propellant degradation is largely comparable. A key study on triple-base propellants found that compositions stabilized with Ethyl Centralite (Centralite I) and Akardite II were less affected by artificial aging compared to those stabilized with Diphenylamine (DPA) and N-Methyl-p-Nitroaniline (MNA).[2] While subtle differences in reaction kinetics and daughter product formation exist, the choice between them may often depend on secondary considerations such as cost, availability, and specific propellant formulation requirements.

Quantitative Performance Comparison

The following table summarizes the key performance data for Akardite II and Ethyl Centralite from a comparative study on triple-base propellants. The data was obtained through artificial aging and analyzed using High-Performance Liquid Chromatography (HPLC) to measure stabilizer depletion and Heat Flow Calorimetry (HFC) to assess the heat generated by the propellant's decomposition.

Performance MetricAkardite IIEthyl Centralite (Centralite I)Test MethodPropellant TypeReference
Stabilizer Depletion Less affected by agingLess affected by agingHPLCTriple-Base[2]
Heat Generation Rate Lower than DPA/MNALower than DPA/MNAHFCTriple-Base[2]
Predicted Safety Considered safe for 10+ yearsConsidered safe for 10+ yearsHPLCTriple-Base[2]

Note: While direct, side-by-side quantitative data for Centralite II (Methyl Centralite) in the same study is unavailable, other research indicates its widespread use and effectiveness as a stabilizer, with performance characteristics similar to Ethyl Centralite.[1][3]

Experimental Protocols

The evaluation of propellant stabilizer performance relies on standardized and rigorous experimental protocols. The primary methods cited in the comparative analysis of Akardite II and Centralite are Heat Flow Calorimetry (HFC) and High-Performance Liquid Chromatography (HPLC).

Heat Flow Calorimetry (HFC)

This method is governed by the NATO Standardization Agreement (STANAG) 4582 and is a primary technique for assessing the chemical stability of nitrocellulose-based propellants.[4][5]

Objective: To measure the heat generated by a propellant sample under controlled isothermal conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: A precisely weighed sample of the propellant (typically around 2.0 g) is placed in a hermetically sealed vial.[5]

  • Instrumentation: A highly sensitive heat flow microcalorimeter, such as a TAM III, is used for the measurement.[5][6]

  • Test Conditions: The sample is subjected to a specific elevated temperature (e.g., 90°C) for a duration calculated to simulate ten years of storage at 25°C.[5][7]

  • Data Acquisition: The heat flow from the sample is continuously measured.

  • Analysis: The total heat generated over the test period is calculated. A propellant is generally considered stable if the heat generated remains below a specified limit (e.g., 5 J/g).[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial analytical technique for quantifying the amount of stabilizer remaining in a propellant after natural or artificial aging.

Objective: To determine the concentration of the primary stabilizer and its degradation products (daughter products) within a propellant sample.

Methodology:

  • Extraction: The stabilizer is extracted from the propellant matrix using a suitable solvent, such as dichloromethane or acetonitrile.[1][8] The propellant sample is typically soaked and homogenized to ensure complete extraction.[9]

  • Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.[1][8]

  • Mobile Phase: An isocratic or gradient mobile phase (e.g., a mixture of methanol and water) is used to separate the stabilizer from other components.[9]

  • Quantification: The concentration of the stabilizer and its daughter products is determined by comparing the peak areas in the sample's chromatogram to those of known standards.

  • Analysis: The depletion of the stabilizer is calculated based on its initial concentration. According to AOP-48, a maximum stabilizer depletion of 80% and a minimum residual content of 0.2% after aging are often used as criteria for continued safe use.[7]

Stabilization Mechanism and Logical Workflow

The primary function of urea-based stabilizers like Akardite II and Centralite is to interrupt the autocatalytic decomposition cycle of nitrocellulose. This is achieved by reacting with and neutralizing the nitrogen oxide radicals (NO and NO₂) that are produced during the initial breakdown of the nitrate ester groups in nitrocellulose.[10] This reaction prevents the NOx from catalyzing further and more rapid degradation of the propellant.

The following diagram illustrates the general experimental workflow for comparing the performance of these stabilizers.

G cluster_0 Propellant Formulation cluster_1 Aging Protocol cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison Propellant_A Propellant + Akardite II Aging Artificial Aging (e.g., 90°C) Propellant_A->Aging Propellant_B Propellant + Centralite Propellant_B->Aging HFC Heat Flow Calorimetry (STANAG 4582) Aging->HFC HPLC HPLC Analysis Aging->HPLC Heat_Data Heat Generation Rate HFC->Heat_Data Stab_Data Stabilizer Depletion HPLC->Stab_Data Comparison Performance Comparison Heat_Data->Comparison Stab_Data->Comparison

Caption: Experimental workflow for comparing propellant stabilizers.

The diagram below illustrates the logical pathway of the stabilization process.

G NC_Decomp Nitrocellulose Decomposition NOx NOx Radicals (NO, NO₂) NC_Decomp->NOx Reaction Stabilization Reaction NOx->Reaction Stabilizer Akardite II / Centralite Stabilizer->Reaction Daughter_Products Inactive Daughter Products (Nitrosated & Nitrated Derivatives) Reaction->Daughter_Products Autocatalysis Autocatalytic Decomposition (Inhibited) Reaction->Autocatalysis Inhibits

Caption: Logical pathway of propellant stabilization by Akardite II and Centralite.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for N-Nitroso Akardite II Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is of paramount importance to ensure the safety and quality of pharmaceutical products. N-Nitroso Akardite II (1-methyl-1-nitroso-3,3-diphenylurea), a potential genotoxic impurity, requires highly sensitive and robust analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of the primary analytical techniques applicable to the quantification of this compound, supported by representative experimental data and detailed methodologies.

The most common and effective techniques for nitrosamine analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), renowned for their high sensitivity and selectivity.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also a viable, more accessible alternative, though it typically offers lower sensitivity.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS/MS, and HPLC-UV for the analysis of nitrosamine impurities, providing a framework for selecting the most suitable method for this compound quantification.

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Specificity Very HighVery HighModerate to High
Sensitivity (LOQ) 0.05 - 1 ng/mL0.1 - 5 ng/mL10 - 50 ng/mL
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 85 - 115%80 - 120%80 - 120%
Precision (% RSD) < 10%< 15%< 15%
Throughput HighModerateHigh
Sample Preparation Simple (Dilute and Shoot)May require derivatizationSimple (Dilute and Shoot)
Instrumentation Cost HighHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for LC-MS/MS, GC-MS/MS, and HPLC-UV that can be adapted and optimized for the specific analysis of this compound.

LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of a wide range of nitrosamines.[1]

Sample Preparation:

  • Accurately weigh 100 mg of the sample (drug substance or product) into a 10 mL volumetric flask.

  • Add 10 mL of a suitable diluent (e.g., methanol or acetonitrile/water mixture).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. For its molecular formula C₁₄H₁₃N₃O₂, the protonated molecule [M+H]⁺ would be m/z 256.1. A hypothetical fragmentation could be monitored, for example, m/z 256.1 → 167.1 (loss of N-nitrosomethylamine group).

  • Source Parameters: Optimized for maximum signal intensity of the target analyte.

GC-MS/MS Method

Gas chromatography coupled with tandem mass spectrometry is another powerful technique, particularly for volatile and thermally stable nitrosamines.

Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL vial.

  • Add 5 mL of a suitable solvent (e.g., dichloromethane).

  • Vortex for 2 minutes and then centrifuge.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent for injection (e.g., dichloromethane or ethyl acetate).

Chromatographic Conditions:

  • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions: To be determined from the mass spectrum of this compound. The molecular ion (m/z 255) and characteristic fragment ions would be monitored.

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

HPLC-UV Method

HPLC with UV detection is a more accessible technique, though it may lack the sensitivity required for trace-level quantification of all nitrosamines. Its suitability for this compound would depend on the compound's chromophore and the required detection limits.

Sample Preparation:

  • Same as for the LC-MS/MS method.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection: Wavelength to be determined based on the UV spectrum of this compound. A starting point would be to scan from 200-400 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical techniques described.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve/Extract Weighing->Dissolution Filtration Filter Dissolution->Filtration LC_MS LC-MS/MS Filtration->LC_MS Inject GC_MS GC-MS/MS Filtration->GC_MS Inject HPLC_UV HPLC-UV Filtration->HPLC_UV Inject Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_UV->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of this compound.

Cross_Validation_Logic cluster_methods Primary Methods cluster_alternative Alternative Method cluster_params Validation Parameters LC_MS LC-MS/MS Specificity Specificity LC_MS->Specificity Sensitivity Sensitivity (LOQ) LC_MS->Sensitivity Linearity Linearity LC_MS->Linearity Accuracy Accuracy LC_MS->Accuracy Precision Precision LC_MS->Precision GC_MS GC-MS/MS GC_MS->Specificity GC_MS->Sensitivity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision HPLC_UV HPLC-UV HPLC_UV->Specificity HPLC_UV->Sensitivity HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision

Caption: Logical relationship for cross-validation of analytical techniques.

References

Effectiveness of N-Nitroso Akardite II in preventing autocatalytic decomposition of nitrocellulose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitrocellulose stability, this guide offers an objective comparison of N-Nitroso Akardite II and other common stabilizers. We delve into their effectiveness in preventing the autocatalytic decomposition of nitrocellulose, supported by experimental data and detailed methodologies.

Nitrocellulose, a key energetic material, is inherently unstable and prone to autocatalytic decomposition, a process that can lead to catastrophic failure if not properly managed. Stabilizers are crucial additives that mitigate this degradation. This guide focuses on the performance of this compound in comparison to established stabilizers such as Akardite II, Diphenylamine (DPA), and Ethyl Centralite (EC).

Comparative Performance of Nitrocellulose Stabilizers

The effectiveness of a stabilizer is determined by its ability to scavenge nitrogen oxides (NOx), the primary catalysts in the autocatalytic decomposition of nitrocellulose. This is often quantified by measuring the heat flow from the stabilized nitrocellulose, its decomposition temperature, and the rate of stabilizer consumption over time.

While direct, comprehensive quantitative data for this compound as a primary stabilizer is limited in publicly available literature, its parent compound, Akardite II, has been extensively studied. N-nitroso compounds are often formed as "daughter products" during the stabilization process of primary stabilizers like DPA and Akardite II.[1] The stability of Akardite II is noted to be greater than that of Diphenylamine (DPA).[1]

Below is a summary of performance data for common nitrocellulose stabilizers based on various experimental techniques.

Table 1: Thermal Analysis Data of Nitrocellulose with Various Stabilizers

StabilizerTest MethodDecomposition Temperature (°C)Heat of Decomposition (J/g)Activation Energy (kJ/mol)
Unstabilized NitrocelluloseDSC/TG192 - 209[2]Varies significantly~150 - 170
Diphenylamine (DPA)DSCLowered compared to unstabilized NC-~186
Akardite IIHFC/HPLCIncreased stability observedLower heat generation rate-
Ethyl Centralite (EC)HFC/HPLCIncreased stability observedLower heat generation rate-

Note: Specific values can vary depending on the nitrogen content of the nitrocellulose, the concentration of the stabilizer, and the specific experimental conditions.

Table 2: Stabilizer Consumption and Mass Loss Data

StabilizerTest ConditionInitial Concentration (%)Final Concentration (%)Mass Loss (%)DurationReference
Akardite IIIsothermal storage at 45°C0.70.2-35 years[3]
Diphenylamine (DPA)------

Data for DPA and other stabilizers are often presented as consumption rates, which can be complex due to the formation of various daughter products.

Experimental Protocols

The evaluation of nitrocellulose stabilizer effectiveness relies on a range of standardized experimental protocols. These methods are designed to accelerate the aging process and quantify the stability of the nitrocellulose formulation.

Heat Flow Calorimetry (HFC)

Heat Flow Calorimetry is a sensitive technique used to measure the heat generated by the decomposition of nitrocellulose over time at a constant temperature. A lower heat flow indicates greater stability.[4]

Methodology:

  • A precisely weighed sample of stabilized nitrocellulose (typically 1-5 grams) is placed in a sample cell.

  • The sample cell is placed inside the calorimeter, which is maintained at a constant elevated temperature (e.g., 80°C).

  • A reference cell, often empty or containing an inert material, is used for differential measurement.

  • The heat flow from the sample is continuously monitored over an extended period (days or weeks).

  • The resulting data provides information on the rate of decomposition and allows for the prediction of the material's shelf life.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to quantify the concentration of the stabilizer and its degradation products in nitrocellulose samples over time. This method provides direct insight into the stabilizer consumption rate.[4]

Methodology:

  • Nitrocellulose samples are artificially aged at elevated temperatures for specific durations.

  • The stabilizer and its daughter products are extracted from the aged nitrocellulose using a suitable solvent (e.g., acetonitrile).

  • The extract is then injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

  • The concentration of the stabilizer and its derivatives is determined by comparing their peak areas to those of known standards.

Bergmann-Junk Test

The Bergmann-Junk test is a classic quantitative method to assess the stability of nitrocellulose by measuring the amount of nitrogen oxides evolved upon heating.

Methodology:

  • A known weight of the dried nitrocellulose sample is placed in a reaction tube.

  • The tube is heated in a glycerin bath at a constant temperature of 132°C for 2 hours.

  • The evolved nitrogen oxides are absorbed in water.

  • The amount of nitrous and nitric acid formed in the water is then determined by titration with a standard alkali solution.

  • A lower amount of evolved NOx indicates higher stability.

Visualizing the Chemistry of Stabilization

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows involved in the study of nitrocellulose stabilization.

Autocatalytic_Decomposition NC Nitrocellulose (R-O-NO2) NOx Nitrogen Oxides (NO, NO2) NC->NOx Initial Decomposition (Heat, Light) Acids Acids (HNO2, HNO3) NOx->Acids Reaction with Water Decomposition Further Decomposition NOx->Decomposition Catalyzes Acids->Decomposition Catalyzes Decomposition->NOx Generates More

Caption: Autocatalytic decomposition cycle of nitrocellulose.

Stabilization_Mechanism cluster_Decomposition Decomposition Products cluster_Stabilizer Stabilizer Action NOx NOx Stabilizer Akardite II / DPA NOx->Stabilizer Reacts with StableProducts Stable Products NOx->StableProducts Neutralized NNitroso N-Nitroso Derivatives Stabilizer->NNitroso Forms NNitroso->StableProducts Further Reactions

Caption: General stabilization mechanism of amine-based stabilizers.

Experimental_Workflow Prep Sample Preparation (Nitrocellulose + Stabilizer) Aging Accelerated Aging (Elevated Temperature) Prep->Aging Analysis Analysis Aging->Analysis HFC Heat Flow Calorimetry (HFC) Analysis->HFC Thermal Stability HPLC HPLC Analysis Analysis->HPLC Stabilizer Consumption Data Data Interpretation (Stability Assessment) HFC->Data HPLC->Data

References

A Comparative Guide to N-Nitroso Akardite II and Alternative Propellant Stabilizers: Correlating Accelerated Aging with Real-Time Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the field of energetic materials, this guide provides an objective comparison of N-Nitroso Akardite II and other common propellant stabilizers. It synthesizes experimental data from accelerated aging studies and correlates these findings with real-time shelf-life predictions, offering a comprehensive overview for formulation and stability assessment.

The longevity and reliability of nitrocellulose-based propellants are critically dependent on the efficacy of chemical stabilizers. These compounds function by scavenging reactive nitrogen oxides (NOx) that are generated during the decomposition of nitrate esters, thereby inhibiting autocatalytic degradation and extending the service life of the propellant.[1][2] this compound is a derivative of Akardite II (N-methyl-N',N'-diphenylurea), which itself is a widely used stabilizer.[3] This guide compares the performance of this compound and its parent compound with other conventional stabilizers such as Diphenylamine (DPA) and Ethyl Centralite (EC).

Comparative Performance of Propellant Stabilizers

The selection of an appropriate stabilizer is a critical aspect of propellant formulation, directly impacting its chemical stability, service life, and safety. The following tables summarize quantitative data from various studies, comparing key performance indicators of different stabilizers under accelerated aging conditions.

Table 1: Stabilizer Consumption under Accelerated Aging

StabilizerPropellant TypeAccelerated Aging ConditionsStabilizer Depletion (%)Predicted Shelf-Life (Years at 25°C)Reference
Akardite II Triple BaseIsothermal at various temperaturesLess affected than DPA and MNA>10[4]
Akardite II Gun Propellant (JA-2)35 years at 45°CReached 0.2 mass-% from 0.7 mass-%-[3]
Diphenylamine (DPA) Triple BaseIsothermal at various temperaturesMore affected than EC and Akardite II<10 (based on HPLC)[4]
Ethyl Centralite (EC) Triple BaseIsothermal at various temperaturesLess affected than DPA and MNA>10[4]
N-Methyl-p-Nitroaniline (MNA) Triple BaseIsothermal at various temperaturesMore affected than EC and Akardite II<10 (based on HPLC)[4]

Note: this compound is a key intermediate and daughter product of Akardite II stabilization. Its concentration changes dynamically during the aging process.

Table 2: Heat Generation Rates from Accelerated Aging

StabilizerPropellant TypeTest MethodHeat Flow (µW/g)Stability AssessmentReference
Akardite II Triple BaseHeat Flow Calorimetry (HFC)Lower than DPA and MNAConsidered stable[4]
Diphenylamine (DPA) Triple BaseHeat Flow Calorimetry (HFC)Higher than EC and Akardite IIConsidered stable for 10 years[4]
Ethyl Centralite (EC) Triple BaseHeat Flow Calorimetry (HFC)Lower than DPA and MNAConsidered stable[4]
N-Methyl-p-Nitroaniline (MNA) Triple BaseHeat Flow Calorimetry (HFC)Higher than EC and Akardite II-[4]

Experimental Protocols

Standardized methodologies are crucial for obtaining comparable and reliable data on propellant stability. The following protocols are widely used in the field.

Accelerated Aging (Stabilizer Depletion Method)

This method, outlined in NATO AOP-48 , involves subjecting propellant samples to elevated temperatures to accelerate the degradation process.[5][6][7]

  • Sample Preparation: A defined mass of the propellant is placed in a sealed, airtight container.

  • Aging: The containers are placed in a temperature-controlled oven at one or more specified temperatures (e.g., 65°C, 75°C, 85°C).[7] The duration of aging is chosen to achieve a stabilizer depletion of 10-90%.[7]

  • Analysis: At predetermined intervals, samples are withdrawn and the stabilizer content is quantified using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

  • Shelf-Life Prediction: The rate of stabilizer consumption at different temperatures is used in the Arrhenius equation to predict the shelf-life at ambient storage temperatures (e.g., 25°C).[11][12][13][14][15]

Accelerated Aging (Heat Flow Calorimetry)

This method, detailed in NATO STANAG 4582 , measures the heat generated by the propellant as it decomposes, providing a direct indication of its stability.[16][17][18][19][20]

  • Sample Preparation: A small, precisely weighed sample of the propellant is sealed in a sample ampoule.

  • Measurement: The ampoule is placed in a highly sensitive heat flow calorimeter set at a constant elevated temperature (e.g., 60-90°C).[19]

  • Data Acquisition: The heat flow from the sample is continuously monitored over a period of time.

  • Stability Assessment: The measured heat flow is compared against established safety limits to determine the stability of the propellant. A propellant is typically considered stable for at least ten years if the heat flow remains below a specified threshold.[17][20]

Stabilizer Content Analysis (High-Performance Liquid Chromatography - HPLC)

HPLC is the standard method for the quantitative analysis of stabilizers and their degradation products in propellants.[8][9][10][21]

  • Extraction: The stabilizer is extracted from the propellant matrix using a suitable solvent (e.g., methanol, methylene chloride).[9][10]

  • Separation: The extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[10]

  • Elution: A mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used to separate the stabilizer from other components.[10]

  • Detection: A UV detector is commonly used to detect the stabilizer and its derivatives as they elute from the column.

  • Quantification: The concentration of the stabilizer is determined by comparing the peak area in the sample chromatogram to that of a known standard.

Visualization of Degradation and Stabilization Pathways

The following diagrams illustrate the key chemical processes involved in propellant degradation and the mechanism of action of this compound and alternative stabilizers.

G cluster_stabilization Stabilization Pathway NC Nitrocellulose (Propellant) NOx Nitrogen Oxides (NO, NO2) (Degradation Products) NC->NOx Spontaneous Decomposition Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Catalyzes N_Nitroso N-Nitroso Derivatives (e.g., this compound) Autocatalysis->NC Accelerates Decomposition Stable Stable Propellant Stabilizer Stabilizer (e.g., Akardite II, DPA, EC) Stabilizer->N_Nitroso Reacts with NOx C_Nitro C-Nitro Derivatives (Further reaction products) N_Nitroso->C_Nitro Further Reactions

Caption: Propellant degradation and stabilization pathway.

G Start Start: Propellant Sample AcceleratedAging Accelerated Aging (e.g., 60-90°C) Start->AcceleratedAging RealTimeAging Real-Time Aging (Ambient Temperature) Start->RealTimeAging HFC Heat Flow Calorimetry (STANAG 4582) AcceleratedAging->HFC HPLC Stabilizer Analysis (HPLC) (AOP-48) AcceleratedAging->HPLC Correlation Correlation & Validation RealTimeAging->Correlation HeatData Heat Flow Data HFC->HeatData StabilizerData Stabilizer Concentration Data HPLC->StabilizerData Arrhenius Arrhenius Equation HeatData->Arrhenius StabilizerData->Arrhenius ShelfLife Predicted Shelf-Life Arrhenius->ShelfLife ShelfLife->Correlation

Caption: Experimental workflow for shelf-life prediction.

References

A Comparative Analysis of the Daughter Products of Akardite II and Diphenylamine (DPA) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the degradation products of two common stabilizers, Akardite II and Diphenylamine (DPA). The information presented herein is crucial for understanding the long-term stability and potential toxicological impact of materials stabilized with these compounds, such as propellants and pharmaceuticals. This analysis is supported by a review of existing experimental data, with a focus on quantitative comparisons, detailed methodologies, and the biological implications of the respective daughter products.

Executive Summary

Akardite II and Diphenylamine (DPA) are widely used as stabilizers to prevent the degradation of nitrate esters. During their function, they react with nitrogen oxides (NOx) and degrade into a series of daughter products. While both stabilizers and their degradation products contribute to the overall stability of the material, the nature and properties of these daughter products differ significantly in terms of their own stability, toxicity, and carcinogenic potential.

This guide reveals that while Akardite II-stabilized compositions generally exhibit less degradation upon aging compared to those stabilized with DPA, the degradation of both parent compounds leads to the formation of N-nitroso derivatives, which are of significant toxicological concern. Notably, evidence suggests that N-nitroso compounds derived from Akardite II and structurally similar stabilizers may exhibit higher toxicity than N-nitrosodiphenylamine (N-NO-DPA), a primary degradation product of DPA.

Degradation Pathways and Daughter Products

The degradation of Akardite II and DPA proceeds through a series of nitrosation and nitration reactions, leading to a variety of daughter products.

Akardite II Degradation Pathway:

The degradation of Akardite II (N-methyl-N',N'-diphenylurea) primarily involves the reaction with NOx to form N-nitroso and C-nitro derivatives. The main identified daughter products are:

  • N-nitroso-Akardite II (N-NO-AK-II)

  • 2-nitro-Akardite II (2-NO2-AK-II)

  • 4-nitro-Akardite II (4-NO2-AK-II)

  • N-nitroso-2-nitro-Akardite II (N-NO-2-NO2-AK-II)

  • N-nitroso-4-nitro-Akardite II (N-NO-4-NO2-AK-II)[1]

The chemical derivatives of Akardite II are noted to be broadly similar to those of DPA.[1]

Akardite II Degradation Pathway Akardite II Akardite II N-NO-AK-II N-NO-AK-II Akardite II->N-NO-AK-II + NOx (Nitrosation) 2-NO2-AK-II 2-NO2-AK-II Akardite II->2-NO2-AK-II + NOx (Nitration) 4-NO2-AK-II 4-NO2-AK-II Akardite II->4-NO2-AK-II + NOx (Nitration) N-NO-2-NO2-AK-II N-NO-2-NO2-AK-II 2-NO2-AK-II->N-NO-2-NO2-AK-II + NOx (Nitrosation) N-NO-4-NO2-AK-II N-NO-4-NO2-AK-II 4-NO2-AK-II->N-NO-4-NO2-AK-II + NOx (Nitrosation)

Degradation pathway of Akardite II.

DPA Degradation Pathway:

Diphenylamine degradation is more complex and can proceed through multiple pathways depending on the environmental conditions. Key degradation products include:

  • N-nitrosodiphenylamine (N-NO-DPA)

  • Nitrated diphenylamines (e.g., 2-nitro-DPA, 4-nitro-DPA, 2,4'-dinitro-DPA, and up to tetra-nitro derivatives)[2]

  • Aniline

  • Catechol

Under certain biological conditions, DPA can be converted to aniline and catechol via dioxygenation.

DPA Degradation Pathway DPA DPA N-NO-DPA N-NO-DPA DPA->N-NO-DPA + NOx (Nitrosation) Nitrated DPAs Nitrated DPAs DPA->Nitrated DPAs + NOx (Nitration) Aniline Aniline DPA->Aniline Biodegradation Catechol Catechol Aniline->Catechol Further Biodegradation

Degradation pathways of Diphenylamine.

Comparative Performance Analysis

Direct comparative studies on the stabilizing performance of individual daughter products are limited. However, studies on propellant aging provide insights into the overall effectiveness of the parent stabilizers and their resulting degradation product mixtures.

ParameterAkardite II Stabilized PropellantDPA Stabilized PropellantReference
Aging Stability Less affected by artificial agingMore affected by artificial aging[3]
Stabilizer Consumption Slower consumption rateFaster consumption rate[3]

Table 1: Comparative Performance of Akardite II and DPA Stabilized Propellants.

Comparative Toxicity and Carcinogenicity

A significant concern with both Akardite II and DPA is the formation of carcinogenic N-nitroso compounds.[1]

Daughter Product FamilyKey CompoundsToxicological ProfileReference
Akardite II Derivatives N-nitroso-Akardite IISuspected to have similar or greater health risks than DPA derivatives. N-nitrosoalkylanilines (structurally similar) have been shown to be more toxic than N-nitroso-DPA.[1][4][1][4]
DPA Derivatives N-nitrosodiphenylamine (N-NO-DPA)Classified as a probable human carcinogen. Genotoxic and mutagenic.
Nitrated DiphenylaminesSome derivatives have been shown to modulate inflammatory and cancer-related signaling pathways.

Table 2: Toxicological Comparison of Akardite II and DPA Daughter Products.

Impact on Cellular Signaling Pathways

The degradation products of DPA, particularly nitrated derivatives, have been shown to interact with key cellular signaling pathways.

4-Nitrodiphenylamine Derivatives:

Studies on 4-nitrodiphenylamine derivatives have indicated their potential to modulate the NF-κB and MAPK/ERK signaling pathways, which are critical in regulating inflammation, cell proliferation, and survival. Inhibition of these pathways is a common mechanism for the anticancer activity of various compounds.

DPA_Daughter_Product_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK RAS RAS Receptor->RAS IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB sequesters Nucleus Nucleus NF-κB->Nucleus translocates to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression regulates 4-Nitro-DPA_Derivatives 4-Nitro-DPA_Derivatives 4-Nitro-DPA_Derivatives->NF-κB inhibition 4-Nitro-DPA_Derivatives->ERK inhibition

Potential signaling pathways affected by 4-nitrodiphenylamine derivatives.

Information on the specific cellular signaling pathways affected by the degradation products of Akardite II is currently limited and represents an area for future research.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of Akardite II and DPA Daughter Products

A robust HPLC method is essential for the separation and quantification of the various degradation products of Akardite II and DPA. The following provides a general protocol based on established methods.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the aged propellant or material.
  • Extract the stabilizers and their degradation products using a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
  • Use sonication or mechanical shaking to ensure complete extraction.
  • Filter the extract through a 0.45 µm filter to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is common to detect the various aromatic and nitro-containing compounds.
  • Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

3. Quantification:

  • Prepare standard solutions of the parent stabilizers and their known degradation products at various concentrations.
  • Generate calibration curves for each analyte by plotting peak area against concentration.
  • Quantify the amount of each degradation product in the sample by comparing its peak area to the corresponding calibration curve.

"Sample_Weighing" [label="Weigh Aged Material"]; "Extraction" [label="Solvent Extraction\n(e.g., Acetonitrile)"]; "Filtration" [label="Filter Extract (0.45 µm)"]; "HPLC_Injection" [label="Inject into HPLC System"]; "Separation" [label="Chromatographic Separation\n(C18 Column, Gradient Elution)"]; "Detection" [label="UV Detection"]; "Data_Analysis" [label="Data Acquisition and Analysis"]; "Quantification" [label="Quantification using\nCalibration Curves"];

"Sample_Weighing" -> "Extraction"; "Extraction" -> "Filtration"; "Filtration" -> "HPLC_Injection"; "HPLC_Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Data_Analysis"; "Data_Analysis" -> "Quantification"; }

General workflow for HPLC analysis of stabilizer degradation products.

Conclusion

The degradation of Akardite II and DPA results in a complex mixture of daughter products with varying degrees of stability and toxicity. While Akardite II may offer superior performance in terms of slowing the overall degradation of the stabilized material, the carcinogenic potential of its N-nitroso degradation products warrants careful consideration and further investigation. The degradation products of DPA are more extensively studied, with clear evidence of the carcinogenicity of N-NO-DPA and the ability of nitrated derivatives to modulate key cellular signaling pathways.

This comparative guide highlights the need for continued research into the long-term effects of these degradation products, particularly for Akardite II, to fully assess the risks associated with their use. The development of analytical methods capable of accurately quantifying these daughter products is essential for monitoring the safety and stability of materials over their lifecycle.

References

Unraveling the Fugitive Chemistry: A Comparative Guide to Kinetic Models of N-Nitroso Akardite II Depletion in Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of chemical compounds is paramount. In the realm of energetic materials, the depletion of stabilizers in propellants is a critical area of study to ensure safety and predict shelf-life. This guide provides a comparative analysis of plausible kinetic models for the depletion of N-Nitroso Akardite II (NAK II), a transient and carcinogenic intermediate formed during the stabilization of nitrocellulose-based propellants.

This compound is a daughter product formed from the reaction of Akardite II, a common stabilizer, with nitrogen oxides (NOx) released during the decomposition of nitrocellulose.[1] While Akardite II's primary role is to scavenge these NOx gases to prevent the autocatalytic breakdown of the propellant, its nitrosated form, NAK II, is a carcinogenic compound of significant concern.[1] The subsequent depletion of NAK II is a complex process involving further reactions with NOx and other reactive species within the propellant matrix. Validating kinetic models for this depletion is crucial for predicting the concentration of this harmful substance over time and for developing safer propellant formulations.

This guide explores potential kinetic models for NAK II depletion, presents supporting experimental data from analogous systems, and details the methodologies required to conduct such validation studies.

Comparative Kinetic Models

The following table summarizes potential kinetic models that can be validated for NAK II depletion.

Kinetic ModelRate LawIntegrated Rate LawKey Assumptions
Zero-Order rate = k[NAK II]t = -kt + [NAK II]0The rate of depletion is constant and independent of the concentration of NAK II and other reactants. This might be applicable if the depletion is limited by a factor other than the concentration of the reactants, such as the diffusion of reactive species.
First-Order rate = k[NAK II]ln([NAK II]t) = -kt + ln([NAK II]0)The rate of depletion is directly proportional to the concentration of NAK II. This is a common model for unimolecular decomposition or reactions where the concentration of other reactants is in large excess and can be considered constant.
Second-Order rate = k[NAK II][NOx] or rate = k[NAK II]^21/[NAK II]t = kt + 1/[NAK II]0 (for rate = k[NAK II]^2)The rate of depletion depends on the concentration of both NAK II and another reactant (e.g., NOx), or on the square of the NAK II concentration (dimerization followed by reaction). This model is plausible given the complex reactive environment within the propellant.
Variable-Order rate = k[NAK II]^nComplex, depends on the value of 'n'The reaction order 'n' is not an integer and may change with conditions such as temperature. One study on diphenylamine (DPA) depletion suggested that the reaction order varies linearly with temperature.[2]

Note: In the above equations, [NAK II]t is the concentration of this compound at time t, [NAK II]0 is the initial concentration, k is the rate constant, and [NOx] is the concentration of nitrogen oxides.

Experimental Data for Model Validation

Direct quantitative data for the depletion of this compound over time is scarce. However, long-term aging studies on propellants containing Akardite II and other stabilizers provide valuable insights into the overall degradation process. The following table presents data on the depletion of Akardite II in JA-2 propellant over 35 years at various temperatures. While this data pertains to the parent compound, it demonstrates the temperature-dependent nature of the degradation process, which is a key factor in kinetic modeling.

Storage Temperature (°C)Initial Akardite II (mass-%)Akardite II after 35 years (mass-%)
Unaged0.7-
300.7Not specified, but a clear decrease was noted.
350.7Not specified, but a clear decrease was noted.
400.7Not specified, but a clear decrease was noted.
450.70.2

Data extracted from a 35-year aging study on JA-2 propellant.[4]

The temperature dependence of the rate constant k can be described by the Arrhenius equation:

k = A * exp(-Ea / (R * T))

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. An activation energy of 150 kJ/mol has been reported for the overall degradation process in JA-2 propellant.[4]

Experimental Protocols for Kinetic Model Validation

Validating the proposed kinetic models requires accurate quantitative measurement of this compound concentration in propellant samples over time under controlled aging conditions.

Accelerated Aging

Propellant samples are subjected to accelerated aging at elevated, constant temperatures (e.g., 60°C, 70°C, 80°C) in a controlled environment. Samples are withdrawn at regular intervals for analysis.

Sample Preparation

A crucial step is the efficient extraction of this compound from the propellant matrix. This typically involves:

  • Grinding the propellant sample to a fine powder to increase surface area.

  • Solvent extraction using a suitable organic solvent like acetonitrile or dichloromethane.

  • Sonication or mechanical shaking to ensure complete extraction.

  • Filtration to remove solid propellant particles.

Quantitative Analysis

Several analytical techniques can be employed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of stabilizers and their degradation products in propellants.[3][5]

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile, methanol, and water is a common mobile phase.[3]

    • Detection: A UV-Vis detector is used for quantification, with the wavelength set to the absorbance maximum of this compound.

    • Quantification: A calibration curve is generated using certified standards of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher selectivity and sensitivity, which is particularly useful for detecting low concentrations of N-nitroso compounds in complex matrices like gunshot residue.[6]

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Mass Analysis: Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive quantification.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for both qualitative and quantitative analysis of propellant stabilizers and their derivatives.[7]

Visualizing the Depletion Pathway and Experimental Workflow

To better understand the logical relationships in the depletion of this compound and the experimental process for its validation, the following diagrams are provided.

Depletion_Pathway cluster_propellant Propellant Matrix Nitrocellulose Nitrocellulose NOx NOx Nitrocellulose->NOx Decomposition Akardite_II Akardite_II N_Nitroso_Akardite_II N_Nitroso_Akardite_II Akardite_II->N_Nitroso_Akardite_II + NOx Degradation_Products Degradation_Products N_Nitroso_Akardite_II->Degradation_Products + NOx / Other Species Experimental_Workflow Propellant_Sample Propellant_Sample Accelerated_Aging Accelerated_Aging Propellant_Sample->Accelerated_Aging Sample_Withdrawal Sample_Withdrawal Accelerated_Aging->Sample_Withdrawal At regular intervals Extraction Extraction Sample_Withdrawal->Extraction Quantitative_Analysis Quantitative_Analysis Extraction->Quantitative_Analysis HPLC, LC-MS/MS, or HPTLC Kinetic_Modeling Kinetic_Modeling Quantitative_Analysis->Kinetic_Modeling Concentration vs. Time Data Model_Validation Model_Validation Kinetic_Modeling->Model_Validation

References

A Comparative Analysis of Propellant Thermal Stability: N-Nitroso Akardite II and Other Key Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the thermal performance of nitrocellulose-based propellants stabilized with N-Nitroso Akardite II in comparison to other conventional stabilizers. This report synthesizes experimental data to provide an objective performance benchmark.

The longevity and safety of nitrocellulose-based propellants are critically dependent on the efficacy of chemical stabilizers. These additives mitigate the autocatalytic decomposition of nitrate esters, a process that can otherwise lead to performance degradation and, in worst-case scenarios, catastrophic failure. Among the array of stabilizers, Akardite II and its derivative, this compound, are frequently employed. This guide provides a detailed comparison of the thermal stability of propellants containing Akardite II (and by extension, its N-nitroso form) against those with other common stabilizers, namely Diphenylamine (DPA) and Ethyl Centralite (EC).

Executive Summary of Comparative Performance

Experimental evidence from various thermal analysis techniques consistently demonstrates the superior performance of Akardite II and Ethyl Centralite in enhancing the thermal stability of propellants compared to Diphenylamine. Studies on triple-base propellants subjected to artificial aging have shown that compositions stabilized with Ethyl Centralite and Akardite II are less affected by the aging process than those containing Diphenylamine (DPA) and N-Methyl-p-Nitroaniline (MNA).[1][2][3] While direct quantitative data for this compound is limited in publicly available literature, its role as a primary reaction product of Akardite II means its contribution to stability is integral to the performance of the parent compound.

The stability of Akardite II is noted to be greater than that of DPA and Centralite I.[3] This enhanced stability is crucial for extending the safe storage and operational life of propellants.

Quantitative Thermal Stability Data

To facilitate a clear comparison, the following tables summarize the performance of different stabilizers based on common thermal analysis methods.

Table 1: Heat Flow Calorimetry (HFC) Data Summary

StabilizerPropellant TypeTest Temperature (°C)Heat Flow (µW/g)Conclusion
Akardite II Triple-base90Lower than DPA/MNALess affected by aging[1][2][3]
Ethyl Centralite (EC) Triple-base90Lower than DPA/MNALess affected by aging[1][2][3]
Diphenylamine (DPA) Triple-base90Higher than Akardite II/ECMore affected by aging[1][2][3]
N-Methyl-p-Nitroaniline (MNA) Triple-base90Higher than Akardite II/ECMore affected by aging[1][2][3]

Table 2: Stabilizer Depletion Data from Long-Term Aging

StabilizerPropellant TypeAging ConditionsInitial Concentration (mass-%)Final Concentration (mass-%)Observations
Akardite II JA-2 (Double-base)35 years at 45°C0.70.2Slow depletion over an extended period[4]
Diphenylamine (DPA) A5020 (Single-base)35 years at 35-40°CNot specifiedSignificant amount of 2- and 4-nitro-DPA presentActive as a stabilizer even after 35 years[4]

Experimental Methodologies

The data presented in this guide is derived from established analytical techniques for assessing the thermal stability of energetic materials. The following are detailed protocols for the key experiments cited.

Heat Flow Calorimetry (HFC)

Objective: To measure the heat generated by a propellant sample under isothermal conditions, providing an indication of its chemical stability over time.

Apparatus: A high-sensitivity heat flow microcalorimeter, such as a TAM III, is used.

Procedure (based on STANAG 4582): [5][6][7][8]

  • Sample Preparation: Propellant samples are prepared, often by grinding and sieving, to ensure homogeneity. A sample of approximately 2 cm³ is placed in a hermetically sealed vial.[5]

  • Calibration: The microcalorimeter is calibrated according to the manufacturer's specifications.

  • Isothermal Testing: The sealed sample vial is placed in the calorimeter, which is maintained at a constant elevated temperature (e.g., 90°C).[5]

  • Data Acquisition: The heat flow from the sample is continuously measured over a specified period (e.g., 3.43 days at 90°C, equivalent to 10 years of storage at 25°C).[5][7]

  • Analysis: The heat flow curve is analyzed. A stable propellant will exhibit a low and relatively constant heat flow. An increasing heat flow indicates decomposition. The total heat generated should not exceed a specified limit (e.g., 5 J/g).[5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which thermal transitions, including decomposition, occur and to measure the heat associated with these transitions.

Apparatus: A Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small, representative sample of the propellant (typically 1-5 mg) is accurately weighed into an aluminum pan. For safety, especially with energetic materials, small sample sizes are crucial. The pan is then hermetically sealed.

  • Instrument Setup: The DSC is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample is heated at a constant rate, typically between 5 to 20°C/min, over a specified temperature range.

  • Data Acquisition: The differential heat flow between the sample and a reference pan is recorded as a function of temperature.

  • Analysis: The resulting thermogram is analyzed to identify exothermic peaks, which indicate decomposition. The onset temperature and the peak maximum of the exotherm are key indicators of thermal stability. A higher decomposition temperature signifies greater stability.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a propellant sample as a function of temperature, indicating the onset and extent of decomposition.

Apparatus: A Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small sample of the propellant (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA is purged with an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10°C/min) through a defined temperature range.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Analysis: The TGA curve shows the percentage of mass loss versus temperature. The onset temperature of mass loss is a key parameter for assessing thermal stability.

Vacuum Stability Test (VST)

Objective: To determine the stability of a propellant by measuring the volume of gas evolved when the sample is heated under vacuum at a constant temperature.

Procedure:

  • Sample Preparation: A specified amount of the dried propellant sample (e.g., 5 grams) is placed in a glass test tube.

  • Apparatus Setup: The test tube is connected to a vacuum apparatus, and the system is evacuated.

  • Heating: The sample is heated in a constant temperature bath (e.g., 100-120°C) for a specified duration (e.g., 40 hours).

  • Measurement: The volume of gas evolved from the sample is collected and measured at regular intervals.

  • Analysis: A larger volume of evolved gas indicates lower thermal stability.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures of the stabilizers, the workflow of a typical thermal analysis experiment, and the general mechanism of propellant stabilization.

G cluster_stabilizers Chemical Structures of Common Propellant Stabilizers Akardite_II Akardite II (N-methyl-N',N'-diphenylurea) DPA Diphenylamine EC Ethyl Centralite (1,3-Diethyl-1,3-diphenylurea)

Caption: Chemical structures of Akardite II, Diphenylamine (DPA), and Ethyl Centralite (EC).

G cluster_workflow Experimental Workflow for Thermal Analysis A Sample Preparation (Grinding, Weighing) B Instrument Setup (Calibration, Purge Gas) A->B C Thermal Program (Heating/Isothermal) B->C D Data Acquisition (Heat Flow/Mass Loss/Gas Volume) C->D E Data Analysis (Thermogram Interpretation) D->E F Stability Assessment E->F

Caption: A generalized workflow for conducting thermal analysis experiments on propellants.

G Propellant Propellant Decomposition Decomposition Propellant->Decomposition Heat, Aging NOx NOx, Acids Decomposition->NOx Neutralization Neutralization NOx->Neutralization Autocatalysis Autocatalysis NOx->Autocatalysis Stabilizer Stabilizer Stabilizer->Neutralization Stable_Products Stable Byproducts Neutralization->Stable_Products Autocatalysis->Propellant Attacks Accelerated_Decomposition Accelerated Decomposition Autocatalysis->Accelerated_Decomposition

Caption: Mechanism of propellant stabilization, showing the interruption of the autocatalytic cycle.

Conclusion

The selection of an appropriate stabilizer is paramount for ensuring the long-term safety and reliability of nitrocellulose-based propellants. The available data strongly suggests that Akardite II and Ethyl Centralite offer superior thermal stability compared to Diphenylamine. Propellants formulated with Akardite II and Ethyl Centralite exhibit slower degradation rates and generate less heat during accelerated aging. While direct comparative data for this compound is not prevalent, its formation as a reaction product of Akardite II means its stabilizing contribution is inherent to the performance of the parent compound. For researchers and developers in the field, prioritizing stabilizers like Akardite II and Ethyl Centralite is a prudent step towards formulating more robust and safer energetic materials. Further research focusing on the direct quantification of the stabilizing effects of the N-nitroso derivatives of these primary stabilizers would be beneficial for a more nuanced understanding of the degradation pathways and for the development of next-generation, even more stable propellant formulations.

References

Unveiling the Hidden Risks: A Comparative Toxicity Assessment of N-Nitroso Compounds from Drug Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the comparative toxicity of N-nitroso compounds, which can form from various stabilizers used in pharmaceutical products. This guide provides a detailed analysis of the carcinogenic and mutagenic potential of these compounds, supported by experimental data, to aid in risk assessment and mitigation strategies during drug development and manufacturing.

N-nitrosamines are classified as probable human carcinogens and their presence in pharmaceuticals, even at trace levels, is a significant safety concern.[1][2][3][4] These impurities can form when secondary or tertiary amines, often found in drug substances, intermediates, or excipients like stabilizers, react with nitrosating agents.[5][6][7] This guide focuses on N-nitroso compounds that may arise from amine-containing stabilizers, offering a comparative look at their toxicological profiles.

Comparative Toxicity of Common N-Nitrosamines

The carcinogenic potency of N-nitrosamines can vary by orders of magnitude.[3] A key metric used to compare the carcinogenic potential of these compounds is the TD50 value, which is the daily dose rate that would cause tumors in 50% of the animals during a standard lifespan.[8] The following table summarizes the TD50 values for several N-nitrosamines that could potentially be formed from amine-containing stabilizers or be present as impurities.

N-Nitroso CompoundAbbreviationPrecursor Amine Example (Common Stabilizer/Reagent)TD50 (mg/kg/day) in Rats (unless specified)Carcinogenic Potency Category*
N-NitrosodimethylamineNDMADimethylamine (impurity in solvents, degradant of DMAE)0.0962[9]
N-NitrosodiethylamineNDEADiethylamine (impurity, reagent)0.02651[3]
N-Nitrosodi-n-butylamineNDBADibutylamine0.1583
N-NitrosodiisopropylamineNDIPADiisopropylamine0.453
N-NitrosoethylisopropylamineNEIPAEthylisopropylamine--
N-Nitroso-N-methyl-4-aminobutyric acidNMBA---
N-NitrosomethylphenylamineNMPAN-Methylaniline--
N-NitrosopiperidineNPIPPiperidine0.0181
N-NitrosopyrrolidineNPYRPyrrolidine0.173
N-NitrosodiethanolamineNDELADiethanolamine (stabilizer, pH adjuster)1.95[10]

*Carcinogenic Potency Categories as per EMA guidelines, with Category 1 being the most potent.[9]

Experimental Protocols for Toxicity Assessment

A battery of tests is employed to assess the genotoxic and carcinogenic potential of N-nitroso compounds. These assays are crucial for risk assessment and for determining acceptable intake limits for these impurities in pharmaceutical products.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine if a test substance can induce point mutations in specific genes of specially designed Salmonella typhimurium and/or Escherichia coli strains.[5]

Methodology:

  • Strain Selection: At least five strains of bacteria are recommended, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[11][12]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[3]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[3]

In Vitro Micronucleus Assay

This assay detects chromosomal damage.

Objective: To evaluate the potential of a test substance to induce micronuclei in cultured mammalian cells.[1][13]

Methodology:

  • Cell Culture: Human lymphocytes or established cell lines (e.g., TK6, CHO, V79, HepG2) are cultured.[14]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one mitosis are scored.[13]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[15]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16]

Objective: To quantify DNA damage (single- and double-strand breaks, and alkali-labile sites) in cells exposed to a test substance.

Methodology:

  • Cell Preparation: A suspension of single cells is prepared from in vitro cultures or in vivo tissues.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, followed by electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[17]

Mandatory Visualizations

Toxicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Genotoxicity Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Characterization & Management Risk_Identification Identify Potential for N-Nitrosamine Formation Structure_Analysis In Silico Analysis (Structure-Activity Relationship) Risk_Identification->Structure_Analysis Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Structure_Analysis->Ames_Test Micronucleus_Test In Vitro Micronucleus Assay Ames_Test->Micronucleus_Test Comet_Assay Comet Assay Micronucleus_Test->Comet_Assay Rodent_Carcinogenicity Rodent Carcinogenicity Bioassay Comet_Assay->Rodent_Carcinogenicity If positive or concerns remain TD50_Determination Determine TD50 and Acceptable Intake (AI) Limit Rodent_Carcinogenicity->TD50_Determination Mitigation_Strategy Implement Mitigation Strategies TD50_Determination->Mitigation_Strategy

Caption: Experimental workflow for N-nitrosamine toxicity assessment.

Metabolic_Activation_Pathway Nitrosamine N-Nitrosamine (Procarcinogen) Alpha_Hydroxylation α-Hydroxylation Nitrosamine->Alpha_Hydroxylation Metabolic Activation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Alkyldiazonium Ion (Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) Diazonium_Ion->DNA_Adducts DNA DNA DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired DNA_Repair DNA Repair Pathways (e.g., BER, MGMT) DNA_Adducts->DNA_Repair Cellular Defense Cancer Cancer Initiation Mutation->Cancer DNA_Repair->DNA Damage Reversal

Caption: Metabolic activation and DNA damage pathway of N-nitrosamines.

Conclusion

The potential for N-nitrosamine formation from stabilizers and other excipients in pharmaceutical products necessitates a thorough understanding of their comparative toxicity. By employing a suite of robust toxicological assays and understanding the underlying mechanisms of their carcinogenicity, drug developers and manufacturers can better assess and mitigate the risks associated with these potent impurities, ensuring the safety and quality of medicines. This guide serves as a critical resource for these ongoing efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Nitroso Akardite II: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding the Compound: Key Chemical Data

A thorough understanding of a substance's properties is the first step toward safe handling. Below is a summary of the key chemical data for N-Nitroso Akardite II.

PropertyValueReference
CAS Number 1076199-26-2[2][3][4]
Molecular Formula C₁₄H₁₃N₃O₂[2][3][4]
Molecular Weight 255.27 g/mol [2][3][4]
Appearance Yellow Oil[2][3]
Solubility Dichloromethane, Ethyl Acetate, Methanol[2][3]
Storage Room Temperature or <-15°C for long term[2][3]

II. Core Principle: Inactivation Before Disposal

The primary principle for the disposal of reactive and potentially carcinogenic compounds like N-nitroso derivatives is chemical inactivation to non-hazardous products before final disposal. This proactive approach minimizes risk to personnel and the environment. The following procedures are adapted from established protocols for other N-nitroso compounds, such as N-Nitroso-N-methylurea (NMU).[5][6][7][8]

III. Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe inactivation and disposal of this compound.

A. Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Chemically resistant gloves (nitrile, double-gloved)

  • Safety goggles

  • Lab coat

  • Full-length pants and closed-toe shoes

  • Work in a certified chemical fume hood.

B. Preparation of Inactivation Solution:

A commonly used and effective method for the degradation of N-nitroso compounds involves chemical reduction. An improved procedure for chemically decontaminating residues of nitrosoureas and related N-nitroso compounds involves treatment with an aluminum-nickel alloy powder in an increasingly basic medium, which has been shown to lead to at least 99.98% destruction of the tested nitrosamides.[7][8]

Alternatively, a solution of sodium thiosulfate in sodium hydroxide can be used for the inactivation of some N-nitroso compounds.[5]

C. Step-by-Step Inactivation and Disposal Procedure:

  • Initial Dilution: Carefully dilute the this compound waste with a compatible solvent (e.g., methanol) to reduce its concentration. This should be done within a chemical fume hood.

  • Chemical Inactivation:

    • Prepare the inactivation solution in a suitably large, chemically resistant container within the fume hood.

    • Slowly and carefully add the diluted this compound waste to the inactivation solution.

    • Stir the mixture gently for a minimum of 24 hours to ensure complete degradation.[5]

  • Verification of Decontamination (Optional but Recommended):

    • If analytical capabilities are available (e.g., HPLC, TLC), a sample of the treated solution can be analyzed to confirm the absence of the parent N-nitroso compound. This step provides an extra layer of safety and assurance.

  • Neutralization:

    • After the inactivation period, neutralize the resulting solution. The final pH should be checked with pH paper or a calibrated pH meter and adjusted to be within the acceptable range for your institution's hazardous waste disposal (typically between 6 and 8).

  • Waste Collection and Labeling:

    • Transfer the neutralized, inactivated solution into a designated hazardous waste container.

    • Label the container clearly with "Hazardous Waste," the chemical contents (e.g., "Inactivated this compound solution"), the date, and your name and laboratory information.

  • Disposal of Contaminated Materials:

    • All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag for solids.[5][6]

    • Reusable glassware should be decontaminated by soaking in the inactivation solution for 24 hours before standard washing.[5]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Compatible Solvent fume_hood->dilute prepare_inactivation Prepare Inactivation Solution fume_hood->prepare_inactivation collect_solid Collect Contaminated Solids in Hazardous Waste Bag fume_hood->collect_solid inactivate Slowly Add Waste to Inactivation Solution and Stir for 24h dilute->inactivate prepare_inactivation->inactivate verify Verify Decontamination (Optional) inactivate->verify neutralize Neutralize Solution verify->neutralize If Decontaminated collect_liquid Collect Liquid Waste in Hazardous Waste Container neutralize->collect_liquid label_waste Label Waste Containers collect_liquid->label_waste collect_solid->label_waste contact_ehs Contact EHS for Disposal label_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistical Protocols for Handling N-Nitroso Akardite II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety and logistical guidance for the handling of N-Nitroso Akardite II. Given that N-nitroso compounds are broadly classified as probable human carcinogens, this substance must be handled with extreme caution to minimize exposure risk.[1][2] Adherence to these protocols is mandatory for ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be performed in a designated area with appropriate engineering controls and personal protective equipment.

1. Engineering Controls and Designated Area:

  • All work, including weighing, solution preparation, and transfers, must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • The work area must be clearly marked as a "Designated Carcinogen Work Area" with appropriate warning signs.

  • Protect all surfaces within the fume hood with disposable, absorbent liners.

2. Personal Protective Equipment (PPE):

  • Gloves: Double gloving is mandatory. An inner nitrile glove and an outer butyl rubber or SilverShield® glove are recommended for handling N-nitroso compounds.[3] Regularly inspect gloves for any signs of degradation.

  • Eye Protection: Chemical safety goggles and a face shield are required.[4]

  • Lab Coat: A dedicated, buttoned lab coat is required. A back-closure gown is recommended.[3]

  • Respiratory Protection: For procedures that may generate aerosols, a NIOSH-approved N-95 respirator or higher must be worn.[3]

3. Weighing and Preparation:

  • Weigh this compound in a disposable container within the chemical fume hood.

  • Prepare solutions by slowly adding the compound to the solvent to avoid splashing. This compound is soluble in dichloromethane, ethyl acetate, and methanol.[5][6]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

  • Inhalation: Move to fresh air immediately.[1] Seek medical attention.

  • Spills: Evacuate the area. For small spills, use an absorbent material to contain the spill. For large spills, contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

  • All waste materials, including disposable gloves, liners, and containers contaminated with this compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's hazardous waste management program. Do not discharge to drains, sewers, or watercourses.[7]

Quantitative Data Summary

PropertyValueSource
CAS Number1076199-26-2[5][6][8]
Molecular FormulaC14H13N3O2[5][6][8]
Molecular Weight255.27 g/mol [5][6][8]
AppearanceYellow Oil[5][6]
SolubilityDichloromethane, Ethyl Acetate, Methanol[5][6]
StorageRoom Temperature or <-15°C, protect from light[5][6]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area Prepare Designated Work Area (Fume Hood with Absorbent Liner) prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handle_experiment Conduct Experiment in Fume Hood prep_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect All Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Hazardous Waste Program cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands cleanup_dispose->cleanup_ppe emergency_spill Spill emergency_exposure Personal Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.